molecular formula C20H34 B1223011 Tigliane CAS No. 67707-87-3

Tigliane

Cat. No.: B1223011
CAS No.: 67707-87-3
M. Wt: 274.5 g/mol
InChI Key: CGVXVPQJMYMMIH-HKDZDBKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tigliane is a flagship member of a structurally unique class of diterpenoids characterized by a complex 5/7/6/3 (A/B/C/D) fused tetracyclic ring system . These compounds are recognized for their potent biological activities and their value as pharmacological tools, primarily through their interaction with Protein Kinase C (PKC) isoforms . This mechanism underpins a wide spectrum of research applications, including the study of cell signaling pathways, tumor promotion, and immune response modulation . Beyond their classical role as tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate), this compound derivatives show significant therapeutic potential. Notably, several tiglianes exhibit potent anti-HIV activity by inhibiting HIV-1 infection in MT-4 lymphocytes at nanomolar concentrations . Non-tumor-promoting derivatives such as prostratin are of significant interest for their ability to activate latent viral reservoirs . Research also highlights promising anti-inflammatory properties, with certain tiglianes demonstrating marked inhibitory effects on nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells . Furthermore, some this compound glycosides have been investigated as potential multidrug-resistance (MDR) reversers by inhibiting P-glycoprotein (P-gp) . The bioactivity of this compound diterpenoids is highly dependent on their structural features, including the stereochemistry of the A/B ring junction and the position and nature of ester functionalities . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. REFERENCES These statements are based on information from scientific literature and are provided for informational purposes only.

Properties

CAS No.

67707-87-3

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

(1R,2R,4R,6S,8S,10R,11S,13R,15R)-4,8,12,12,15-pentamethyltetracyclo[8.5.0.02,6.011,13]pentadecane

InChI

InChI=1S/C20H34/c1-11-6-14-7-12(2)9-16-18(15(14)8-11)13(3)10-17-19(16)20(17,4)5/h11-19H,6-10H2,1-5H3/t11-,12+,13-,14+,15-,16-,17-,18-,19+/m1/s1

InChI Key

CGVXVPQJMYMMIH-HKDZDBKOSA-N

SMILES

CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2C[C@@H](C[C@@H]3[C@@H]([C@@H]2C1)[C@@H](C[C@@H]4[C@H]3C4(C)C)C)C

Canonical SMILES

CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Tigliane Diterpenoids from Euphorbiaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane diterpenoids represent a class of structurally complex natural products characterized by a unique 5/7/6/3 tetracyclic carbon skeleton.[1][2][3] These compounds are predominantly found in plant species belonging to the Euphorbiaceae and Thymelaeaceae families.[1][2][4][5] The significant interest in this compound diterpenoids within the scientific and pharmaceutical communities stems from their wide range of potent biological activities, which include anti-cancer, anti-HIV, and pro-inflammatory effects.[1][2] Notably, phorbol esters, a well-known subgroup of tiglianes, are famous for their ability to potently activate Protein Kinase C (PKC), making them invaluable tools in cancer research and for studying signal transduction.[1] The intricate structures and potent bioactivities of these molecules, such as tigilanol tiglate, which has been approved for veterinary oncology, underscore their potential as scaffolds for the development of novel therapeutics.[6][7] This guide provides an in-depth overview of the methodologies for the discovery, isolation, and characterization of these valuable compounds from their natural plant sources.

Data Presentation: this compound Diterpenoids from Euphorbia Species

The genus Euphorbia is a rich source of diverse this compound diterpenoids.[7][8] The following tables summarize key quantitative data regarding their isolation and biological activities, providing a comparative reference for researchers.

Table 1: Selected this compound Diterpenoids Isolated from Various Euphorbia Species

Compound NameEuphorbia SpeciesPlant PartReference
Eupneonoid A & BE. neorubellaWhole Plant[9]
Euphkanoids A - FE. kansuensisRoots[10]
16-angeloyloxy-13α-isobutanoyloxy-4β,9α,20-trihydroxytiglia-1,5-diene-3,7-dioneE. grandicornisAerial Parts[11]
Fischerosides A-CE. fischerianaWhole Plant[12]
Euphomonophane A-EE. monostylaWhole Plant[13]
Euphordraculoate AE. dracunculoidesWhole Plant[14][15]
12-O-(2E,4E,6E,8E-tetradecatetraenoyl)-13-O-isobutyroyl-4β-deoxyphorbolE. tirucalliWhole Plant[16]
Various Phorbol EstersE. resiniferaLatex[4]
Various this compound DerivativesE. nicaeensisRoots[4][17]
Various this compound DiterpenoidsE. fischerianaLatex[18]

Table 2: Bioactivity of Selected this compound Diterpenoids

CompoundBiological ActivityAssay SystemQuantitative Data (IC₅₀ / EC₅₀)Reference
Eupneonoids A & BCytotoxicityA549 Human Lung Carcinoma CellsIC₅₀: 1.318 - 7.042 μM[9]
Unnamed this compound Derivative (Compound 2)Anti-HIV ActivityHIV-1 NL4.3 StrainIC₅₀: 1.10 μM[17]
Unnamed this compound Derivative (Compound 8)Anti-HIV ActivityHIV-2 ROD StrainIC₅₀: 7.47 μM[17]
Unnamed this compound Diterpenoid (Compound 1)Antifeedant ActivityCotton Bollworm (H. armigera)EC₅₀: 2.59 μg/cm²[18]
Unnamed this compound Diterpenoid (Compound 4)Antifeedant ActivityCotton Bollworm (H. armigera)EC₅₀: 15.32 μg/cm²[18]
Euphomonophane DCytotoxicityHeLa CellsIC₅₀: 39.86 μM[13]
Fischeroside CAnti-HIV-1 Activity---EC₅₀: 0.02 μM[12]
Tiglianes (Compounds 1, 2, 4)P-glycoprotein InhibitionHepG2/ADR CellsPotent Activity[16]

Experimental Protocols

The isolation of this compound diterpenoids is a multi-step process that requires careful execution of extraction, partitioning, and chromatographic techniques.

Extraction

The initial step involves extracting the crude metabolites from the plant material.

  • Plant Material Preparation: The collected plant parts (e.g., roots, latex, aerial parts) are air-dried and ground into a fine powder to maximize the surface area for solvent extraction.[10][17]

  • Solvent Extraction: The powdered material is typically extracted at room temperature or under reflux with a polar organic solvent.[17] 95% Ethanol (EtOH) or Methanol (MeOH) are commonly used for exhaustive extraction.[1][10] The process is repeated multiple times to ensure complete extraction, and the resulting solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator.

Liquid-Liquid Partitioning

The crude extract is a complex mixture of compounds with varying polarities. Partitioning is employed to separate the low-polarity tiglianes from more polar constituents.

  • Procedure: The concentrated crude extract is suspended in water and then sequentially partitioned with immiscible organic solvents of increasing polarity.[10]

  • Solvent Selection: Since this compound diterpenoids are of low polarity, they are typically partitioned from the aqueous suspension into solvents such as petroleum ether, hexane, dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or ethyl acetate (EtOAc).[1] The EtOAc fraction is often enriched with the desired diterpenoids.[10]

Chromatographic Purification

Multiple stages of chromatography are essential for the isolation of pure this compound diterpenoids from the partitioned fraction.

  • Column Chromatography (CC): This is the primary method for the initial fractionation of the extract.

    • Stationary Phases: Silica gel is the most common adsorbent for separating nonpolar to medium-polar compounds like tiglianes.[1][19] Other options include reversed-phase C18 (RP-C18) silica for separations based on hydrophobicity, and Sephadex LH-20 for size-exclusion chromatography, which is effective in removing pigments and polymeric material.[10]

    • Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[10][20]

    • Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool those with similar profiles for further purification.[4]

  • High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is the final step used to achieve high-purity compounds.[10]

    • Columns: An ODS (C18) column is most frequently employed.[10]

    • Elution: Isocratic or gradient elution with solvent systems like methanol/water or acetonitrile/water is used to resolve compounds that could not be separated by column chromatography.[10]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structure elucidation of novel compounds.[1]

    • 1D NMR: ¹H NMR provides information about the protons and their chemical environment, while ¹³C NMR reveals the number and type of carbon atoms.[21]

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.[11][21]

    • Characteristic Signals: Tiglianes exhibit characteristic NMR signals, notably for the gem-dimethylcyclopropane moiety, which helps in identifying the core skeleton.[1]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[17]

  • Other Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: Provides information on the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups.[22]

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores, like α,β-unsaturated ketone systems, which are common in the A-ring of tiglianes.[4][22]

  • Stereochemistry Determination:

    • X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction analysis provides unambiguous determination of the complete 3D structure, including absolute stereochemistry.[14] However, tiglianes often exhibit poor crystallinity.[1]

    • Electronic Circular Dichroism (ECD): The absolute configuration of chiral molecules can often be determined by comparing experimental ECD spectra with theoretically calculated spectra.[4][10]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound diterpenoids from Euphorbiaceae plant material.

G cluster_0 Preparation & Extraction cluster_1 Separation & Fractionation cluster_2 Purification & Elucidation plant Plant Material (e.g., Euphorbia roots) powder Drying & Grinding plant->powder extract Solvent Extraction (e.g., 95% EtOH) powder->extract partition Liquid-Liquid Partitioning (e.g., EtOAc/H2O) extract->partition cc Column Chromatography (Silica Gel, RP-C18) partition->cc fractions TLC-Monitored Fraction Pooling cc->fractions hplc Semi-Preparative HPLC fractions->hplc pure_cpd Pure this compound Diterpenoid hplc->pure_cpd elucidation Structure Elucidation (NMR, MS, etc.) pure_cpd->elucidation

Fig. 1: Generalized workflow for this compound diterpenoid isolation.
Signaling Pathway

This compound phorbol esters are potent activators of Protein Kinase C (PKC). They function by mimicking the endogenous second messenger diacylglycerol (DAG).[1][23][24] This activation triggers a cascade of downstream signaling events crucial for various cellular processes.

G cluster_0 Membrane Events cluster_1 PKC Activation cluster_2 Downstream Effects receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag hydrolysis ip3 IP3 pip2->ip3 hydrolysis pkc_active Active PKC (Membrane-Bound) dag->pkc_active phorbol Phorbol Ester (this compound) phorbol->pkc_active mimics DAG pkc_inactive Inactive PKC (Cytosolic) pkc_inactive->pkc_active Translocation substrates Target Substrates pkc_active->substrates Phosphorylation response Cellular Responses (Proliferation, Differentiation, Inflammation, etc.) substrates->response

References

A Technical Guide to the Chemical Structure Elucidation of Novel Tigliane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane diterpenoids are a class of natural products characterized by a complex 5/7/6/3 tetracyclic ring system.[1][2] These compounds, primarily isolated from plants of the Euphorbiaceae and Thymelaeaceae families, have garnered significant attention from the scientific community due to their diverse and potent biological activities.[3][4] Many this compound derivatives are known activators of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction, which underlies their potential as anti-cancer and anti-HIV agents.[3][5][6][7][8] Notably, tigilanol tiglate, a this compound derivative, has been approved for the treatment of canine mast cell tumors and is under investigation for human cancers.[3]

The structural complexity and stereochemical diversity of this compound derivatives present a significant challenge in their chemical structure elucidation. This guide provides an in-depth overview of the methodologies and techniques employed in the isolation, purification, and comprehensive structural characterization of novel this compound compounds. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug discovery.

Isolation and Purification of this compound Derivatives

The initial step in the discovery of novel this compound derivatives is their extraction and purification from natural sources.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound derivatives from plant material.

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Separation cluster_2 Final Purification A Dried Plant Material B Extraction with Organic Solvent (e.g., EtOH, MeOH) A->B C Liquid-Liquid Partitioning (e.g., EtOAc, CHCl3) B->C D Silica Gel Column Chromatography C->D E ODS Silica Gel Column Chromatography D->E F Preparative HPLC E->F G Crystallization / Further HPLC F->G H Pure Novel this compound Derivatives G->H

Figure 1: General workflow for isolation and purification.
Detailed Experimental Protocol: Extraction and Isolation

The following is a representative protocol for the extraction and isolation of this compound derivatives from plant material.[2][3][9]

  • Plant Material Preparation: Air-dry the plant material (e.g., roots, aerial parts) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with an organic solvent such as 95% ethanol or methanol at room temperature for several days. Repeat the extraction process multiple times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol. This compound derivatives, being generally of low polarity, are often concentrated in the EtOAc fraction.[3]

  • Column Chromatography:

    • Subject the bioactive fraction (e.g., EtOAc extract) to silica gel column chromatography, eluting with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).

    • Further fractionate the resulting sub-fractions using octadecylsilyl (ODS) silica gel column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Purify the active fractions obtained from column chromatography using preparative HPLC on a C18 column with a suitable solvent system (e.g., acetonitrile/water or methanol/water) to yield the pure this compound derivatives.

Spectroscopic and Spectrometric Analysis

The definitive structural elucidation of novel this compound derivatives relies on a combination of modern spectroscopic and spectrometric techniques.[10][11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon skeleton and relative stereochemistry of this compound derivatives.[3][4][15] A suite of 1D and 2D NMR experiments is typically employed.

  • 1D NMR:

    • ¹H NMR: Provides information about the number, chemical environment, and multiplicity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms (e.g., carbonyls, olefins, methines, methylenes, methyls).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing connectivity within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Novel this compound Derivative (Hypothetical)

PositionδC (ppm)δH (ppm, J in Hz)Key HMBC CorrelationsKey NOESY Correlations
1158.27.55 (br s)C-2, C-3, C-10, C-11H-10
2135.8---
3209.5---
475.1---
583.93.45 (d, 10.5)C-4, C-6, C-7, C-10H-6, H-7
6128.95.80 (dd, 10.5, 2.0)C-4, C-5, C-7, C-8H-5, H-7
7140.15.95 (br d, 2.0)C-5, C-6, C-8, C-9H-5, H-6, H-8
845.33.20 (m)C-7, C-9, C-10, C-12, C-14H-7, H-10, H-12, H-14
980.2---
1042.12.50 (m)C-1, C-2, C-8, C-11H-1, H-8, H-11
1125.31.80 (m)C-10, C-12, C-15, C-16, C-17H-10, H-12
1278.55.50 (d, 8.0)C-8, C-11, C-13, C-14H-8, H-11, H-13, H-14
1372.84.90 (d, 8.0)C-12, C-14, C-1'H-12, H-14
1438.22.60 (m)C-8, C-12, C-13H-8, H-12, H-13
1522.1---
1617.51.10 (s)C-11, C-15, C-17H-17
1715.91.05 (s)C-11, C-15, C-16H-16
1826.81.25 (s)C-3, C-4, C-5-
1910.21.75 (br s)C-1, C-2, C-3-
2065.44.10 (d, 12.0), 3.95 (d, 12.0)C-6, C-7, C-8-
1'170.1---
2'21.22.05 (s)C-1'-
Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular formula and obtaining information about the fragmentation patterns of this compound derivatives.[3][15][16]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Provides the accurate mass of the molecular ion, which is used to determine the elemental composition and molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern can provide valuable structural information, such as the nature and position of ester side chains.[3]

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and olefinic (C=C) moieties.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as conjugated double bonds and aromatic rings.

Biological Activity and Signaling Pathways

A primary mechanism of action for many biologically active this compound derivatives is the activation of Protein Kinase C (PKC).[3][5][6][7][8]

Protein Kinase C (PKC) Activation Pathway

The following diagram illustrates the canonical PKC activation pathway initiated by this compound derivatives.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling PKC Protein Kinase C (PKC) Substrate Substrate Proteins PKC->Substrate phosphorylates DAG Diacylglycerol (DAG) DAG->PKC activates (endogenous) This compound This compound Derivative This compound->PKC activates pSubstrate Phosphorylated Substrate Proteins Substrate->pSubstrate Response Cellular Responses (e.g., Proliferation, Apoptosis, Inflammation) pSubstrate->Response

Figure 2: this compound-mediated Protein Kinase C (PKC) activation pathway.
Experimental Protocol: In Vitro PKC Activation Assay

This protocol describes a common method to assess the PKC-activating potential of novel this compound derivatives.

  • Cell Culture: Culture a suitable cell line (e.g., RAW264.7 macrophages) in appropriate media.

  • Compound Treatment: Treat the cells with varying concentrations of the novel this compound derivative for a specified duration. A known PKC activator, such as phorbol 12-myristate 13-acetate (PMA), should be used as a positive control.

  • Nitric Oxide (NO) Production Assay:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

    • Increased NO production is an indicator of PKC activation in these cells.[2]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) to quantify the potency of the compound.

Table 2: Bioactivity Data for Novel this compound Derivatives against a Cancer Cell Line (Hypothetical)

CompoundIC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
Novel this compound 15.20.8
Novel this compound 21.80.8
Novel this compound 312.50.8

Conclusion

The chemical structure elucidation of novel this compound derivatives is a multifaceted process that requires a synergistic application of advanced chromatographic and spectroscopic techniques. This guide has provided a comprehensive overview of the key experimental protocols and data interpretation strategies involved in this endeavor. A thorough understanding of these methodologies is crucial for the successful discovery and development of new therapeutic agents from this promising class of natural products. The continued exploration of the chemical diversity of this compound diterpenoids holds significant promise for uncovering novel drug leads with potent and selective biological activities.

References

An In-depth Technical Guide to the Biosynthesis of the Tigliane Skeleton in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane-type diterpenoids are a class of structurally complex natural products predominantly found in plants of the Euphorbiaceae and Thymelaeaceae families.[1][2] These compounds, including the well-known phorbol esters, exhibit a wide range of potent biological activities, from pro-inflammatory and tumor-promoting to anti-cancer and anti-HIV properties.[1][3] The unique 5/7/6/3 fused tetracyclic carbon skeleton of tiglianes presents a significant synthetic challenge, making the elucidation of their biosynthetic pathway a critical area of research for enabling biotechnological production and the development of novel therapeutics.[4][5] This guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, relevant quantitative data, experimental methodologies, and regulatory aspects.

Core Biosynthetic Pathway

The biosynthesis of the this compound skeleton is a multi-step process that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclizations and oxidative modifications. The pathway is generally accepted to involve the formation of a casbene intermediate, followed by cyclization to a lathyrane scaffold, which is then further rearranged to form the core this compound structure.[1][4][6]

Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)

The journey to the this compound skeleton begins with the synthesis of the C20 precursor, geranylgeranyl diphosphate (GGPP). In plants, GGPP is synthesized through the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to produce the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by GGPP synthase (GGPPS), yields the final C20 GGPP molecule.

GGPPSynthesis Pyruvate Pyruvate MEP_pathway MEP Pathway Pyruvate->MEP_pathway G3P Glyceraldehyde-3-Phosphate G3P->MEP_pathway IPP Isopentenyl Diphosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP_pathway->DMAPP GGPPS GGPP Synthase IPP->GGPPS DMAPP->GGPPS GGPP Geranylgeranyl Diphosphate (GGPP) GGPPS->GGPP

Synthesis of Geranylgeranyl Diphosphate (GGPP).
Cyclization of GGPP to Casbene

The first committed step in the biosynthesis of many Euphorbiaceae diterpenoids, including tiglianes, is the cyclization of GGPP to form the macrocyclic diterpene casbene.[7][8][9] This reaction is catalyzed by the enzyme casbene synthase (CS), a class I terpene cyclase.[10][11]

Casbene_Synthase_Reaction GGPP Geranylgeranyl Diphosphate (GGPP) Casbene_Synthase Casbene Synthase (CS) GGPP->Casbene_Synthase Casbene Casbene Casbene_Synthase->Casbene PPi Diphosphate (PPi) Casbene_Synthase->PPi Release

Cyclization of GGPP to Casbene.
Oxidative Modifications and Formation of the Lathyrane and this compound Skeletons

Following the formation of casbene, a series of oxidative modifications and subsequent cyclizations are required to construct the intricate this compound framework. While the exact sequence of these events is still under investigation, key enzymatic players have been identified, primarily from the cytochrome P450 (CYP450) and alcohol dehydrogenase (ADH) families.[12][13]

The proposed pathway involves the initial oxidation of casbene at specific positions, followed by intramolecular cyclizations. Research in Euphorbia lathyris has implicated two cytochrome P450 enzymes, CYP71D445 and CYP726A27, in the regio-specific oxidation of casbene at the C9 and C5 positions, respectively.[13] These initial hydroxylations are thought to be followed by further oxidation and a subsequent cyclization, potentially mediated by an alcohol dehydrogenase (ADH), to form the lathyrane skeleton, exemplified by the intermediate jolkinol C.[4][13] The conversion from the lathyrane to the this compound skeleton is hypothesized to proceed through further enzymatic rearrangements, although the specific enzymes catalyzing this step have not yet been fully characterized.[4][6]

Tigliane_Biosynthesis_Pathway cluster_0 Core Pathway cluster_1 Enzymes GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene CS Oxidized_Casbene Oxidized Casbene Intermediates (e.g., 5-hydroxy-casbene, 9-hydroxy-casbene) Casbene->Oxidized_Casbene CYP71D445 CYP726A27 Jolkinol_C Lathyrane Skeleton (e.g., Jolkinol C) Oxidized_Casbene->Jolkinol_C ADH Tigliane_Skeleton This compound Skeleton Jolkinol_C->Tigliane_Skeleton Rearrangement_Enzymes CS Casbene Synthase (CS) CYP71D445 CYP71D445 (C9-oxidase) CYP726A27 CYP726A27 (C5-oxidase) ADH Alcohol Dehydrogenase (ADH) Rearrangement_Enzymes Putative Rearrangement Enzymes

Proposed Biosynthetic Pathway from GGPP to the this compound Skeleton.

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is crucial for understanding its efficiency and for metabolic engineering efforts. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSource OrganismSubstrateKmVmaxkcatReference
Casbene SynthaseRicinus communisGeranylgeranyl Pyrophosphate1.9 µMNot ReportedNot Reported[14][15]

Note: Comprehensive kinetic data for other key enzymes such as CYP71D445, CYP726A27, and the specific ADH involved in this compound biosynthesis are not yet available in the public domain.

Table 2: Product Yields from Metabolic Engineering Studies

Host OrganismEngineered PathwayProductTiterReference
Saccharomyces cerevisiaeOverexpression of casbene synthase and GGPP synthaseCasbene31 mg/L[9][16]
Saccharomyces cerevisiaeOverexpression of casbene synthase, CYP71D445, CYP726A27, and ADHJolkinol C~800 mg/L[17]
Saccharomyces cerevisiaeOverexpression of casbene synthase, CYP71D445, CYP726A27, and ADHTotal Oxidized Casbanes>1 g/L[17]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Casbene Synthase

This protocol describes the general workflow for expressing and purifying casbene synthase in E. coli for in vitro characterization.[14][18]

1. Gene Cloning and Vector Construction:

  • The coding sequence for casbene synthase, with the plastidial transit peptide removed, is amplified from cDNA of the source organism (e.g., Ricinus communis or Jatropha curcas).

  • The amplified gene is cloned into a suitable E. coli expression vector, such as pET28a(+), which typically provides an N-terminal His-tag for purification.

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

  • Cells are lysed by sonication or using a French press.

  • The lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the His-tagged casbene synthase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer (similar to lysis buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM).

  • The purified protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Casbene Synthase Enzyme Assay

This assay is used to determine the activity and kinetic parameters of the purified casbene synthase.[14][15]

1. Reaction Mixture:

  • A typical reaction mixture (e.g., 100 µL) contains:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • Divalent cation (e.g., 10 mM MgCl2)

    • Substrate (geranylgeranyl diphosphate) at varying concentrations

    • Purified casbene synthase enzyme (e.g., 1-5 µg)

2. Reaction Incubation:

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

3. Product Extraction:

  • The reaction is stopped by the addition of a stop solution (e.g., EDTA) and an organic solvent (e.g., hexane or ethyl acetate).

  • The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases.

  • The organic phase containing the casbene product is carefully collected.

4. Product Analysis:

  • The extracted product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • The identity of casbene is confirmed by comparing its mass spectrum and retention time with an authentic standard.

  • Quantification can be performed using an internal standard.

  • For kinetic analysis, initial reaction velocities are measured at different substrate concentrations and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Virus-Induced Gene Silencing (VIGS) in Jatropha curcas

VIGS is a powerful reverse genetics tool to study gene function in plants by transiently silencing the expression of a target gene.[8][9][19]

VIGS_Workflow Select_Gene Select Target Gene Fragment (e.g., Casbene Synthase) Clone_Vector Clone Fragment into TRV-based VIGS Vector (pTRV2) Select_Gene->Clone_Vector Transform_Agro Transform pTRV1 and pTRV2 constructs into Agrobacterium tumefaciens Clone_Vector->Transform_Agro Infiltrate_Plant Co-infiltrate Agrobacterium cultures into Jatropha curcas leaves Transform_Agro->Infiltrate_Plant Incubate_Plant Incubate plants for 2-3 weeks for systemic silencing Infiltrate_Plant->Incubate_Plant Analyze_Phenotype Analyze Phenotype: - qRT-PCR for gene expression - LC-MS for metabolite levels Incubate_Plant->Analyze_Phenotype

Workflow for Virus-Induced Gene Silencing (VIGS).
Quantitative LC-MS/MS Analysis of Phorbol Esters

This method allows for the sensitive and specific quantification of this compound diterpenoids like phorbol esters in plant extracts.[2][17][20][21]

1. Sample Preparation:

  • Plant material (e.g., seeds, leaves) is freeze-dried and ground to a fine powder.

  • A known amount of the powdered material is extracted with a suitable organic solvent (e.g., methanol or a mixture of methanol and dichloromethane).

  • The extract is filtered and may be subjected to a solid-phase extraction (SPE) cleanup step to remove interfering compounds.

  • The final extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • A C18 reversed-phase column is typically used for separation.

    • The mobile phase often consists of a gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

  • Mass Spectrometry (MS/MS):

    • Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for each target phorbol ester are monitored.

3. Quantification:

  • A calibration curve is generated using authentic standards of the phorbol esters of interest.

  • The concentration of phorbol esters in the samples is determined by comparing their peak areas to the calibration curve.

  • An internal standard can be used to correct for variations in extraction efficiency and instrument response.

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound diterpenoids is tightly regulated in response to various developmental and environmental cues. Phytohormones, particularly jasmonates, are known to play a key role in inducing the expression of genes involved in terpenoid biosynthesis as a defense response against herbivores and pathogens.[22][23][24]

Elicitors, such as fragments of pathogen cell walls, can trigger the jasmonate signaling cascade.[2] This pathway involves the synthesis of jasmonic acid (JA) and its bioactive conjugate, JA-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ repressor proteins, thereby de-repressing transcription factors (TFs) that activate the expression of JA-responsive genes, including those in the this compound biosynthetic pathway.[4][22]

While the specific transcription factors directly regulating the casbene synthase and downstream modification enzyme genes in this compound-producing plants are not fully elucidated, studies on other terpenoid pathways suggest the involvement of TF families such as AP2/ERF and bHLH (e.g., MYC2).[24][25][26][27] The promoters of genes like casbene synthase likely contain jasmonate-responsive elements (JREs) that are recognized by these transcription factors.[24]

Jasmonate_Signaling_Pathway Elicitor Elicitor / Herbivory JA_Biosynthesis Jasmonate Biosynthesis Elicitor->JA_Biosynthesis JA_Ile JA-Isoleucine JA_Biosynthesis->JA_Ile COI1 COI1 Receptor Complex JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation of TF Transcription Factors (e.g., MYC2, AP2/ERF) JAZ->TF represses JRE Jasmonate-Responsive Element TF->JRE binds to Tigliane_Genes This compound Biosynthesis Genes (e.g., CS, CYP450s, ADH) JRE->Tigliane_Genes activates transcription of Tigliane_Diterpenoids This compound Diterpenoids Tigliane_Genes->Tigliane_Diterpenoids leads to biosynthesis of

References

A Technical Guide to the Pharmacological Properties of Naturally Occurring Tigliane Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring tigliane esters, a class of diterpenoids found predominantly in the plant families Euphorbiaceae and Thymelaeaceae, have garnered significant scientific interest due to their potent and diverse biological activities.[1][2] These compounds, characterized by a complex tetracyclic carbon skeleton, are renowned for their ability to modulate key cellular signaling pathways, most notably through the activation of Protein Kinase C (PKC).[1] While some this compound esters, such as the archetypal phorbol 12-myristate 13-acetate (PMA), are well-known as potent tumor promoters, others, like prostratin and tigilanol tiglate (EBC-46), have emerged as promising therapeutic leads for a range of diseases, including HIV/AIDS and cancer.[3][4] This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of these fascinating natural products, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used to elucidate their effects.

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of most biologically active this compound esters is the Protein Kinase C (PKC) family of serine/threonine kinases.[1] PKCs are crucial signaling molecules that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. This compound esters mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[5] This activation initiates a cascade of downstream signaling events that are responsible for the diverse pharmacological effects of these compounds.

PKC_Activation_Pathway

Caption: Simplified schematic of the MAPK/ERK signaling pathway activated by PKC.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Phorbol esters are potent activators of this pathway. [6]PKC activation leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

dot

NFkB_Pathway PKC Activated PKC IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (Inactive Complex) IkB->NFkB_inactive Degradation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release Transcription Gene Transcription (Inflammation, Survival) NFkB_active->Transcription Translocates to Nucleus

Caption: The canonical NF-κB signaling pathway activated by PKC.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of this compound esters.

Isolation of this compound Esters from Plant Material

This protocol provides a general framework for the extraction and isolation of this compound esters from plant sources, such as the seeds or latex of Euphorbiaceae species.

Materials:

  • Dried and powdered plant material

  • Solvents: n-hexane, dichloromethane, ethyl acetate, methanol

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Extraction:

    • Macerate the powdered plant material sequentially with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol) at room temperature.

    • Concentrate each extract under reduced pressure using a rotary evaporator.

  • Preliminary Fractionation:

    • Subject the most biologically active extract (typically the dichloromethane or ethyl acetate extract) to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate to obtain several fractions.

  • Purification:

    • Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Perform final purification of the isolated compounds by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

  • Structure Elucidation:

    • Characterize the pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro PKC Kinase Activity Assay

This assay measures the ability of this compound esters to activate PKC isoforms, which then phosphorylate a specific substrate.

Materials:

  • Purified recombinant PKC isoforms

  • This compound ester of interest

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (containing Tris-HCl, MgCl₂, CaCl₂, and phospholipids like phosphatidylserine)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing the kinase buffer, PKC isoform, substrate, and the this compound ester at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Calculate the specific activity of PKC in the presence of different concentrations of the this compound ester.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [7][8] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound ester of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound ester for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the this compound ester. [7][8]

Western Blotting for PKC Activation and Downstream Signaling

Western blotting is used to detect the phosphorylation and/or translocation of PKC and its downstream targets (e.g., ERK, IκB) as a measure of pathway activation. [9][10][11] Materials:

  • Cells treated with a this compound ester

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for total and phosphorylated forms of PKC, ERK, IκB, etc.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and detect the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels.

In Vivo Tumor Xenograft Model

This protocol describes the use of a mouse xenograft model to evaluate the anti-cancer efficacy of this compound esters in a living organism. [12][13][14] Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Tigilanol tiglate (or other this compound ester) formulation for injection

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the this compound ester (e.g., via intratumoral injection) or a vehicle control.

  • Monitoring: Measure the tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-cancer efficacy of the this compound ester.

Experimental Workflow Visualization

The investigation of the pharmacological properties of naturally occurring this compound esters typically follows a structured workflow, from initial discovery to preclinical evaluation.

dot

Experimental_Workflow cluster_Discovery Discovery & Isolation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo & Preclinical Plant_Material Plant Material (Euphorbiaceae, Thymelaeaceae) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation & Purification (Chromatography) Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure PKC_Assay PKC Activation Assay Structure->PKC_Assay Cytotoxicity Cytotoxicity Assays (e.g., MTT) PKC_Assay->Cytotoxicity Signaling Signaling Pathway Analysis (Western Blot) Cytotoxicity->Signaling Xenograft Tumor Xenograft Models Signaling->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity Pharmacokinetics Pharmacokinetics (ADME) Toxicity->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Caption: A typical experimental workflow for the discovery and pharmacological evaluation of this compound esters.

Conclusion

Naturally occurring this compound esters represent a rich and diverse source of pharmacologically active compounds with significant therapeutic potential. Their ability to potently and specifically modulate PKC signaling pathways makes them valuable tools for both basic research and drug discovery. While the tumor-promoting properties of some phorbol esters have been a historical focus, the discovery of non-tumor-promoting analogues with potent anti-cancer and anti-HIV activities has opened new avenues for therapeutic development. The continued investigation of these complex natural products, guided by the robust experimental methodologies outlined in this guide, holds great promise for the development of novel and effective treatments for a range of human diseases.

References

The Double-Edged Sword: An In-depth Toxicological Profile of Tigliane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tigliane diterpenes, a class of polycyclic compounds predominantly found in the Euphorbiaceae and Thymelaeaceae plant families, represent a fascinating and complex area of toxicology and pharmacology. Historically known for their potent tumor-promoting and skin-irritant properties, recent research has unveiled their therapeutic potential, particularly in oncology and virology. This technical guide provides a comprehensive overview of the toxicological profile of this compound compounds, focusing on quantitative data, detailed experimental methodologies, and the core signaling pathways involved in their multifaceted biological activities.

Quantitative Toxicological Data

The toxicity of this compound compounds is highly structure-dependent. Minor modifications to the core structure can dramatically alter their biological and toxicological effects. The following tables summarize key quantitative data from various studies.

Table 1: Acute Toxicity Data
Compound/ExtractTest AnimalRoute of AdministrationLD50 (mg/kg body mass)95% Confidence Limits (mg/kg)Reference(s)
Phorbol Esters (from Jatropha curcas)Male Swiss Hauschka miceIntragastric27.3424.90–29.89[1][2]
Table 2: In Vitro Cytotoxicity Data
CompoundCell LineCancer TypeAssayIC50Reference(s)
Phorbol Myristate Acetate (PMA)Aspc-1Pancreatic CancerNot Specified<1 ng/mL (1.6 nM)[3]
Crotignoid AHL-60Promyelocytic LeukemiaNot Specified1.61 μM
Crodamoids 8, 9, and 15A549Lung CarcinomaNot Specified0.9-2.4 μM[4]
Crodamoids 8, 9, and 15HL-60Promyelocytic LeukemiaNot Specified0.9-2.4 μM[4]
Eupneonoids A and B and analoguesA549Lung CarcinomaNot Specified1.318 to 7.042 μM[5]
Tigilanol Tiglate (EBC-46)Various Human Cancer LinesMelanoma, Squamous Cell Carcinoma, Breast, ProstateNot Specified1 - 20 nM[6]
Table 3: Skin Irritation Data
CompoundAnimal ModelEndpointID50 (Irritant Dose 50%)Reference(s)
Phorbol EstersLACA miceErythema on the earVaries depending on the specific ester[7][8][9]

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of most biologically active this compound compounds is Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes.[10][11] Tiglianes, such as the well-studied phorbol esters, are structural mimics of diacylglycerol (DAG), an endogenous activator of conventional and novel PKC isoforms.[10]

Binding of a this compound compound to the C1 domain of PKC induces its activation, leading to the phosphorylation of a multitude of downstream substrate proteins. This activation can trigger a cascade of cellular events, including inflammation, cell proliferation, differentiation, and apoptosis.[12][13] The specific biological outcome is highly dependent on the activated PKC isoform, the cellular context, and the duration of the activation signal.[12]

Some this compound compounds, like Tigilanol Tiglate (EBC-46), are believed to exert their anti-cancer effects through a sustained and specific activation of certain PKC isoforms, leading to hemorrhagic necrosis of tumors and an induced anti-tumor immune response.[14][15][16] Conversely, chronic activation of PKC by certain phorbol esters is linked to their tumor-promoting activity.

PKC_Activation_Pathway This compound This compound Compound (e.g., Phorbol Ester, Tigilanol Tiglate) PKC Protein Kinase C (PKC) This compound->PKC Activates Downstream Downstream Substrates PKC->Downstream Phosphorylates Response Cellular Responses: - Inflammation - Proliferation - Apoptosis - Tumor Promotion - Anti-Tumor Effects Downstream->Response

Figure 1: General signaling pathway of this compound compounds via PKC activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicological profile of this compound compounds.

In Vivo Skin Irritation Assay (Mouse Ear Swelling Test)

This assay is a standard method to quantify the inflammatory potential of topically applied substances.

Objective: To determine the irritant dose 50 (ID50) of a this compound compound.

Materials:

  • Female LACA or similar strain mice.[7]

  • Test compound dissolved in acetone.

  • Micrometer or thickness gauge.

Procedure:

  • Prepare serial dilutions of the this compound compound in acetone.

  • Apply a small, fixed volume (e.g., 10-20 µL) of each dilution to the inner surface of one ear of a mouse. The contralateral ear receives the vehicle (acetone) alone as a control.

  • Observe the ears at various time points (e.g., 4, 24, 48 hours) for signs of erythema (redness) and edema (swelling).

  • Measure the thickness of both ears using a micrometer. The difference in thickness between the treated and control ear indicates the degree of swelling.

  • A positive irritant response is defined as a predetermined increase in ear thickness or a visible erythema score.

  • The ID50 is calculated using probit analysis of the dose-response data, representing the dose that causes a positive response in 50% of the animals.[7]

Mouse_Ear_Irritation_Assay start Start prep Prepare serial dilutions of this compound in acetone start->prep apply Apply to inner surface of one mouse ear prep->apply control Apply vehicle (acetone) to contralateral ear prep->control observe Observe for erythema and edema at set time points apply->observe control->observe measure Measure ear thickness of both ears observe->measure calculate Calculate difference in thickness (swelling) measure->calculate probit Determine ID50 using probit analysis calculate->probit end End probit->end

Figure 2: Workflow for the mouse ear skin irritation assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound compound on a specific cancer cell line.

Materials:

  • Cancer cell line of interest.

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound compound stock solution (e.g., in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium and add them to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with serial dilutions of this compound compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution and incubate incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Read absorbance on microplate reader solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Figure 3: Workflow for the in vitro MTT cytotoxicity assay.

Protein Kinase C (PKC) Activation Assay

This protocol describes a method to assess PKC activation by observing its translocation or the phosphorylation of a downstream target.

Objective: To determine if a this compound compound activates PKC in a cellular context.

Materials:

  • Cell line expressing the PKC isoform(s) of interest.

  • This compound compound.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Antibodies specific for the PKC isoform and/or a phosphorylated downstream target (e.g., phospho-MARCKS).

  • Western blotting equipment and reagents.

Procedure:

  • Cell Treatment: Culture cells to an appropriate confluency and treat them with the this compound compound at various concentrations and for different time points.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the PKC isoform or the phosphorylated target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Analysis: An increase in the phosphorylation of the target protein or a shift in the subcellular localization of the PKC isoform (e.g., from cytosol to membrane fraction, which requires subcellular fractionation prior to western blotting) indicates PKC activation.[12]

Downstream Signaling Pathways

The activation of PKC by this compound compounds initiates a complex network of downstream signaling events. The specific pathways activated depend on the PKC isoform, cell type, and the nature of the this compound compound.

One critical downstream pathway involves the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[13][17] Activation of the PKC/ERK pathway can lead to changes in gene expression that regulate cell proliferation, survival, and differentiation.

Another important downstream effector is the transcription factor NF-κB, which plays a key role in the inflammatory response.[12] Activation of NF-κB can lead to the production of pro-inflammatory cytokines and chemokines.

The differential activation of these and other downstream pathways likely underlies the dual toxicological and therapeutic properties of this compound compounds.

Downstream_Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound Compound PKC PKC This compound->PKC RAF RAF PKC->RAF IKK IKK PKC->IKK MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression_MAPK Gene Expression (Proliferation, Survival) ERK->Gene_Expression_MAPK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases Gene_Expression_NFkB Gene Expression (Inflammation) NFkB->Gene_Expression_NFkB

Figure 4: Simplified overview of downstream signaling pathways activated by this compound-mediated PKC activation.

Conclusion

The toxicological profile of this compound compounds is intricate, characterized by a potent, structure-dependent mechanism of action centered on the activation of Protein Kinase C. This activation can lead to a spectrum of biological effects, ranging from severe toxicity, such as skin irritation and tumor promotion, to promising therapeutic outcomes, including anti-cancer and anti-viral activities. A thorough understanding of their quantitative toxicological parameters, the experimental methodologies for their assessment, and the complex signaling networks they modulate is crucial for the safe and effective development of this compound-based therapeutics. Further research into the isoform-specific activation of PKC by different this compound compounds will be key to unlocking their full therapeutic potential while mitigating their toxic effects.

References

A Technical Guide to the Natural Sources and Distribution of Tigliane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane diterpenes are a class of polycyclic compounds characterized by a distinctive 5/7/6/3 fused tetracyclic ring system.[1] Found predominantly in the plant families Euphorbiaceae and Thymelaeaceae, these natural products have garnered significant attention from the scientific community due to their potent and diverse biological activities.[1] These activities range from tumor promotion to anti-cancer and anti-HIV properties, making them valuable tools for pharmacological research and potential leads for drug development.[1][2]

At the molecular level, the biological effects of many this compound diterpenes are mediated through their interaction with Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in cellular signal transduction.[1][3] By mimicking the endogenous ligand diacylglycerol (DAG), these compounds can activate PKC, leading to a cascade of downstream signaling events that influence cell proliferation, differentiation, apoptosis, and immune responses.[1][3]

This technical guide provides a comprehensive overview of the natural sources, distribution, and extraction of this compound diterpenes. It includes quantitative data on their occurrence, detailed experimental protocols for their isolation and characterization, and a visualization of their primary signaling pathway.

Natural Sources and Distribution

This compound diterpenes are characteristically distributed in plants of the Euphorbiaceae and Thymelaeaceae families.[1] While the Euphorbiaceae family is a major source of a wide variety of these compounds, those found in the Thymelaeaceae family often exhibit unique oxidative modifications. The table below summarizes the distribution and yield of some of the most well-studied this compound diterpenes.

Table 1: Quantitative Distribution of Notable this compound Diterpenes in Natural Sources
Compound NamePlant SourceFamilyPlant PartConcentration / YieldReferences
Tigilanol Tiglate (EBC-46) Fontainea picrospermaEuphorbiaceaeKernels (High-producing individuals)Up to 7% of dry weight (total this compound esters)[3]
Fontainea picrospermaEuphorbiaceaeLeaves (High-producing individuals)>0.039% of dry weight[3][4]
Prostratin Homalanthus nutansEuphorbiaceaeStem0.2 - 52.6 µg/g[2][5]
Homalanthus nutansEuphorbiaceaeRootMedian: 2.9 µg/g[2][5]
Homalanthus nutansEuphorbiaceaeLeafMedian: 2.5 µg/g[2][5]
Pimelea prostrataThymelaeaceaeNot SpecifiedFirst isolated from this species[6]
Phorbol Esters Croton tigliumEuphorbiaceaeSeeds5.2 mg/100g (PMA equivalent, unpurified)[7]
Croton tigliumEuphorbiaceaeSeeds1.59 ± 0.01 mg/g (PMA)[8]

Biosynthesis of this compound Diterpenes

The biosynthesis of the this compound skeleton is believed to originate from geranylgeranyl diphosphate (GGPP). Through a series of enzymatic cyclizations, GGPP is converted to casbene, which then undergoes further ring closures to form the lathyrane skeleton, a precursor to the this compound core structure. Subsequent oxidative modifications and esterifications give rise to the vast diversity of naturally occurring this compound diterpenes.

This compound Diterpene Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Lathyrane Lathyrane Skeleton Casbene->Lathyrane Ring-closing reactions This compound This compound Skeleton Lathyrane->this compound Cyclization Phorbol Phorbol This compound->Phorbol Oxygenation Tigliane_Diterpenes This compound Diterpenes (e.g., Phorbol Esters) Phorbol->Tigliane_Diterpenes Esterification

A simplified schematic of the biosynthetic pathway of this compound diterpenes.

Experimental Protocols

The isolation and characterization of this compound diterpenes from their natural sources involve a multi-step process that typically includes extraction, chromatographic purification, and spectroscopic analysis.

Representative Experimental Workflow for Isolation and Purification

The following diagram outlines a general workflow for the extraction and purification of this compound diterpenes from plant material.

Experimental Workflow for this compound Diterpene Isolation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried and Ground Plant Material (e.g., Seeds, Bark) Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol, Acetone) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane/Methanol) Crude_Extract->Partitioning Column_Chromatography Column Chromatography (Silica Gel, C18) Partitioning->Column_Chromatography Fractions Fractions Containing This compound Diterpenes Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound Diterpene HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D NMR) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

A general workflow for the isolation and characterization of this compound diterpenes.
Detailed Methodologies

1. Plant Material Preparation and Extraction:

  • Preparation: The plant material (e.g., seeds, bark, leaves) is first dried to a constant weight and then ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered material is typically extracted with an organic solvent such as methanol, ethanol, or acetone at room temperature with agitation for a specified period. This process is often repeated multiple times to ensure complete extraction of the target compounds. The solvent is then evaporated under reduced pressure to yield the crude extract.

2. Purification:

  • Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is partitioning between a nonpolar solvent like n-hexane and a polar solvent like 90% aqueous methanol. The this compound diterpenes, being relatively nonpolar, will typically partition into the methanolic phase.

  • Column Chromatography: The enriched fraction is then subjected to column chromatography. Silica gel is commonly used as the stationary phase, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the compounds. Reversed-phase chromatography (e.g., C18) may also be employed.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water.

3. Structure Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the purified compound is determined using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments. The characteristic signals for the this compound skeleton, such as those for the gem-dimethylcyclopropane ring, are key identifiers.[1]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

Signaling Pathway: Protein Kinase C Activation

The primary molecular target for many biologically active this compound diterpenes, such as phorbol esters and tigilanol tiglate, is the Protein Kinase C (PKC) family of enzymes. These compounds act as potent activators of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.

Upon binding to the C1 domain of PKC, this compound diterpenes induce a conformational change in the enzyme, leading to its translocation to the cell membrane and subsequent activation. Activated PKC then phosphorylates a wide range of downstream substrate proteins, initiating a cascade of signaling events that can lead to diverse cellular responses, including cell proliferation, apoptosis, and inflammation. The specific cellular outcome is dependent on the PKC isoforms activated, the cellular context, and the duration of the signal. For instance, tigilanol tiglate has been shown to activate a specific subset of PKC isoforms, including PKC-α, -βI, and -βII, which is crucial for its anti-cancer activity.[3] Prostratin, on the other hand, activates both conventional and novel PKC isoforms to exert its anti-HIV effects.[9]

PKC Signaling Pathway cluster_membrane Cell Membrane PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Substrates (e.g., MARCKS, Raf, NF-κB) PKC_active->Downstream Phosphorylation This compound This compound Diterpene (e.g., Phorbol Ester, Tigilanol Tiglate) This compound->PKC_inactive Binds to C1 Domain Cellular_Response Cellular Responses (Proliferation, Apoptosis, Inflammation, HIV Latency Reversal) Downstream->Cellular_Response

Activation of the Protein Kinase C (PKC) signaling pathway by this compound diterpenes.

Conclusion

The this compound diterpenes represent a structurally diverse and biologically significant class of natural products. Their characteristic distribution within the Euphorbiaceae and Thymelaeaceae plant families provides a rich source for the discovery of novel compounds with therapeutic potential. The ability of these molecules to potently and often selectively modulate the activity of Protein Kinase C isoforms underscores their importance as pharmacological tools and as starting points for the development of new drugs for a range of diseases, including cancer and HIV/AIDS. A thorough understanding of their natural sources, biosynthesis, and mechanisms of action, as provided in this guide, is essential for harnessing their full therapeutic potential.

References

An In-depth Technical Guide to the Tigliane Core Structure and its Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tigliane diterpenes are a class of natural products characterized by a unique and complex tetracyclic carbon skeleton. First isolated from plants of the Euphorbiaceae and Thymelaeaceae families, these compounds have garnered significant attention in the scientific community due to their potent and diverse biological activities.[1][2][3] The archetypal member of this family is phorbol, and its various esters are renowned for their ability to potently modulate the activity of Protein Kinase C (PKC), a critical family of enzymes in cellular signal transduction.[2][4][5] This technical guide provides a comprehensive overview of the this compound core structure, its key functional groups, and the methodologies employed in its study, with a focus on aspects relevant to drug discovery and development.

The this compound Core Structure

The defining feature of the this compound diterpenoids is their rigid 5/7/6/3 fused tetracyclic ring system.[1][6] This intricate architecture, composed of rings A, B, C, and D, presents a significant synthetic challenge and is the foundation for the diverse biological activities observed within this class of molecules.[7][8]

  • Ring System: The core is a trans-fused 5/7/6 tricyclic system (rings A, B, and C) with a cis-fused cyclopropane ring (ring D).[6]

  • Stereochemistry: The this compound skeleton possesses multiple stereocenters, contributing to its complex three-dimensional structure and specific interactions with biological targets.

A key member of this family, phorbol, was first isolated in 1934 from croton oil.[5] Its complex structure was later elucidated in 1967.[5]

Key Functional Groups and Their Significance

The biological activity of this compound diterpenoids is intricately linked to the nature and substitution pattern of their functional groups. These moieties are critical for receptor binding and the modulation of downstream signaling pathways.

  • A-Ring: A characteristic feature of many biologically active tiglianes is an α,β-unsaturated ketone in the A-ring.[1][6]

  • Hydroxyl Groups: The this compound core is typically polyoxygenated, with hydroxyl groups commonly found at positions C-4, C-9, C-12, C-13, and C-20.[1][6] The hydroxyl group at C-20 is considered crucial for PKC activation.[9]

  • Ester Moieties: The hydroxyl groups at C-12, C-13, and C-20 are frequently esterified with various fatty acids.[4][10] The nature of these ester groups significantly influences the potency and selectivity of PKC activation. For instance, 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent tumor promoter, features a long-chain fatty acid at C-12 and a short-chain acetate group at C-13.[4][9]

  • D-Ring: The gem-dimethylcyclopropane ring (D-ring) is a hallmark of the this compound skeleton.[1][6]

Quantitative Data

Physicochemical Properties

The following table summarizes key physicochemical properties of phorbol and a representative phorbol ester, Phorbol 12,13-dibutyrate (PDBu).

PropertyPhorbolPhorbol 12,13-dibutyrate (PDBu)Reference(s)
Molecular Formula C₂₀H₂₈O₆C₂₇H₃₈O₈[11]
Molecular Weight 364.4 g/mol 490.6 g/mol [5][11]
XLogP3-AA -0.82.1[5][11]
Spectroscopic Data

The structural elucidation of this compound diterpenoids relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Table 2: Characteristic ¹³C NMR Chemical Shifts (δc) for the this compound Core

CarbonChemical Shift Range (ppm)NotesReference(s)
C-3 (Ketone) ~208-212α,β-unsaturated ketone in A-ring[6]
C-15, C-16 (gem-dimethyl) ~16-28Characteristic of the cyclopropane D-ring[6]
C-17 (quaternary) ~22-28Characteristic of the cyclopropane D-ring[6]

Note: Chemical shifts can vary depending on the specific substitution pattern and solvent.

While NMR is the primary tool for structure determination, X-ray crystallography has been used to confirm the absolute configuration of some this compound derivatives, although obtaining suitable crystals can be challenging due to their poor crystallinity.[6]

In Vitro Cytotoxicity of Tigilanol Tiglate

Tigilanol tiglate (EBC-46) is a novel this compound diterpenoid that has shown potent anti-cancer activity.[2][12] The following table summarizes its cytotoxic effects on various cancer cell lines.

Cell LineCancer TypeIC₅₀/EC₅₀ (nM)Reference(s)
Various Human Cancer LinesMelanoma, Squamous Cell Carcinoma (SCC), Breast, Prostate1 - 20[3]
SCC-15Squamous Cell Carcinoma~10[3]

Experimental Protocols

Isolation and Purification of Tigilanol Tiglate from Fontainea picrosperma

Tigilanol tiglate is naturally sourced from the seeds of the Australian blushwood tree, Fontainea picrosperma.[13][14]

Protocol:

  • Extraction: Ground seeds are extracted with a solvent such as ethanol.[15]

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between a non-polar solvent (e.g., petroleum ether or hexane) and an aqueous alcohol solution (e.g., 80% methanol) to separate lipophilic compounds.[13][15]

  • Chromatography: The enriched fraction undergoes multiple rounds of chromatographic purification, which may include column chromatography on silica gel and high-performance liquid chromatography (HPLC), to isolate pure tigilanol tiglate.[13]

G start Ground Fontainea picrosperma Seeds extraction Solvent Extraction (e.g., Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (Hexane/80% Methanol) extraction->partitioning chromatography Multi-Step Chromatography partitioning->chromatography end Pure Tigilanol Tiglate chromatography->end

Isolation Workflow for Tigilanol Tiglate
Total Synthesis of (+)-Phorbol

The total synthesis of phorbol is a significant challenge in organic chemistry. One notable enantioselective synthesis starts from the monoterpene (+)-3-carene.[7]

Key Synthetic Stages:

  • Construction of the ABC-Tricyclic Core: This involves a series of reactions to build the 5/7/6 ring system.

  • Formation of the D-Ring: A key step is the creation of the cyclopropane ring.

  • Oxidative Functionalization: Introduction of the various hydroxyl groups at specific positions on the this compound core.

G start (+)-3-Carene abc_core ABC-Tricyclic Core Synthesis start->abc_core d_ring D-Ring Formation (Cyclopropanation) abc_core->d_ring oxidation Oxidative Functionalization d_ring->oxidation end (+)-Phorbol oxidation->end

General Strategy for the Total Synthesis of Phorbol
In Vitro PKC Binding Assay

The interaction of this compound derivatives with PKC is a cornerstone of their biological activity.

Protocol Outline:

  • Preparation of PKC Isozymes: Purified recombinant PKC isozymes are used.[16]

  • Liposome Preparation: Phospholipid vesicles (liposomes) containing phosphatidylserine (a cofactor for PKC) and the this compound compound of interest are prepared.[17]

  • Binding Reaction: The PKC enzyme is incubated with the liposomes.

  • Separation of Bound and Free Enzyme: This can be achieved by centrifugation.[18]

  • Quantification: The amount of bound enzyme is quantified, often using a radiolabeled phorbol ester in competitive binding assays or by measuring enzyme activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.[3]

Protocol:

  • Cell Seeding: Cancer cells are plated in a 96-well plate and allowed to adhere overnight.[3]

  • Compound Treatment: Cells are treated with serial dilutions of the this compound compound for a specified period (e.g., 72 hours).[3]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.[3]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is then calculated.

Signaling Pathways

Protein Kinase C (PKC) Activation

The primary mechanism of action for many this compound diterpenoids is the activation of PKC.[2][4][5]

Mechanism:

  • Mimicking Diacylglycerol (DAG): Phorbol esters are structural and functional mimics of diacylglycerol (DAG), an endogenous second messenger that activates PKC.[2][19]

  • Binding to the C1 Domain: Phorbol esters bind to the C1 domain of conventional and novel PKC isozymes.[2]

  • Translocation to the Membrane: This binding event recruits PKC from the cytosol to the cell membrane.[16]

  • Conformational Change and Activation: At the membrane, in the presence of phosphatidylserine, PKC undergoes a conformational change that relieves autoinhibition, leading to its activation.[17]

  • Downstream Signaling: Activated PKC phosphorylates a wide range of substrate proteins, leading to the modulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[20]

G cluster_membrane Cell Membrane PKC_active Active PKC Downstream Downstream Substrate Phosphorylation PKC_active->Downstream This compound This compound Ester (e.g., Phorbol Ester) C1_domain PKC C1 Domain This compound->C1_domain Binds C1_domain->PKC_active Conformational Change PS Phosphatidylserine PS->PKC_active PKC_inactive Inactive PKC (Cytosol) PKC_inactive->C1_domain Translocates to membrane Cellular_Response Cellular Responses (Proliferation, Apoptosis, etc.) Downstream->Cellular_Response

PKC Activation by this compound Esters
Tigilanol Tiglate-Induced Oncolysis

Recent studies on tigilanol tiglate have revealed a multifaceted mechanism of action that extends beyond simple PKC activation, leading to rapid tumor cell death (oncolysis).[2][21]

Key Events:

  • PKC-Dependent Vascular Disruption: Tigilanol tiglate activates PKC in the tumor vasculature, leading to increased permeability and vascular collapse.[21]

  • Direct Tumor Cell Killing: It directly induces cell death in tumor cells through a mechanism involving endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[21]

  • Inflammatory Response: The activation of PKC also triggers an acute inflammatory response within the tumor microenvironment.[14]

  • Immunogenic Cell Death: The mode of cell death induced by tigilanol tiglate is immunogenic, meaning it stimulates an anti-tumor immune response.[21]

G TT Tigilanol Tiglate PKC_activation PKC Activation TT->PKC_activation Direct_killing Direct Tumor Cell Killing TT->Direct_killing ER Stress & Mitochondrial Dysfunction Vascular_disruption Tumor Vasculature Disruption PKC_activation->Vascular_disruption Inflammation Acute Inflammatory Response PKC_activation->Inflammation Tumor_necrosis Hemorrhagic Necrosis of Tumor Vascular_disruption->Tumor_necrosis Immune_response Immunogenic Cell Death Direct_killing->Immune_response Inflammation->Tumor_necrosis Immune_response->Tumor_necrosis

Oncolytic Action of Tigilanol Tiglate

Conclusion

The this compound core structure represents a fascinating and challenging scaffold for medicinal chemistry and drug development. Its densely functionalized and stereochemically complex nature gives rise to a wide array of potent biological activities, primarily through the modulation of Protein Kinase C. A thorough understanding of the structure-activity relationships, coupled with robust experimental protocols for synthesis, isolation, and biological evaluation, is essential for harnessing the therapeutic potential of this remarkable class of natural products. The continued exploration of this compound derivatives, such as tigilanol tiglate, holds significant promise for the development of novel therapeutics for cancer and other diseases.

References

An In-Depth Technical Guide to the Initial In-Vitro Screening of Tigliane Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro screening methodologies for assessing the bioactivity of Tigliane diterpenoids. Tiglianes, a class of polycyclic diterpenes, have garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-tumor, anti-HIV, and pro-inflammatory effects. A thorough understanding of their mechanism of action and the appropriate screening assays is crucial for the development of novel therapeutic agents.

The primary molecular target for many bioactive Tiglianes, such as the well-studied phorbol esters and the emerging clinical candidate tigilanol tiglate, is Protein Kinase C (PKC).[1][2] Activation of specific PKC isoforms triggers a cascade of downstream signaling events that can lead to diverse cellular responses, including apoptosis, inflammation, and cellular differentiation.[3][4] This guide will delve into the key in-vitro assays used to characterize these effects, presenting detailed experimental protocols and summarizing quantitative data to facilitate comparative analysis.

Key Bioactivities and Signaling Pathways

Initial in-vitro screening of Tiglianes typically focuses on several key areas of bioactivity, primarily driven by their interaction with specific signaling pathways.

  • Protein Kinase C (PKC) Activation: This is the most well-documented mechanism of action for many Tiglianes.[1] They act as potent agonists, mimicking the endogenous ligand diacylglycerol (DAG) to activate PKC isoforms.[2] This activation is a critical initiating event for a wide range of downstream effects.[2] Tigilanol tiglate, for instance, primarily activates PKCβI and PKCβII isoforms.[5]

  • Anti-tumor Activity: The activation of certain PKC isoforms by Tiglianes can lead to hemorrhagic necrosis and tumor ablation.[3] In-vitro studies often assess cytotoxicity against various cancer cell lines.[6][7]

  • Anti-HIV Activity: Some Tiglianes, like prostratin, have shown potential as anti-HIV agents by activating latent viral reservoirs through PKC-dependent NF-κB activation.[1][8]

  • Anti-inflammatory Effects: Paradoxically, while some Tiglianes are pro-inflammatory, others have demonstrated anti-inflammatory properties, for example, by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]

  • Wnt Signaling Pathway Inhibition: Certain this compound diterpenoids have been shown to inhibit the Wnt signaling pathway in a dose- and time-dependent manner.[9]

Quantitative Bioactivity Data

The following tables summarize the reported in-vitro bioactivities of various this compound derivatives from the scientific literature.

Table 1: Anti-HIV Activity of this compound Derivatives [10]

CompoundHIV-1 (NL4.3) IC₅₀ (µM)HIV-2 (ROD) IC₅₀ (µM)Cell Line
2 7.51.7MT-4
8 3.31.1MT-4

Table 2: Anti-inflammatory Activity of this compound Diterpenoids [8]

CompoundNO Production IC₅₀ (µM)Cell Line
1 9.41 ± 0.82RAW264.7
2 11.3 ± 1.33RAW264.7
3 5.92 ± 2.22RAW264.7
6 4.80 ± 0.77RAW264.7
Quercetin (Control) 12.3 ± 0.85RAW264.7

Table 3: Cytotoxic Activity of this compound Diterpenoids [6][7][11]

CompoundCell LineIC₅₀ (µM)
4 HeLa3.54
5 HeLa11.45
4 HepG27.89
5 HepG29.21
Euphomonophane A (1) HeLa> 50
Euphomonophane D (4) HeLa39.86 ± 2.65
Doxorubicin (Control) HeLa0.80 ± 0.03

Experimental Protocols and Visualizations

Detailed methodologies for key in-vitro assays are provided below, accompanied by diagrams generated using Graphviz to illustrate the workflows and signaling pathways.

This assay visualizes the activation of PKC isoforms by observing their translocation from the cytosol to the cell membrane upon treatment with a this compound compound.[5]

Experimental Protocol:

  • Cell Culture and Transfection:

    • Plate suitable cells (e.g., HeLa) on glass-bottom dishes.

    • Transfect the cells with plasmids encoding specific PKC isoforms tagged with a fluorescent protein (e.g., GFP).

    • Allow 24-48 hours for protein expression.

  • Treatment:

    • Replace the culture medium with a serum-free medium.

    • Treat the cells with the this compound compound of interest at various concentrations. Include a positive control (e.g., Phorbol 12-myristate 13-acetate - PMA) and a vehicle control.

  • Imaging:

    • Visualize the subcellular localization of the fluorescently tagged PKC isoforms using confocal microscopy at different time points after treatment.

  • Analysis:

    • Quantify the translocation by measuring the fluorescence intensity at the cell membrane versus the cytosol.

PKC_Translocation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging & Analysis plate_cells Plate Cells transfect Transfect with GFP-PKC Plasmid plate_cells->transfect add_this compound Add this compound Compound transfect->add_this compound confocal Confocal Microscopy add_this compound->confocal quantify Quantify Translocation confocal->quantify

PKC Translocation Assay Workflow.

This assay directly measures the enzymatic activity of a specific PKC isoform by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.[5]

Experimental Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing a purified recombinant PKC isoform, a suitable substrate (e.g., histone H1), and a lipid cofactor (e.g., phosphatidylserine and diacylglycerol).

  • Initiation:

    • Add the this compound compound at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

    • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

PKC_Kinase_Assay_Workflow reagents Prepare Reaction Mix: - Purified PKC Isoform - Substrate (Histone H1) - Lipid Cofactor add_this compound Add this compound Compound reagents->add_this compound add_atp Add [γ-³²P]ATP to Initiate Reaction add_this compound->add_atp incubation Incubate at 30°C add_atp->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Spot on Phosphocellulose & Measure Radioactivity stop_reaction->detection

In-Vitro PKC Kinase Assay Workflow.

This assay is used to evaluate the anti-inflammatory potential of this compound compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[8]

Experimental Protocol:

  • Cell Culture:

    • Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include a positive control (LPS only) and a negative control (untreated cells).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.

  • Analysis:

    • Calculate the percentage of NO production inhibition compared to the LPS-only control.

NO_Inhibition_Assay_Workflow seed_cells Seed RAW264.7 Cells pretreat Pre-treat with This compound Compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate griess_assay Perform Griess Assay on Supernatant incubate->griess_assay measure_abs Measure Absorbance at 540 nm griess_assay->measure_abs

NO Production Inhibition Assay Workflow.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[12][13]

Experimental Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line (e.g., HeLa, A549, MCF-7) in a 96-well plate and allow for attachment.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the this compound compound. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[12][13]

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow seed_cells Seed Cancer Cells treat_compound Treat with this compound Compound seed_cells->treat_compound incubate Incubate (48-72h) treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance

MTT Cell Viability Assay Workflow.

The following diagram illustrates the general mechanism of PKC activation by this compound compounds.

PKC_Signaling_Pathway This compound This compound Compound PKC Inactive PKC (Cytosol) This compound->PKC Binds to C1 domain ActivePKC Active PKC (Membrane-bound) PKC->ActivePKC Translocation Membrane Cell Membrane Downstream Downstream Signaling Events ActivePKC->Downstream Response Cellular Responses (e.g., Apoptosis, Inflammation) Downstream->Response

General this compound-PKC Signaling.

Conclusion

The in-vitro screening of this compound bioactivity is a critical first step in the drug discovery and development process. The assays outlined in this guide provide a robust framework for characterizing the diverse biological effects of this fascinating class of compounds. By focusing on key mechanisms such as PKC activation and employing standardized protocols, researchers can generate reliable and comparable data to identify promising lead candidates for further preclinical and clinical investigation. The provided quantitative data and visual workflows serve as a valuable resource for designing and interpreting these initial screening experiments.

References

Preliminary Investigation into the Anti-HIV Properties of Tigliane Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of latent HIV reservoirs in individuals on antiretroviral therapy (ART) remains a primary obstacle to a cure. A promising strategy, termed "shock and kill," aims to reactivate these latent proviruses, making the infected cells susceptible to immune-mediated clearance or viral cytopathic effects. Tigliane diterpenes, a class of natural products, have emerged as potent latency-reversing agents (LRAs). This technical guide provides a comprehensive overview of the preliminary investigations into the anti-HIV properties of notable this compound derivatives, including various ingenol esters, prostratin, and tigilanol tiglate (EBC-46). We present a synthesis of the current understanding of their mechanism of action, quantitative data on their efficacy and cytotoxicity, detailed experimental protocols from key studies, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound diterpenes are a class of polycyclic compounds, primarily isolated from plants of the Euphorbiaceae and Thymelaeaceae families.[1][2][3][4] Certain members of this class, particularly phorbol esters and their analogues, have been identified as potent modulators of Protein Kinase C (PKC).[5][6][7][8] This activity is central to their anti-HIV properties, as the PKC signaling pathway is a key regulator of HIV-1 transcription.[5][9] By activating PKC, this compound derivatives can induce the expression of latent HIV-1 proviruses, a critical first step in the "shock and kill" strategy for HIV eradication.[7][10][11][12] This guide focuses on several well-studied this compound derivatives: ingenol esters like Ingenol B and ingenol-3-angelate (PEP005), prostratin, and the clinical-stage compound tigilanol tiglate (EBC-46).

Mechanism of Action: PKC-Dependent HIV-1 Latency Reversal

The primary mechanism by which this compound diterpenes reactivate latent HIV is through the activation of the Protein Kinase C (PKC) signaling pathway, which ultimately leads to the activation of the transcription factor NF-κB.[5][10][13][14]

  • PKC Activation: this compound derivatives bind to and activate PKC isoforms.[8][10][15]

  • NF-κB Translocation: Activated PKC phosphorylates IκB, the inhibitor of NF-κB, leading to its degradation. This allows the NF-κB heterodimer (p50/p65) to translocate to the nucleus.[5][13][16]

  • LTR-Mediated Transcription: In the nucleus, NF-κB binds to its cognate sites within the HIV-1 Long Terminal Repeat (LTR) promoter region, initiating viral gene transcription.[13][16]

  • P-TEFb Upregulation: Some studies suggest that certain ingenol esters, like Ingenol B, also promote the upregulation of the Positive Transcription Elongation Factor b (P-TEFb) subunits CDK9/Cyclin T1, which is crucial for transcriptional elongation.[13]

This pathway provides a direct mechanism for overriding the transcriptional silencing that maintains HIV-1 latency in resting CD4+ T cells.

Quantitative Data on Anti-HIV Activity and Cytotoxicity

The following tables summarize the in vitro efficacy and cytotoxicity of various this compound derivatives from selected studies.

Table 1: Anti-HIV-1 Activity of this compound Diterpenes from Euphorbia nicaeensis [1]

CompoundHIV-1 IC50 (µM)HIV-2 IC50 (µM)CC50 (µM)
Derivative 2 7.51.7>55
Derivative 8 3.31.1>55
Tenofovir (PMPA) 4.30.8>55
Plerixafor (AMD3100) 0.06Not Reported>55

Table 2: Anti-HIV Activity of this compound Diterpenoids from Wikstroemia lichiangensis [17]

CompoundHIV-1 IC50 (nM)CC50 (nM)
This compound 1 1.1>1000
This compound 2 1.5>1000
This compound 3 65.4>1000
This compound 4 1.1>1000
This compound 5 3.0>1000

Table 3: Anti-HIV Activity of this compound Diterpenoids from Wikstroemia scytophylla [4]

CompoundHIV-1 IC50 (nM)
This compound 4 3.8
This compound 6 12.8
Tiglianes 1-3, 5 >164

Table 4: Latency Reversal Activity of Ingenol Esters [10]

CompoundCell LineEffective Concentration Range
Ingenol B J-Lat A123 pM - 6 nM

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound anti-HIV properties.

In Vitro HIV Latency Reactivation Assay (J-Lat A1 Cell Line)

Objective: To quantify the ability of a compound to reactivate latent HIV-1.

Cell Line: J-Lat A1 cells, a Jurkat T-cell line containing a latently integrated HIV-1 provirus where the nef gene is replaced with a GFP reporter.

Methodology: [10]

  • Cell Culture: Culture J-Lat A1 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment: Seed cells in a 24-well plate and treat with increasing concentrations of the test compound (e.g., Ingenol B from 23 pM to 6 nM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix with 2% paraformaldehyde.

  • Data Analysis: Analyze the percentage of GFP-expressing cells using a flow cytometer. An increase in the percentage of GFP-positive cells indicates reactivation of the latent HIV-1 provirus.

Ex Vivo HIV Latency Reactivation Assay (Primary CD4+ T Cells)

Objective: To assess the latency-reversing activity of a compound in a more clinically relevant model using cells from HIV-infected individuals.

Cells: Purified primary CD4+ T cells from long-term ART-treated, virologically suppressed HIV-infected individuals.

Methodology: [10][12]

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood by Ficoll-Paque density gradient centrifugation.

  • CD4+ T Cell Purification: Purify resting CD4+ T cells from PBMCs using negative selection magnetic beads.

  • Compound Treatment: Culture the purified CD4+ T cells and treat with the test compound (e.g., PEP005).

  • HIV-1 RNA Quantification: After a defined incubation period, harvest the cells and extract total RNA.

  • RT-qPCR: Quantify the levels of cell-associated HIV-1 RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting a specific HIV gene (e.g., gag or tat-rev). An increase in HIV-1 RNA levels indicates latency reversal.

Anti-HIV Replication Assay (MT-4 Cells)

Objective: To determine the concentration at which a compound inhibits HIV replication by 50% (IC50).

Cell Line: MT-4 cells, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line highly susceptible to HIV-1 infection.

Methodology: [1][17]

  • Cell Infection: Infect MT-4 cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) or HIV-2 (e.g., ROD) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compound to the cell culture.

  • Incubation: Incubate the infected and treated cells for a specified period (e.g., 3-5 days).

  • Viral Replication Measurement: Measure the extent of viral replication. This can be done by:

    • p24 Antigen ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the culture supernatant.

    • Luciferase Reporter Assay: If using a reporter virus, measure luciferase activity in the cell lysate or supernatant.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of viral replication against the compound concentration.

Cytotoxicity Assay

Objective: To determine the concentration at which a compound reduces cell viability by 50% (CC50).

Methodology:

  • Cell Culture: Culture the relevant cells (e.g., MT-4, primary CD4+ T cells) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate for the same duration as the anti-HIV activity assays.

  • Viability Measurement: Assess cell viability using a standard method such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced HIV-1 Latency Reversal

HIV_Latency_Reversal cluster_nucleus Nucleus This compound This compound Derivative (e.g., Ingenol, Prostratin) PKC Protein Kinase C (PKC) This compound->PKC Activates IkB_NFkB IκB NF-κB PKC->IkB_NFkB Phosphorylates IκB IkB_P P-IκB NFkB NF-κB IkB_P->NFkB Degradation of IκB releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to LTR HIV-1 LTR Transcription Viral Transcription LTR->Transcription Binds to & Initiates

Caption: PKC-NF-κB signaling pathway activated by this compound derivatives.

Experimental Workflow for In Vitro Latency Reversal Assay

Latency_Assay_Workflow start Start culture Culture J-Lat A1 Cells start->culture treat Treat with this compound Derivative (various concentrations) culture->treat incubate Incubate for 24h treat->incubate harvest Harvest & Fix Cells incubate->harvest flow Analyze GFP Expression by Flow Cytometry harvest->flow analyze Quantify % of Reactivated Cells flow->analyze end End analyze->end

Caption: Workflow for assessing HIV latency reversal in J-Lat A1 cells.

Logical Relationship in the "Shock and Kill" Strategy

Shock_and_Kill Latent Latently Infected CD4+ T Cell This compound This compound LRA ('Shock') Latent->this compound Reactivated Reactivated Cell (Expressing Viral Proteins) This compound->Reactivated Induces Reactivation Clearance Immune-Mediated Clearance ('Kill') Reactivated->Clearance Becomes a Target for Elimination Elimination of Latent Reservoir Clearance->Elimination Leads to

Caption: The "Shock and Kill" strategy for HIV eradication.

Discussion and Future Directions

The preliminary investigation into the anti-HIV properties of this compound diterpenes has identified them as a promising class of latency-reversing agents. Their ability to reactivate latent HIV through the PKC-NF-κB pathway is well-documented.[5][10][13] Compounds like ingenol esters and tigilanol tiglate (EBC-46) have shown high potency in preclinical models.[7][10][12][18][19] Furthermore, some of these compounds, such as prostratin and bryostatin-1, have the dual benefit of down-regulating HIV co-receptors, which could protect uninfected cells from de novo infection.[14][16][20]

Despite these promising findings, several challenges remain. A key concern is the potential for global T-cell activation and other off-target effects, which could lead to toxicity.[8] However, some this compound derivatives, like prostratin, are noted for being non-tumor-promoting, unlike other phorbol esters.[6][21] The development of synthetic analogs with improved potency and better safety profiles is an active area of research.[11][16][22] Studies have shown that some synthetic EBC-46 analogs can reactivate up to 90% of latent cells in vitro, a significant improvement over earlier agents.[18]

Future research should focus on:

  • Optimizing the therapeutic window: Developing analogs with high latency-reversing activity at concentrations that do not cause significant T-cell activation or cytotoxicity.

  • Combination therapies: Investigating the synergistic effects of this compound derivatives with other classes of LRAs, such as histone deacetylase (HDAC) inhibitors or bromodomain inhibitors (e.g., JQ1), to achieve more robust and widespread latency reversal.[10][12][14][23]

  • In vivo evaluation: Advancing the most promising candidates into preclinical and clinical trials to assess their safety and efficacy in reducing the size of the latent HIV reservoir in vivo.

References

Methodological & Application

Application Notes and Protocols for Studying Tigliane in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tigliane diterpenoids, such as Tigilanol Tiglate (EBC-46), are novel, potent natural compounds with significant anti-cancer properties. Their primary mechanism of action involves the activation of the Protein Kinase C (PKC) family of enzymes, leading to a cascade of downstream signaling events that result in rapid tumor cell death and the induction of an inflammatory response.[1][2][3] This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound in a cell culture setting.

Mechanism of Action: A Dual Approach to Cancer Cell Eradication

This compound compounds exert their anti-tumor effects through a multi-faceted mechanism, primarily initiated by the activation of a specific subset of PKC isoforms, including the classical isoforms PKC-α and PKC-γ, and the novel isoforms PKC-βI and -βII.[1] This targeted activation distinguishes them from broader-acting PKC activators and is central to their therapeutic potential. The downstream consequences of this compound-induced PKC activation can be broadly categorized into two interconnected pathways:

  • Induction of Programmed Cell Death: this compound triggers a caspase/gasdermin E-dependent pyroptotic pathway, a form of inflammatory programmed cell death.[1][4] This process is characterized by ATP depletion, organelle swelling, and eventual terminal necrosis of cancer cells.[1] This mode of cell death is particularly significant as it leads to the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[1]

  • Activation of Inflammatory Signaling: this compound also potently activates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is a key pathway that regulates the expression of genes involved in inflammation and immunity. The activation of NF-κB contributes to the localized inflammatory response observed in tumors treated with this compound.

This compound Signaling Pathway

Tigliane_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound PKC PKC Isoforms (α, βI, βII, γ) This compound->PKC Binds to C1 domain IKK IKK Complex PKC->IKK Phosphorylates Caspase3 Caspase-3 PKC->Caspase3 Activates IκB IκB IKK->IκB Phosphorylates for ubiquitination NFkB NF-κB IκB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates GSDME Gasdermin E (GSDME) Caspase3->GSDME Cleaves GSDME_N GSDME-N domain GSDME->GSDME_N Pyroptosis Pyroptosis (Cell Lysis) GSDME_N->Pyroptosis Forms pores Gene Inflammatory Gene Expression NFkB_nuc->Gene Inflammation Inflammation Gene->Inflammation

This compound-induced PKC signaling cascade.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound compounds on various cancer cell lines. Note that specific IC50 values and cellular responses can vary depending on the specific this compound derivative, cell line, and experimental conditions.

Table 1: Cytotoxicity of this compound Diterpenoids in Various Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC50 (µM)Reference
This compound Diterpene (unspecified)MCF-7Breast CancerMTT10.1 ± 5[5]
This compound Diterpene (unspecified)4T1Breast CancerMTT28 ± 5[5]
Eupneonoid AA549Lung CancerMTT1.318[6]
Eupneonoid BA549Lung CancerMTT7.042[6]
Euphomonophane DHeLaCervical CancerMTT39.86 ± 2.65[7]
This compound Diterpene (from E. aellenii)A2058Melanoma--[8]
This compound Diterpene (from E. aellenii)A375Melanoma--[8]

Table 2: Apoptosis Induction by a this compound Diterpenoid in 4T1 Breast Cancer Cells

Treatment Concentration (µg/ml)Treatment Duration (hours)Percentage of Apoptotic Cells (%)Reference
52449[5]
102457[5]

Table 3: Tigilanol Tiglate (TT)-Induced Protein Phosphorylation

ProteinPhosphorylation SiteCell LineTreatmentFold Change (vs. Control)Reference
METSer985H35710 min TT~2.5[9]
METSer985H3571 hour TT~2.0[9]
MARCKSSer167/170H35710 min TT~3.0[9]
MARCKSSer167/170H3571 hour TT~2.5[9]
MARCKSSer167/170H35724 hour TT~1.5[9]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_prep I. Experimental Setup cluster_assays II. In Vitro Assays cluster_analysis III. Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, A375) Tigliane_Prep 2. This compound Preparation (Stock solution in DMSO) Cell_Culture->Tigliane_Prep Controls 3. Prepare Controls (PMA, BIM-I) Tigliane_Prep->Controls Viability 4. Cell Viability Assay (MTT/MTS) Controls->Viability Apoptosis 5. Apoptosis Assay (Annexin V/PI) Controls->Apoptosis PKC_Activity 6. PKC Kinase Assay Controls->PKC_Activity Western_Blot 7. Western Blot Analysis Controls->Western_Blot Data_Quant 8. Data Quantification (IC50, % Apoptosis, Fold Change) Viability->Data_Quant Apoptosis->Data_Quant PKC_Activity->Data_Quant Western_Blot->Data_Quant Interpretation 9. Interpretation of Results Data_Quant->Interpretation

General workflow for studying this compound in cell culture.
Cell Culture

  • Cell Lines: A variety of cancer cell lines can be used, including but not limited to:

    • Breast Cancer: MCF-7, 4T1

    • Melanoma: A2058, A375

    • Head and Neck Squamous Cell Carcinoma: H357

    • Lung Cancer: A549

    • Cervical Cancer: HeLa

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2. For specific cell lines like MCF-7, the medium may require additional supplements such as insulin.[3][4][8][10]

Preparation of this compound and Control Compounds
  • This compound Stock Solution: Prepare a high-concentration stock solution of the this compound compound in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

  • Positive Control (PMA): Phorbol 12-myristate 13-acetate (PMA) is a potent PKC activator and can be used as a positive control.[11][12] Prepare a stock solution in DMSO.

  • Negative Control (PKC Inhibitor): Bisindolylmaleimide I (BIM-I) is a selective PKC inhibitor and can be used to confirm that the observed effects are PKC-dependent.[1][5][7][13] Prepare a stock solution in DMSO.

  • Vehicle Control: Use DMSO at the same final concentration as in the treated wells.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound compound, PMA, and BIM-I (for co-treatment experiments) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[14][15][16]

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • Annexin V Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the this compound compound for a specified time (e.g., 24 hours) at a concentration around the IC50 value.[5]

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17][18][19][20]

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot Analysis for PKC Activation and Downstream Signaling

This technique is used to detect changes in protein expression and phosphorylation status.

  • Key Proteins to Analyze:

    • PKC Translocation: Analyze the levels of specific PKC isoforms (e.g., PKC-βII) in cytosolic and membrane fractions. Activation is indicated by a shift from the cytosol to the membrane.

    • PKC Substrate Phosphorylation: Measure the phosphorylation of known PKC substrates, such as MARCKS.

    • NF-κB Pathway: Detect the phosphorylation of IKK and the degradation of IκB.

    • Pyroptosis Pathway: Measure the cleavage of Caspase-3 and Gasdermin E.

  • Protocol:

    • Treat cells with the this compound compound for various time points (e.g., 10 min, 1 hr, 24 hr).[9]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vitro PKC Kinase Activity Assay

This assay directly measures the enzymatic activity of PKC.

  • Materials:

    • Purified PKC enzyme or immunoprecipitated PKC from cell lysates

    • PKC substrate (e.g., myelin basic protein or a specific peptide)

    • [γ-³²P]ATP (for radioactive assay) or a fluorescence-based detection system

    • PKC activators (e.g., phosphatidylserine, diacylglycerol)

  • Protocol (General Principle):

    • Prepare a reaction mixture containing the PKC enzyme, substrate, and activators.

    • Add the this compound compound at various concentrations.

    • Initiate the reaction by adding ATP (radiolabeled or unlabeled).

    • Incubate at 30°C for a defined period.

    • Stop the reaction and measure the incorporation of phosphate into the substrate (e.g., by scintillation counting or fluorescence).

Conclusion

The study of this compound compounds in cell culture provides valuable insights into their potent anti-cancer mechanisms. The protocols outlined in this document offer a comprehensive framework for investigating the effects of this compound on cell viability, apoptosis, and the activation of key signaling pathways. By employing these methods, researchers can further elucidate the therapeutic potential of this promising class of natural products.

References

Application Notes and Protocols for the Isolation of Tiglianes Using Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane diterpenoids are a class of polycyclic natural products found predominantly in plants of the Euphorbiaceae and Thymelaeaceae families.[1][2] These compounds, particularly their ester derivatives known as phorbol esters, are of significant interest to the scientific community due to their potent biological activities.[1] A notable example is Tigilanol Tiglate (also known as EBC-46), a novel this compound diterpene ester isolated from the fruit of the Australian blushwood tree, Fontainea picrosperma, which has been approved for veterinary use in treating canine mast cell tumors and is under investigation for human cancers.[3][4][5]

The mechanism of action for many tiglianes involves the activation of Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction pathways.[1][6][7] By mimicking the endogenous ligand diacylglycerol (DAG), tiglianes can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis, making them valuable tools for biomedical research and potential therapeutic agents.[4][8][9]

This document provides detailed application notes and protocols for the isolation and purification of tiglianes from plant sources using various chromatography techniques. It includes methodologies for extraction, liquid-liquid partitioning, silica gel chromatography, and preparative high-performance liquid chromatography (HPLC).

Experimental Protocols

The isolation of tiglianes is a multi-step process designed to separate these moderately polar compounds from a complex mixture of other phytochemicals.[6] The general workflow involves initial extraction from the plant material, followed by a series of chromatographic purification steps.

Extraction and Initial Purification

The first phase of isolation aims to create a crude extract enriched with this compound diterpenoids.

1.1. Plant Material Preparation: The seeds or aerial parts of the source plant (e.g., Fontainea picrosperma or Croton tiglium) are dried and ground into a fine powder to increase the surface area for efficient solvent extraction.[6]

1.2. Solvent Extraction: The powdered plant material is subjected to extraction with a polar organic solvent to draw out the tiglianes.

  • Protocol:

    • Macerate or perform Soxhlet extraction on the powdered plant material with ethanol or methanol.[1][6]

    • Concentrate the resulting crude extract under reduced pressure to obtain a viscous residue.

1.3. Liquid-Liquid Partitioning: This step separates the tiglianes from highly non-polar compounds like lipids and more polar impurities. Tiglianes, being of intermediate polarity, will preferentially partition into the more polar phase.

  • Protocol:

    • Dissolve the crude extract in a biphasic solvent system, commonly hexane or petroleum ether and an aqueous methanol solution (e.g., 80% methanol).[3]

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the aqueous methanol phase, which contains the enriched this compound fraction.

    • Repeat the partitioning of the hexane/petroleum ether phase with fresh aqueous methanol to maximize recovery.

    • Combine the aqueous methanol fractions and concentrate under reduced pressure.

Experimental Workflow for this compound Isolation

G cluster_0 Extraction & Initial Purification cluster_1 Chromatographic Purification cluster_2 Analysis & Final Product Plant Material Plant Material Solvent Extraction Solvent Extraction Plant Material->Solvent Extraction Grind & Dry Liquid-Liquid Partitioning Liquid-Liquid Partitioning Solvent Extraction->Liquid-Liquid Partitioning Crude Extract Silica Gel Chromatography Silica Gel Chromatography Liquid-Liquid Partitioning->Silica Gel Chromatography Enriched this compound Fraction Counter-Current Chromatography Counter-Current Chromatography Liquid-Liquid Partitioning->Counter-Current Chromatography Alternative First Step Preparative HPLC Preparative HPLC Silica Gel Chromatography->Preparative HPLC Partially Purified Fractions Analytical HPLC Analytical HPLC Preparative HPLC->Analytical HPLC Purity Check Pure this compound Pure this compound Analytical HPLC->Pure this compound Quantification

Fig. 1: General workflow for the isolation and purification of tiglianes.
Chromatographic Purification

A series of chromatographic techniques are employed to isolate individual tiglianes to a high degree of purity.

2.1. Silica Gel Column Chromatography: This is a common initial step to fractionate the enriched extract based on polarity.[1][10]

  • Protocol:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring a homogenous bed. The weight of the silica gel should be 20-50 times the weight of the sample for effective separation.[10]

    • Load the concentrated this compound fraction onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine fractions containing the target tiglianes.

2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is typically the final purification step to achieve high purity of the target compounds.[1][11] Reversed-phase chromatography on a C18 column is commonly used.[6]

  • Protocol:

    • Dissolve the semi-purified fraction from the previous step in the mobile phase.

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with a suitable mobile phase, often a gradient of water and acetonitrile or methanol.[1][6] A small amount of acid (e.g., formic acid) can be added to improve peak shape.[6]

    • Monitor the elution profile using a UV detector, typically at 232 nm for phorbol esters.[12]

    • Collect the fractions corresponding to the peaks of the target tiglianes.

    • Remove the solvent under vacuum to obtain the pure compound.

2.3. High-Speed Counter-Current Chromatography (HSCCC) (Alternative/Complementary Technique): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for separating sensitive compounds.[8][13] It can be used as an initial purification step for crude extracts or for further fractionation of semi-purified samples.[7]

  • Protocol:

    • Select a suitable biphasic solvent system. The choice of system is critical and must be tailored to the specific tiglianes being isolated.

    • Fill the CCC coil with the stationary phase.

    • Introduce the mobile phase at a specific flow rate while the coil is rotating at a set speed.

    • Dissolve the sample in a mixture of the stationary and mobile phases and inject it into the system.

    • Collect fractions as the mobile phase elutes from the column.

    • Analyze the fractions by TLC or HPLC to identify those containing the target compounds.

Data Presentation

The following tables summarize typical parameters for the key chromatographic steps. These values should be considered as starting points and may require optimization for specific applications.

Table 1: Silica Gel Chromatography Parameters

ParameterValue/RangeReference
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)[10]
Adsorbent to Sample Ratio (w/w)20:1 to 100:1[10][14]
Column DimensionsVaries with sample size-
Mobile PhaseHexane/Ethyl Acetate Gradient[1]
Elution ModeStepwise or linear gradient[10]

Table 2: Preparative HPLC Parameters

ParameterValue/RangeReference
Stationary PhaseReversed-Phase C18 (5 or 10 µm)[6][11]
Column Dimensionse.g., 250 x 21.2 mm-
Mobile PhaseWater/Acetonitrile or Water/Methanol Gradient[1][6]
Flow Rate5-20 mL/min (depends on column diameter)[15]
Detection Wavelength232 nm or 280 nm[12]
Injection VolumeVaries with column loading capacity[16]

Signaling Pathway

Tiglianes like 12-O-tetradecanoylphorbol-13-acetate (TPA) and EBC-46 exert their biological effects primarily through the activation of Protein Kinase C (PKC) isozymes.[1][17] PKC is a family of serine/threonine kinases that play a central role in signal transduction.[4][18]

Mechanism of Action:

  • PKC Activation: In its inactive state, the pseudosubstrate domain of PKC binds to its catalytic domain, inhibiting its activity.[19] Tiglianes are structurally similar to diacylglycerol (DAG), an endogenous activator of conventional and novel PKC isoforms.[4][9]

  • Translocation and Binding: Upon entering the cell, the this compound binds to the C1 domain in the regulatory region of PKC.[9][20] This binding event, along with the presence of phospholipids and, for conventional isoforms, Ca2+, causes a conformational change that releases the pseudosubstrate from the catalytic site.[4][19] This activation is often accompanied by the translocation of PKC from the cytosol to the cell membrane.[21]

  • Downstream Signaling: The activated PKC can then phosphorylate a multitude of downstream target proteins, initiating various signaling cascades.[7][12] One well-documented pathway is the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for regulating cell proliferation and survival.[8]

This compound-Mediated PKC Signaling Pathway

G This compound This compound (e.g., TPA, EBC-46) PKC_inactive Inactive PKC This compound->PKC_inactive Binds to C1 Domain PKC_active Active PKC PKC_inactive->PKC_active Activation Ras Ras PKC_active->Ras Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Cellular_Response Cellular Responses (Proliferation, Inflammation, etc.) ERK->Cellular_Response

Fig. 2: Simplified signaling pathway of this compound-mediated PKC activation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful isolation and purification of tiglianes from natural sources. The combination of solvent extraction, liquid-liquid partitioning, and various chromatographic techniques, particularly silica gel chromatography and preparative HPLC, is a well-established and effective strategy. The quantitative data and procedural details provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into this important class of bioactive compounds. Understanding the interaction of these molecules with key signaling pathways, such as the PKC pathway, is fundamental to elucidating their therapeutic potential.

References

Determining Appropriate Tigliane Dosage for In Vitro Cancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane, a novel diterpene ester, has emerged as a potent anti-cancer agent with a unique mechanism of action. Primarily known for its activation of Protein Kinase C (PKC), this compound (specifically Tigilanol Tiglate/EBC-46) induces a rapid and localized inflammatory response, leading to hemorrhagic necrosis of solid tumors and immunogenic cell death.[1][2][3] This document provides detailed application notes and standardized protocols for determining the appropriate dosage of this compound for in vitro cancer studies, ensuring accurate and reproducible experimental outcomes.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The in vitro cytotoxic effects of this compound are observed in the low nanomolar range across various human cancer cell lines. The half-maximal effective concentration (EC50) for cell killing is a critical parameter for designing experiments that probe the compound's mechanism of action.

Cell LineCancer TypeAssayIC50/EC50 (nM)
Various Human Cancer LinesMelanoma, Squamous Cell Carcinoma (SCC), Breast, ProstateCell Viability Assay1 - 20[1]
SK-MEL-28Human MelanomaClonogenic Cell SurvivalLD50: ~17,500 (less potent than PMA)[4]
B16-F0Murine MelanomaClonogenic Cell SurvivalLD50: ~17,500 (less potent than PMA)[4]
H357Head and Neck Squamous Cell CarcinomaNot SpecifiedEffective at 1 µg/mL for inducing protein phosphorylation[5]
FaDuHead and Neck Squamous Cell CarcinomaNot SpecifiedEfficacious in vivo[6]
HT-29Colon CancerNot SpecifiedEfficacious in vivo[6]
MC-38Colon CancerNot SpecifiedEfficacious in vivo[6]
MM649Human MelanomaNot SpecifiedEfficacious in vivo[7]

Note: IC50/EC50 values can vary depending on the specific assay, incubation time, and cell line characteristics. It is recommended to perform a dose-response curve for each new cell line.

Signaling Pathway of this compound

Tigiliane's primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[1][8] This activation triggers a cascade of downstream events culminating in tumor cell death and the stimulation of an anti-tumor immune response.

Tigliane_Signaling_Pathway This compound Tigiliane (EBC-46) PKC Protein Kinase C (PKC) (α, βI, βII, γ isoforms) This compound->PKC Activates Vascular_Disruption Tumor Vasculature Disruption PKC->Vascular_Disruption Inflammatory_Response Acute Inflammatory Response PKC->Inflammatory_Response Hemorrhagic_Necrosis Hemorrhagic Necrosis Vascular_Disruption->Hemorrhagic_Necrosis Tumor_Ablation Tumor Ablation Hemorrhagic_Necrosis->Tumor_Ablation Immune_Cell_Recruitment Immune Cell Recruitment (Neutrophils, Macrophages) Inflammatory_Response->Immune_Cell_Recruitment Immunogenic_Cell_Death Immunogenic Cell Death (ICD) Immune_Cell_Recruitment->Immunogenic_Cell_Death Immunogenic_Cell_Death->Tumor_Ablation

Caption: this compound's mechanism of action via PKC activation.

Experimental Protocols

Experimental Workflow for In Vitro Studies

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis PKC_Activation PKC Activation Assay (Western Blot) Treatment->PKC_Activation Data_Analysis Data Analysis and Dosage Determination Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis PKC_Activation->Data_Analysis

Caption: General workflow for in vitro this compound studies.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (EBC-46)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[9]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10]

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat with various concentrations of this compound for the desired time points. Include negative and positive controls.[11]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]

  • Washing: Wash the cell pellet twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls to set compensation and gates.[11]

Protocol 3: Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to be 70-80% confluent at harvesting. Treat with desired concentrations of this compound.[12]

  • Cell Harvesting: Harvest cells by trypsinization and centrifugation at 300 x g for 5 minutes.[6]

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.[6]

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.[6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution.[12]

Protocol 4: Western Blot for PKC Activation

This protocol detects the activation of PKC by analyzing its translocation from the cytosol to the membrane fraction.

Materials:

  • Treated and control cells

  • PBS

  • Hypotonic Buffer

  • RIPA Lysis Buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PKC isoform, anti-Na+/K+ ATPase for membrane fraction, anti-GAPDH for cytosolic fraction)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. Harvest and lyse cells in hypotonic buffer.[1]

  • Fractionation: Homogenize the cells and perform differential centrifugation to separate the cytosolic and membrane fractions.[1]

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.[1]

  • SDS-PAGE and Transfer: Prepare protein samples and run on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[1]

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity to determine the relative amount of PKC in each fraction.[1]

References

Cell-Based Assays for Tigliane Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane diterpenes are a class of natural products known for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC). A prominent member of this class, tigilanol tiglate (EBC-46), has gained significant attention for its rapid and potent anti-tumor effects, leading to its approval for treating canine mast cell tumors and ongoing clinical trials for human cancers.[1] The mechanism of action involves a multi-faceted approach including direct oncolysis, disruption of tumor vasculature, and induction of a localized inflammatory response.[1][2][3] Understanding and quantifying the activity of this compound compounds is crucial for drug discovery and development. This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the activity of this compound diterpenes.

Core Signaling Pathway: Protein Kinase C Activation

The primary molecular target of this compound diterpenes is the C1 domain of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes.[1] Tiglianes mimic the function of diacylglycerol (DAG), a natural second messenger, leading to the activation of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms. This activation initiates a cascade of downstream signaling events.

PKC_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Diterpene PKC Protein Kinase C (PKC) This compound->PKC Binds to C1 Domain (Activation) Downstream Downstream Effectors PKC->Downstream Oncolysis Oncolysis PKC->Oncolysis VascularDisruption Vascular Disruption PKC->VascularDisruption Inflammation Inflammation PKC->Inflammation NFkB_Pathway NF-κB Pathway Downstream->NFkB_Pathway AP1_Pathway AP-1 Pathway Downstream->AP1_Pathway

Figure 1: this compound-induced PKC signaling cascade.

Data Presentation: Quantitative Activity of this compound Diterpenes

The following tables summarize the reported in vitro activities of various this compound compounds in different cell-based assays.

Table 1: Cytotoxicity of this compound Diterpenes in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 / EC50Reference
Tigilanol Tiglate (EBC-46)Various Human Cancer Lines (Melanoma, SCC, Breast, Prostate)Cell Killing1–20 nM[1][4]
Tigilanol Tiglate (EBC-46)MM649 (Melanoma)Cell Growth Inhibition>1000 nM[5]
Crodamoid H (8)A549 (Lung Carcinoma)Cytotoxicity2.4 µM[6]
Crodamoid H (8)HL-60 (Promyelocytic Leukemia)Cytotoxicity0.9 µM[6]
Crodamoid I (9)A549 (Lung Carcinoma)Cytotoxicity1.9 µM[6]
Crodamoid I (9)HL-60 (Promyelocytic Leukemia)Cytotoxicity1.0 µM[6]
12-O-Tigloyl-13-isobutanoyl-4-deoxy-4α-phorbol-20-acetate (15)A549 (Lung Carcinoma)Cytotoxicity1.5 µM[6]
12-O-Tigloyl-13-isobutanoyl-4-deoxy-4α-phorbol-20-acetate (15)HL-60 (Promyelocytic Leukemia)Cytotoxicity1.1 µM[6]
Euphomonophane D (4)HeLa (Cervical Cancer)MTT Assay39.86 ± 2.65 μM[7]

Table 2: Activity of this compound Diterpenes in Signaling and Functional Assays

CompoundAssay TypeCell LineActivity MetricValueReference
Phorbol 12-myristate 13-acetate (PMA)NF-κB Reporter AssayHEK293EC50~3.4 ng/ml[8]
Phorbol 12-myristate 13-acetate (PMA)AP-1 Reporter AssayHEK293EC50~10 nM[9][10]
Phorbol 12,13-dibutyrate (PDBu)PKC Binding (various isoforms)RecombinantKd1.6 - 18 nM[8]
4β-dideoxyphorbol ester 10Anti-CHIKV ReplicationVeroEC504.0 ± 0.3 μM[11]
This compound 1Anti-HIV ActivityMT4 LymphocytesIC5065.4 nM[12]
This compound 2Anti-HIV ActivityMT4 LymphocytesIC501.5 nM[12]
This compound 4Anti-HIV ActivityMT4 LymphocytesIC501.1 nM[12]
This compound 5Anti-HIV ActivityMT4 LymphocytesIC503.0 nM[12]

Experimental Protocols

PKC Kinase Activity Assay

This assay measures the ability of this compound compounds to directly activate PKC isoforms, leading to the phosphorylation of a substrate.

PKC_Assay_Workflow start Start prepare Prepare Reaction Mix: - Recombinant PKC Isoform - Fluorescently Labeled Substrate - ATP start->prepare add_cpd Add this compound Compound or PMA (Positive Control) prepare->add_cpd incubate Incubate at 30°C add_cpd->incubate stop Stop Reaction (e.g., with EDTA) incubate->stop measure Measure Substrate Phosphorylation (e.g., Fluorescence Polarization) stop->measure end End measure->end

Figure 2: Workflow for in vitro PKC kinase activity assay.

Materials:

  • Recombinant human PKC isoforms (e.g., PKCα, βI, βII, δ)

  • PKC substrate (e.g., a fluorescently labeled peptide)

  • ATP

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • This compound compounds and Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Stop solution (e.g., 100 mM EDTA)

  • 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a reaction mixture containing the PKC isoform, fluorescently labeled substrate, and ATP in the assay buffer.

  • Add serial dilutions of the this compound compound or PMA to the wells of the microplate.

  • Initiate the kinase reaction by adding the reaction mixture to the wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence polarization on a plate reader. An increase in polarization indicates phosphorylation of the substrate.

  • Calculate EC50 values from the dose-response curves.

NF-κB and AP-1 Reporter Gene Assays

These assays quantify the activation of downstream transcription factors, NF-κB and AP-1, which are regulated by PKC signaling.

Reporter_Assay_Workflow start Start seed_cells Seed Reporter Cells (e.g., HEK293 with NF-κB or AP-1 luciferase reporter) in a 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat Cells with this compound Compound or PMA (Positive Control) incubate1->treat_cells incubate2 Incubate for 6-24 hours treat_cells->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate measure_lum Measure Luminescence add_substrate->measure_lum end End measure_lum->end

Figure 3: Workflow for NF-κB/AP-1 luciferase reporter assay.

Materials:

  • HEK293 cell line stably transfected with an NF-κB or AP-1 luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound compounds and PMA.

  • Luciferase assay reagent.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[7]

  • The next day, treat the cells with serial dilutions of the this compound compound or PMA.

  • Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.[7][11][13]

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[7]

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity compared to untreated cells and determine the EC50 values.

Cell Viability and Oncolysis Assays

These assays determine the cytotoxic and oncolytic effects of this compound compounds on cancer cells.

a) MTT/WST-1 Assay (Metabolic Activity)

Protocol:

  • Seed cancer cells (e.g., melanoma cell line SK-MEL-28 or mastocytoma cell line C2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

b) Lactate Dehydrogenase (LDH) Assay (Membrane Integrity/Oncolysis)

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity, a hallmark of oncolysis and pyroptosis.[7][14][15][16][17]

Protocol:

  • Seed cancer cells in a 96-well plate and treat with this compound compounds as described for the MTT assay.

  • At the end of the incubation period, carefully collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant using a commercial kit according to the manufacturer's instructions.[14][15]

  • Measure the absorbance to quantify the amount of LDH released.

  • Express the results as a percentage of the maximum LDH release from lysed control cells.

c) Pyroptosis/Oncolysis Confirmation (Microscopy and Western Blot)

To further characterize the mode of cell death, additional assays can be performed:

  • Microscopy: Stain cells with membrane-impermeable dyes like Propidium Iodide (PI) or YO-PRO-1 to visualize cells with compromised membrane integrity.[18]

  • Western Blot: Analyze cell lysates for the cleavage of gasdermin proteins (e.g., GSDME), a key event in pyroptosis.[18][19]

Conclusion

The cell-based assays outlined in this document provide a comprehensive toolkit for characterizing the biological activity of this compound diterpenes. By systematically evaluating PKC activation, downstream signaling pathways, and the resulting cellular effects such as oncolysis, researchers can effectively screen and profile novel this compound compounds for their therapeutic potential. The provided protocols and quantitative data serve as a valuable resource for initiating and advancing research in this exciting area of drug discovery.

References

Applications of Tigliane Derivatives in Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane derivatives, particularly the diterpene ester EBC-46 (tigilanol tiglate), represent a novel class of therapeutic agents in oncological research.[1] Derived from the seeds of the Australian blushwood tree, Fontainea picrosperma, these compounds have demonstrated potent anti-tumor effects through a multi-faceted mechanism of action.[1] Primarily developed as an intratumoral agent, tigilanol tiglate is approved under the trade name STELFONTA® for treating canine mast cell tumors and is under investigation in human clinical trials for various solid tumors, including soft tissue sarcomas and head and neck cancers.[1][2]

The primary mechanism of action revolves around the activation of specific isoforms of Protein Kinase C (PKC), initiating a cascade of events that lead to rapid tumor destruction.[1][3] This includes direct oncolysis, disruption of tumor vasculature, and the induction of a potent localized inflammatory response, which contributes to immunogenic cell death.[4][5] These application notes provide an overview of the therapeutic potential of this compound derivatives, alongside detailed protocols for key in vitro and in vivo experiments to facilitate further research and development.

Mechanism of Action

Tigilanol tiglate's anti-tumor activity is attributed to three main interconnected effects:

  • Direct Oncolysis: The compound induces rapid cell death in tumor cells it directly contacts. This process begins within hours of administration and is linked to the disruption of mitochondrial function and the induction of a caspase/gasdermin E-dependent pyroptotic pathway.[4][5]

  • PKC Signaling Cascade and Inflammatory Response: Tigilanol tiglate is a potent activator of the Protein Kinase C (PKC) family of enzymes, particularly the classical isoforms PKC-α, PKC-βI, PKC-βII, and the novel isoform PKC-γ.[1][3] This activation triggers a signaling cascade that results in an acute inflammatory response, characterized by swelling and erythema.[4] This inflammation restricts blood and oxygen supply to the tumor and recruits innate immune cells, such as neutrophils and macrophages, which further target the tumor.[4]

  • Tumor Vasculature Disruption: The activation of PKC, specifically the PKC-βII isoform, increases the permeability of the tumor's vasculature, leading to its destruction and hemorrhagic necrosis.[3][4]

Recent studies have also indicated that tigilanol tiglate treatment promotes the release of damage-associated molecular patterns (DAMPs), such as HMGB1, ATP, and calreticulin, which are indicative of immunogenic cell death (ICD).[5] This suggests that beyond its direct cytotoxic effects, tigilanol tiglate can stimulate a systemic anti-tumor immune response.[5]

Data Presentation

Table 1: In Vitro Cytotoxicity of Tigilanol Tiglate
Cell LineCancer TypeAssayIC50/EC50 (nM)Reference(s)
Various Human Cancer LinesMelanoma, Squamous Cell Carcinoma (SCC), Breast, ProstateNot Specified1 - 20[6]
SCC-15Squamous Cell CarcinomaNot Specified10[6]
SK-MEL-28MelanomaNot Specified1.5[6]
A431Squamous Cell CarcinomaNot Specified5[6]
B16-F10Murine MelanomaNot Specified2[6]
Table 2: Clinical Trial Efficacy of Tigilanol Tiglate in Soft Tissue Sarcoma (Phase 2a QB46C-H07 Trial - Stage 1)
ParameterResultReference(s)
Number of Evaluable Patients10[7][8][9]
Objective Response Rate (ORR) in Patients80% (8 out of 10 patients)[7][8][9]
Response in Injected Tumors81% (22 out of 27 tumors) showed complete or partial ablation[7][8]
Complete Ablation (100% reduction in tumor volume)52% (14 out of 27 tumors)[7][8]
Partial Ablation (≥30% reduction in tumor volume)30% (8 out of 27 tumors)[7][8]
Recurrence of Completely Ablated Tumors (at 6 months)0% (0 out of 14 tumors)[7][8][9]
Dosage0.5 mg/cm³ tumor volume[7][8]

Mandatory Visualizations

Signaling Pathway of this compound Derivatives

Tigliane_Derivative This compound Derivative (e.g., Tigilanol Tiglate) PKC Protein Kinase C (PKC) (α, βI, βII, γ isoforms) Tigliane_Derivative->PKC Activates Mitochondria Mitochondrial Dysfunction Tigliane_Derivative->Mitochondria Disrupts Vasculature Tumor Vasculature (Endothelial Cells) PKC->Vasculature Increases Permeability (via PKC-βII) Inflammation Acute Inflammatory Response PKC->Inflammation Initiates Oncolysis Direct Oncolysis (Pyroptosis) Mitochondria->Oncolysis Vascular_Disruption Vascular Disruption & Hemorrhagic Necrosis Vasculature->Vascular_Disruption Immune_Recruitment Innate Immune Cell Recruitment (Neutrophils, Macrophages) Inflammation->Immune_Recruitment ICD Immunogenic Cell Death (DAMPs Release) Oncolysis->ICD Tumor_Ablation Tumor Ablation Vascular_Disruption->Tumor_Ablation Immune_Recruitment->Tumor_Ablation ICD->Tumor_Ablation cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A 1. Seed cancer cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24h to allow cell attachment A->B C 3. Prepare serial dilutions of Tigilanol Tiglate B->C D 4. Treat cells with various concentrations C->D E 5. Incubate for desired duration (e.g., 24, 48, 72h) D->E F 6. Add MTT solution (5 mg/mL) to each well E->F G 7. Incubate for 4h at 37°C F->G H 8. Solubilize formazan crystals with DMSO G->H I 9. Measure absorbance at 570 nm H->I J 10. Calculate % cell growth inhibition and determine IC50 value I->J

References

Application Notes and Protocols for Utilizing Tigliane Derivatives in Protein Kinase C (PKC) Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane diterpenoids are a class of natural products that serve as potent modulators of Protein Kinase C (PKC) isozymes.[1] These compounds, exemplified by phorbol esters and the novel clinical candidate tigilanol tiglate (EBC-46), act as analogues of the endogenous second messenger diacylglycerol (DAG).[1] By binding to the C1 domain of conventional and novel PKC isoforms, tiglianes induce a conformational change that leads to enzyme activation and translocation from the cytosol to cellular membranes.[2][3] This activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1]

The unique ability of different this compound derivatives to selectively activate specific PKC isoforms makes them invaluable tools for dissecting the complex roles of these kinases in cellular signaling.[3][4] Furthermore, the potent pro-inflammatory and anti-tumor activities of certain tiglianes, such as tigilanol tiglate, have spurred significant interest in their therapeutic potential.[5][6]

These application notes provide a comprehensive guide for researchers utilizing this compound derivatives to study PKC signaling pathways. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation

The following tables summarize the comparative activity of various this compound derivatives and other PKC activators. Due to the diverse experimental systems and conditions reported in the literature, a combination of qualitative and semi-quantitative data is presented.

Table 1: Comparative PKC Isoform Activation by Tigilanol Tiglate and Phorbol 12-Myristate 13-Acetate (PMA)

PKC IsoformTigilanol Tiglate (500 nM) - % Cells with TranslocationPMA (500 nM) - % Cells with Translocation
Classical PKCs
PKCαModerateHigh
PKCβIHighHigh
PKCβIIHighHigh
PKCγModerateHigh
Novel PKCs
PKCδLowHigh
PKCεLowHigh
PKCηLowNot Reported
PKCθLowHigh
Atypical PKCs
PKCζNo TranslocationNo Translocation

Data is based on translocation assays in HeLa cells. "High" indicates a high percentage of cells showing translocation, "Moderate" a lesser extent, and "Low" minimal translocation.[4]

Table 2: Bioactivity of Selected PKC Activators

CompoundTypePrimary PKC Isoform Target(s)Key Characteristics
Tigilanol Tiglate (EBC-46) ActivatorPrimarily PKCβI and PKCβIIInduces rapid tumor necrosis; in clinical development.[4]
Phorbol 12-Myristate 13-Acetate (PMA) ActivatorPan-activator of classical and novel PKCsWidely used research tool; tumor-promoting properties.[4]
Prostratin ActivatorNot fully characterizedAnti-HIV activity through PKC activation.[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches, the following diagrams illustrate the PKC signaling pathway activated by tiglianes and a typical workflow for investigating these effects.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound Derivative PKC_inactive Inactive PKC (Cytosol) This compound->PKC_inactive Binds to C1 Domain PKC_active Active PKC (Membrane-associated) PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Effectors PKC_active->Downstream Phosphorylation Response Cellular Responses (e.g., Proliferation, Apoptosis, Inflammation) Downstream->Response

Caption: this compound-mediated PKC activation pathway.

Experimental_Workflow cluster_assays PKC Activation Assays start Start: Select Cell Line and This compound Derivative treatment Cell Treatment with this compound (Dose-Response and Time-Course) start->treatment translocation PKC Translocation Assay (Western Blot of Fractions or Immunofluorescence) treatment->translocation phosphorylation PKC Phosphorylation Assay (Western Blot for Phospho-PKC) treatment->phosphorylation kinase_activity In Vitro Kinase Assay (Measures substrate phosphorylation) treatment->kinase_activity downstream_analysis Analysis of Downstream Signaling and Cellular Effects translocation->downstream_analysis phosphorylation->downstream_analysis kinase_activity->downstream_analysis data_analysis Data Analysis and Interpretation downstream_analysis->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for studying PKC activation.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound derivatives on PKC signaling.

Protocol 1: PKC Translocation Assay by Western Blot of Subcellular Fractions

This protocol details the separation of cytosolic and membrane fractions to assess the translocation of PKC isoforms upon this compound treatment.

Materials:

  • Cell culture reagents

  • This compound derivative stock solution (e.g., in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Hypotonic Lysis Buffer (10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors)

  • Membrane Fractionation Buffer (Hypotonic Lysis Buffer with 1% Triton X-100)

  • Dounce homogenizer

  • Ultracentrifuge

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against PKC isoforms of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of the this compound derivative or vehicle control for the specified time.

  • Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15 minutes.

  • Homogenization: Homogenize the cell suspension with 20-30 strokes in a pre-chilled Dounce homogenizer.

  • Cytosolic Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting supernatant is the cytosolic fraction.

  • Membrane Fraction: Resuspend the pellet from the ultracentrifugation step in 200 µL of Membrane Fractionation Buffer. This is the membrane fraction.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibody against the PKC isoform of interest overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Detection of PKC Activation by Phosphorylation-Specific Western Blot

This protocol describes the detection of activated PKC by using antibodies that specifically recognize phosphorylated residues on PKC isoforms.

Materials:

  • Cell culture reagents

  • This compound derivative stock solution

  • Ice-cold PBS

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors)

  • Protein assay reagent

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for a phosphorylated PKC isoform (e.g., phospho-PKCα/βII (Thr638/641))

  • Primary antibody for total PKC isoform (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture and treat cells as described in Protocol 1.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA Lysis Buffer.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (whole-cell lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the whole-cell lysate.

  • Western Blotting: a. Prepare samples and perform SDS-PAGE and protein transfer as in Protocol 1. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. c. Incubate one membrane with the phospho-specific PKC primary antibody and another with the total PKC primary antibody overnight at 4°C. d. Proceed with washing, secondary antibody incubation, and detection as described in Protocol 1. e. Normalize the phospho-PKC signal to the total PKC signal.

Protocol 3: In Vitro PKC Kinase Activity Assay

This protocol provides a method to directly measure the enzymatic activity of PKC by quantifying the phosphorylation of a substrate. This protocol is based on a radioactive assay format; non-radioactive alternatives are also commercially available.[7][8]

Materials:

  • Purified recombinant PKC isoform

  • This compound derivative

  • PKC Kinase Buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL phosphatidylserine, 1 µg/mL diacylglycerol or this compound derivative)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-32P]ATP

  • ATP solution

  • Phosphoric acid (0.75%)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the PKC Kinase Buffer, the PKC substrate, and the purified PKC enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for 10-20 minutes.

  • Stop Reaction and Spot: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Scintillation Counting: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate incorporated into the substrate based on the specific activity of the [γ-32P]ATP.

Conclusion

This compound derivatives are powerful pharmacological tools for the investigation of PKC signaling. Their ability to activate PKC with varying isoform selectivity provides a means to dissect the specific roles of different PKC family members in health and disease. The protocols and data presented in these application notes offer a framework for researchers to effectively utilize these compounds in their studies of PKC-mediated cellular processes. Careful experimental design and the use of multiple complementary assays, as outlined here, are crucial for obtaining robust and meaningful results.

References

Application Notes and Protocols for Tigliane Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Tigliane compounds, specifically Tigilanol Tiglate (also known as EBC-46), in preclinical animal models for cancer research. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this novel therapeutic agent.

Introduction

Tiglianes are a class of diterpene esters, with Tigilanol Tiglate being a prominent member, derived from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1] This compound is under development as an intratumoral treatment for various solid tumors.[1] A single intratumoral injection of Tigilanol Tiglate has been demonstrated to induce a rapid and localized inflammatory response, disrupt the tumor vasculature leading to hemorrhagic necrosis, and ultimately result in the ablation of the tumor.[1][2][3] This is followed by a rapid healing process at the site of the treated tumor. The primary mechanism of action is the activation of specific isoforms of Protein Kinase C (PKC).[1][3]

Mechanism of Action: Protein Kinase C Activation

Tigilanol Tiglate is a potent activator of Protein Kinase C (PKC), a family of enzymes that regulate diverse cellular processes.[4] It specifically activates the alpha, beta I, beta II, and gamma isoforms of PKC.[3][5] This activation initiates a signaling cascade within the tumor, leading to several key downstream effects:

  • Disruption of Mitochondrial Function and Oncolysis: Direct contact with Tigilanol Tiglate causes oncolysis of tumor cells within hours of treatment, a process initiated by the disruption of mitochondrial function.[5]

  • Acute Inflammatory Response: The activation of the PKC signaling cascade propagates throughout the tumor, resulting in an acute inflammatory response characterized by swelling and erythema at the tumor margins and surrounding tissues.[5]

  • Hemorrhagic Necrosis: Treatment with Tigilanol Tiglate leads to a PKC-dependent increase in the permeability of the tumor's vascular endothelium, resulting in hemorrhagic necrosis and rapid tumor ablation.[3][4]

  • c-MET Receptor Degradation: Recent studies have shown that Tigilanol Tiglate can induce PKC-dependent phosphorylation of the tyrosine kinase MET, leading to the degradation of its phosphorylated forms, which are involved in tumor growth and metastasis.[6]

Below is a diagram illustrating the proposed signaling pathway of Tigilanol Tiglate.

Tigliane_Signaling_Pathway This compound Tigilanol Tiglate (EBC-46) PKC Protein Kinase C (α, βI, βII, γ isoforms) This compound->PKC Activation Mito Mitochondrial Disruption PKC->Mito Inflam Acute Inflammatory Response PKC->Inflam Vasc Vascular Disruption & Hemorrhagic Necrosis PKC->Vasc cMET c-MET Phosphorylation & Degradation PKC->cMET TumorAblation Tumor Ablation Mito->TumorAblation Inflam->TumorAblation Vasc->TumorAblation cMET->TumorAblation

Figure 1: Proposed signaling pathway of Tigilanol Tiglate.

Data from Animal Studies

The efficacy of Tigilanol Tiglate has been evaluated in various animal models, primarily in mice and dogs, with compelling results. The following tables summarize the quantitative data from key preclinical and clinical studies.

Table 1: Efficacy of Tigilanol Tiglate in Murine Models
Tumor ModelAnimal StrainTigilanol Tiglate DoseKey Findings
Melanoma (B16-F0)C57BL/6J50 nmol (30 µg), single bolus injectionSignificant survival benefit compared to vehicle or PMA treatment.[7]
Melanoma (SK-MEL-28)BALB/c Foxn1nu30 µg, single treatmentSignificant delay in tumor recurrence.[7]
Melanoma (MM649)BALB/c Foxn1nu30 µg, single treatmentSignificant delay in tumor recurrence.[7]
Table 2: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors
Study DesignNumber of DogsTigilanol Tiglate ConcentrationDosing RegimenEfficacyReference(s)
Dose De-escalation271.0 mg/mL, 0.5 mg/mL, 0.2 mg/mL0.5 mL per cm³ of tumor volume (50% v/v)90% complete response at 1.0 mg/mL.[4][8][4][8]
Randomized Controlled Trial1231.0 mg/mLDose based on tumor volume75% complete response after a single treatment by day 28; 88% overall complete response after retreatment.[9] 93% of dogs with complete response showed no recurrence by day 84.[9][9][10]
Retrospective Study149Not specifiedIntratumoral injection75% of dogs achieved a complete response after one dose at 1 month. This response was durable at 1 year in 64% of dogs with available data.[11][11]

Experimental Protocols

The following are detailed protocols for the intratumoral administration of Tigilanol Tiglate in murine and canine models.

Protocol 1: Intratumoral Administration in Murine Models

Materials:

  • Tigilanol Tiglate (EBC-46)

  • Vehicle (e.g., 40% Propylene Glycol in sterile water for injection)[5]

  • Tumor-bearing mice (e.g., BALB/c nude or C57BL/6) with established subcutaneous tumors.

  • Sterile 1 mL syringes with a 27-30 gauge needle.

  • Calipers for tumor measurement.

  • Anesthetic agent (e.g., isoflurane).

  • 70% ethanol for disinfection.

Procedure:

  • Animal Preparation: Anesthetize the mouse using an approved institutional protocol.

  • Tumor Measurement: Measure the tumor dimensions (length and width) using calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Drug Preparation: Prepare the Tigilanol Tiglate solution at the desired concentration in the appropriate vehicle. A typical dose for murine models is in the range of 30 µg per tumor.[7]

  • Injection Site Preparation: Gently clean the skin overlying the tumor with a 70% ethanol wipe.

  • Intratumoral Injection: Carefully insert the needle into the center of the tumor mass. The injection volume should be proportional to the tumor size (e.g., 50 µL for a 100 mm³ tumor). To improve distribution, consider a fanning motion with the needle during injection.[1]

  • Post-injection Monitoring: Monitor the animal for recovery from anesthesia. Observe the tumor site for signs of erythema, edema, and subsequent eschar formation and tumor necrosis.

Below is a diagram illustrating the experimental workflow for intratumoral administration in murine models.

Murine_Workflow cluster_prep Preparation cluster_injection Injection cluster_post Post-Treatment Anesthesia Anesthetize Mouse TumorMeasure Measure Tumor Volume Anesthesia->TumorMeasure DrugPrep Prepare This compound Dose TumorMeasure->DrugPrep SitePrep Disinfect Injection Site DrugPrep->SitePrep Injection Intratumoral Injection SitePrep->Injection Monitor Monitor Animal Recovery Injection->Monitor Observe Observe Tumor Response Monitor->Observe

Figure 2: Experimental workflow for murine models.

Protocol 2: Intratumoral Administration in Canine Models (Adapted from Clinical Studies)

Materials:

  • Stelfonta® (Tigilanol Tiglate injection, 1 mg/mL)[5]

  • Sterile syringes and needles (e.g., 23-25 gauge).

  • Clippers and surgical scrub for site preparation.

  • Sedation or local anesthesia as deemed necessary by the veterinarian.

  • Concomitant medications (e.g., antihistamines, corticosteroids) to manage potential mast cell degranulation.[9]

Procedure:

  • Patient Preparation: The dog should be appropriately restrained. Sedation may be administered for patient comfort and to ensure accurate injection. The fur overlying the tumor should be clipped, and the skin prepared with a surgical scrub.

  • Tumor Measurement and Dose Calculation: The tumor volume is calculated based on measurements of its dimensions. The dose of Tigilanol Tiglate is determined based on the tumor volume, typically 0.5 mL of the 1 mg/mL solution per cm³ of tumor volume.[4][8]

  • Administration of Concomitant Medications: Administer pre-treatment medications as prescribed to mitigate the risks associated with mast cell degranulation.

  • Intratumoral Injection: The calculated dose of Tigilanol Tiglate is drawn into a sterile syringe. The injection is performed by inserting the needle into the tumor mass. The dose should be distributed throughout the tumor by fanning the needle to ensure even delivery.

  • Post-injection Care and Monitoring: The dog should be monitored for any immediate adverse reactions. The owner should be instructed on how to monitor the injection site at home. This includes observing for the expected wound formation as the tumor necroses and sloughs away. The healing process should be monitored by a veterinarian.

Below is a diagram illustrating the logical relationship in the canine administration protocol.

Canine_Protocol_Logic Start Patient Assessment & Tumor Diagnosis Prep Site Preparation & Concomitant Medication Start->Prep DoseCalc Tumor Measurement & Dose Calculation (0.5 mL/cm³) Prep->DoseCalc Injection Intratumoral Injection (Fanning Technique) DoseCalc->Injection Monitor Post-Injection Monitoring Injection->Monitor Wound Wound Formation & Tumor Necrosis Monitor->Wound Heal Wound Healing Wound->Heal End Complete Response Heal->End

Figure 3: Canine administration protocol logic.

References

Application Notes and Protocols for Measuring Tigliane-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigliane diterpenes are a class of natural compounds known for their potent biological activities, including the induction of apoptosis in various cell types. A notable example is EBC-46 (tigilanol tiglate), a novel drug candidate that demonstrates rapid tumor ablation.[1][2][3] The mechanism of action for many tiglianes involves the activation of Protein Kinase C (PKC), a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1][4][5] Understanding and accurately quantifying this compound-induced apoptosis is crucial for pre-clinical and clinical drug development.

These application notes provide a comprehensive overview of the key techniques used to measure apoptosis induced by this compound compounds. Detailed protocols for the most common assays are provided to ensure reliable and reproducible results.

Signaling Pathway of this compound-Induced Apoptosis

This compound diterpenes primarily initiate their pro-apoptotic effects through the activation of Protein Kinase C (PKC) isoforms.[3][4] This activation triggers a cascade of downstream events that can converge on the intrinsic (mitochondrial) and extrinsic apoptotic pathways. The general signaling pathway involves the modulation of Bcl-2 family proteins, leading to changes in the mitochondrial membrane potential and subsequent activation of caspases.[6][7]

Tigliane_Apoptosis_Pathway This compound This compound Diterpene (e.g., EBC-46) PKC Protein Kinase C (PKC) Activation This compound->PKC Bcl2_family Modulation of Bcl-2 Family Proteins PKC->Bcl2_family Bax_inc ↑ Pro-apoptotic (Bax) Bcl2_family->Bax_inc Bcl2_dec ↓ Anti-apoptotic (Bcl-2) Bcl2_family->Bcl2_dec MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bax_inc->MMP Bcl2_dec->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the apoptotic effects of this compound diterpenes.

CompoundCell LineAssayConcentrationResultReference
This compound Diterpenoid (Compound 3)MCF-7 (Breast Cancer)MTT Assay-IC50: 10.1 ± 5 µg/ml[8][9][10]
This compound Diterpenoid (Compound 3)4T1 (Breast Cancer)MTT Assay-IC50: 28 ± 5 µg/ml[8][9][10]
This compound Diterpenoid (Compound 3)HUVEC (Normal Cells)MTT Assay-IC50: 50 ± 3 µg/ml[8][9][10]
This compound Diterpenoid (Compound 3)4T1 (Breast Cancer)Annexin V/PI Flow Cytometry5 µg/ml (24 hrs)49% Apoptosis[8][9][10]
This compound Diterpenoid (Compound 3)4T1 (Breast Cancer)Annexin V/PI Flow Cytometry10 µg/ml (24 hrs)57% Apoptosis[8][9][10]

Experimental Protocols and Assays

Several key techniques are employed to measure the different stages of apoptosis. The following sections detail the protocols for these assays.

Experimental_Workflow cluster_early Early Stage Apoptosis cluster_late Late Stage Apoptosis cluster_execution Execution Phase AnnexinV Annexin V-FITC/PI Staining (Phosphatidylserine Exposure) MMP_Assay Mitochondrial Membrane Potential (JC-1) Assay TUNEL TUNEL Assay (DNA Fragmentation) Caspase_Assay Caspase-3 Activity Assay Western_Blot Western Blot (Bcl-2 Family Proteins) Cell_Treatment Cell Culture and Treatment with this compound Compound Cell_Treatment->AnnexinV Cell_Treatment->MMP_Assay Cell_Treatment->TUNEL Cell_Treatment->Caspase_Assay Cell_Treatment->Western_Blot

Caption: Workflow for measuring this compound-induced apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining for Early Apoptosis

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]

Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluence and induce apoptosis by treating with the this compound compound for the desired time and concentration.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).[13]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis:

    • Analyze the cells by flow cytometry within one hour.[11]

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

TUNEL Assay for DNA Fragmentation (Late Apoptosis)

Principle: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into smaller fragments.[15][16] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA strand breaks.[15][17] The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[18][19] The incorporated label can be a fluorophore for detection by fluorescence microscopy or flow cytometry.[18]

Protocol:

  • Cell Fixation and Permeabilization:

    • Harvest and wash cells as described for the Annexin V assay.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[18]

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to enter the nucleus.[18]

  • TUNEL Reaction:

    • Wash the cells twice with deionized water.

    • Resuspend the cells in 50 µL of the DNA Labeling Solution (containing TdT and fluorescently labeled dUTP).

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[18]

    • Stop the reaction by adding a rinse buffer and centrifuging.

  • Analysis:

    • Resuspend the cells in PBS for analysis.

    • Counterstain with a nuclear dye like DAPI or Hoechst to visualize all cell nuclei.[18]

    • Analyze the cells by fluorescence microscopy or flow cytometry. Apoptotic cells will show bright nuclear fluorescence.

Caspase-3 Activity Assay

Principle: Caspases are a family of proteases that are key executioners of apoptosis.[20][21] Caspase-3 is a critical effector caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological and biochemical changes of apoptosis.[22][23] Caspase-3 activity can be measured using a fluorogenic or colorimetric substrate containing the DEVD (Asp-Glu-Val-Asp) recognition sequence.[20][22] When cleaved by active caspase-3, the substrate releases a fluorescent (e.g., AMC) or colored (e.g., pNA) molecule, and the signal is proportional to the caspase-3 activity.[20][23]

Protocol (Fluorometric):

  • Cell Lysis:

    • Induce apoptosis in cells with the this compound compound. Include a non-treated control.

    • Harvest and wash the cells.

    • Lyse the cells with a chilled cell lysis buffer on ice for 10-15 minutes.[23][24]

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[24]

    • Collect the supernatant containing the cytosolic proteins. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Enzymatic Reaction:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Add the Caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[20]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[20][23]

  • Detection:

    • Measure the fluorescence using a microplate reader at an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm for the AMC fluorophore.[20][22]

    • The increase in fluorescence is proportional to the caspase-3 activity.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Principle: The loss of mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic pathway of apoptosis.[25] The JC-1 dye is a lipophilic, cationic probe that can be used to measure ΔΨm.[25][26] In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence.[26] In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[26] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[27]

Protocol:

  • Cell Staining:

    • Culture and treat cells with the this compound compound.

    • For adherent cells, perform the staining directly in the culture plate. For suspension cells, pellet and resuspend.

    • Prepare the JC-1 staining solution in cell culture medium (typically 1-10 µM).[26]

    • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in a CO2 incubator.[26]

  • Washing:

    • Aspirate the staining solution and wash the cells with an assay buffer.[26]

    • For suspension cells, centrifuge and resuspend the pellet in the assay buffer.

  • Analysis:

    • Analyze the cells immediately by fluorescence microscopy or flow cytometry.[28]

    • For flow cytometry, detect the green fluorescence in the FL1 channel (similar to FITC) and the red fluorescence in the FL2 channel (similar to PE).

    • A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and the onset of apoptosis.

Western Blot Analysis of Bcl-2 Family Proteins

Principle: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway and include both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members.[6][29] The ratio of these proteins can determine the cell's susceptibility to apoptosis.[6] Western blotting can be used to quantify the expression levels of these proteins following treatment with a this compound compound.

Protocol:

  • Protein Extraction:

    • Lyse treated and untreated cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (typically 20-40 µg) from each sample by boiling in Laemmli sample buffer.[6]

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6][21]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][29]

    • Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., anti-Bcl-2, anti-Bax) overnight at 4°C.[29][30]

    • Wash the membrane with TBST.[29]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21][31]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

    • Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).[32]

References

Application of Tigliane Derivatives in Latent HIV Reservoir Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The persistence of latent HIV reservoirs in resting memory CD4+ T cells is the primary obstacle to a cure for HIV/AIDS. Antiretroviral therapy (ART) effectively suppresses viral replication but fails to eradicate these latent reservoirs. The "shock and kill" strategy aims to eliminate these reservoirs by reactivating viral gene expression with Latency Reversing Agents (LRAs), making the infected cells visible to the immune system for clearance. Tigliane derivatives, potent activators of Protein Kinase C (PKC), have emerged as a promising class of LRAs. This document provides detailed application notes and protocols for the use of this compound derivatives in HIV latency activation studies.

A notable example of a tigliene derivative is EBC-46 (tigilanol tiglate), a compound derived from the seeds of the blushwood tree (Fontainea picrosperma)[1]. EBC-46 and its synthetic analogs have demonstrated exceptional potency in reactivating latent HIV[1][2]. Some analogs have been shown to reverse latency in up to 90% of treated cells, a significant improvement over previously studied LRAs like bryostatin, which activates around 20% of latent cells[1][2].

Mechanism of Action

This compound derivatives function as potent PKC agonists[3]. By mimicking the endogenous ligand diacylglycerol (DAG), they bind to and activate PKC isoforms[3][4]. This activation triggers a signaling cascade that ultimately leads to the activation of the transcription factor NF-κB[3][5]. Activated NF-κB translocates to the nucleus and binds to the HIV long terminal repeat (LTR), initiating viral gene transcription and reversing latency[3].

Quantitative Data

The following tables summarize the quantitative data on the efficacy and cytotoxicity of various this compound derivatives and related PKC activators in HIV latency reversal studies.

Table 1: Potency of this compound Derivatives and Analogs in Latency Reversal

CompoundCell ModelEC50Maximum ReactivationReference
EBC-46 AnalogsLatently Infected CellsNot specifiedUp to 90%[1][2]
Gnidimacrin (GM)TZM-bl cells0.14 nMNot specified[6]
Stelleralide ATZM-bl cells0.33 nMNot specified[6]
Wikstroelide ATZM-bl cells0.39 nMNot specified[6]
G. kraussiana 50% ethanolic extractTZM-bl cells3.75 µg/mLNot specified[7]

Table 2: Anti-HIV Activity and Cytotoxicity of this compound Derivatives

CompoundVirus StrainIC50 (µM)CC50 (µM)Cell LineReference
Derivative 2HIV-1 (NL4.3)7.47>40MT-4[8]
HIV-2 (ROD)1.70>40MT-4[8]
Derivative 8HIV-1 (NL4.3)3.30>40MT-4[8]
HIV-2 (ROD)1.10>40MT-4[8]
This compound 4HIV-10.0038>0.164MT4[9]
This compound 6HIV-10.0128>0.164MT4[9]

Table 3: Synergistic Effects of PKC Activators with Other LRAs

PKC ActivatorSynergistic AgentCell ModelEffectReference
Bryostatin-1Panobinostat (HDACi)Primary CD4+ T cellsSynergistic reactivation[10]
Bryostatin-1JQ1 (BET inhibitor)Primary CD4+ T cellsSynergistic reactivation[10]
Indolactam VAR-42 (HDACi)Multiple cell linesStrong synergistic effect[11]
TPPBAR-42 (HDACi)Multiple cell linesSynergistic effect[11]
YSE028 (DAG-lactone)JQ1 (BET inhibitor)Primary cells from HIV+ individualsSynergistic reactivation[12]
Gnidimacrin (GM)Tofacitinib (HDACi)Latently infected patient PBMCsPotentiated latency reversal[7]

Experimental Protocols

1. In Vitro Latency Reversal Assay using J-Lat Cell Lines

This protocol describes the use of Jurkat-based T-cell lines (e.g., J-Lat 10.6) that harbor a latent, full-length HIV provirus with a GFP reporter gene to quantify latency reversal[13].

Materials:

  • J-Lat 10.6 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound derivative (e.g., EBC-46 analog)

  • Positive control (e.g., TNF-α, Prostratin)

  • Negative control (e.g., DMSO)

  • 96-well cell culture plates

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Fixation buffer

Procedure:

  • Cell Culture: Maintain J-Lat 10.6 cells in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator[13].

  • Cell Plating: Seed J-Lat 10.6 cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium[13].

  • Compound Treatment: Prepare serial dilutions of the this compound derivative. Add 100 µL of the diluted compound to the respective wells. Include positive and negative controls[13].

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours[13].

  • Flow Cytometry Analysis:

    • Harvest cells by centrifugation.

    • Wash cells once with PBS.

    • Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash cells again with PBS and resuspend in PBS for flow cytometry[13].

  • Data Acquisition: Acquire data on a flow cytometer, measuring GFP expression in at least 10,000 cells per sample[13].

  • Data Analysis: Gate on the live cell population and quantify the percentage of GFP-positive cells to determine the level of HIV reactivation[13].

2. Latency Reversal Assay in Primary CD4+ T Cells

This protocol outlines the assessment of latency reversal in a more physiologically relevant model using primary CD4+ T cells from HIV-infected, aviremic individuals[14].

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from aviremic HIV-infected donors

  • CD4+ T cell isolation kit

  • RPMI-1640 medium

  • This compound derivative

  • Positive control (e.g., Ingenol-3-angelate)

  • Negative control (e.g., DMSO)

  • 96-well round-bottom plates

  • RNA extraction kit

  • RT-qPCR reagents and instrument

Procedure:

  • Cell Isolation: Isolate resting CD4+ T cells from donor PBMCs using a negative selection kit[14].

  • Cell Plating: Plate 20,000 resting CD4+ T cells per well in 100 µL of RPMI medium in a 96-well round-bottom plate[14].

  • Compound Treatment: Add the this compound derivative at the desired concentration. Include positive and negative controls[14].

  • Incubation: Incubate the plate at 37°C for 48 hours[14].

  • RNA Quantification:

    • Transfer a small aliquot of the cell suspension to a PCR plate containing a reverse transcription/pre-amplification master mix with HIV-1 Tat/Rev primers[14].

    • Perform RT-PCR[14].

    • Use the product for a subsequent qPCR reaction to quantify viral RNA transcripts[14].

  • Data Analysis: Quantify the level of HIV-1 RNA to determine the extent of latency reversal.

Visualizations

Signaling Pathway of this compound-Induced HIV Latency Reversal

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivative PKC Protein Kinase C (PKC) This compound->PKC Activates IKK IκB Kinase (IKK) PKC->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB (Phosphorylated) IkB_NFkB->IkB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates HIV_LTR HIV LTR NFkB_nuc->HIV_LTR Binds to Transcription Viral Gene Transcription HIV_LTR->Transcription Initiates

Caption: this compound derivatives activate PKC, leading to NF-κB activation and HIV transcription.

Experimental Workflow for In Vitro Latency Reversal Assay

G cluster_setup Experiment Setup cluster_analysis Data Analysis start Seed Latent Cells (e.g., J-Lat) treatment Add this compound Derivative & Controls start->treatment incubation Incubate (24-48h) treatment->incubation fcm Flow Cytometry (GFP expression) incubation->fcm quant Quantify % GFP+ Cells fcm->quant

Caption: Workflow for assessing HIV latency reversal using a reporter cell line.

References

Troubleshooting & Optimization

Troubleshooting Tigliane insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Tigliane compounds, a class of diterpenoids known for their potent biological activity and challenging solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound compound (e.g., a phorbol ester) is not dissolving in my aqueous buffer. What should I do?

A1: this compound diterpenoids are characterized by their hydrophobic nature and, consequently, exhibit low solubility in aqueous solutions.[1][2] Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first dissolve the compound in an organic solvent and then dilute it into the aqueous medium.

Q2: What is the best initial organic solvent to use for dissolving this compound compounds?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for initial dissolution of hydrophobic compounds like this compound derivatives.[3][4][5] Ethanol can also be a suitable choice. For example, phorbol 12,13-dibutyrate (PDBu) is soluble in DMSO at 25 mg/mL and in ethanol at 20 mg/mL.[3]

Q3: I've dissolved my this compound compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue. Here are several strategies to address it:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your cell culture medium, as higher concentrations can be toxic to cells.[4] A final concentration of 0.1% is generally considered safe.[4]

  • Use a surfactant or co-solvent: Incorporating a non-ionic surfactant like Tween 80 or a co-solvent such as polyethylene glycol 400 (PEG400) in your final aqueous solution can help maintain the solubility of the this compound compound.[4][6]

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium while vortexing or stirring to ensure gradual and even dispersion.

  • Warm the aqueous medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, be cautious as excessive heat can degrade the compound.

Q4: Are there any quantitative data on the aqueous solubility of this compound compounds?

Q5: Can I prepare a stock solution of a this compound compound in an aqueous buffer?

A5: It is generally not recommended to prepare stock solutions of this compound compounds directly in aqueous media due to their poor solubility and potential for precipitation.[3] Stock solutions should be prepared in a suitable organic solvent like DMSO or ethanol and stored at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound compounds.

Problem Possible Cause Troubleshooting Steps
Compound appears as a film or oily residue and does not dissolve in aqueous buffer. High hydrophobicity of the this compound compound.1. Do not attempt direct dissolution in aqueous solutions. 2. Prepare a concentrated stock solution in 100% DMSO or ethanol.[3][4] 3. Serially dilute the stock solution into your final aqueous medium with vigorous vortexing.
Precipitation occurs immediately upon adding the DMSO stock to the aqueous medium. The compound is "crashing out" of solution due to the rapid change in solvent polarity.1. Decrease the volume of the DMSO stock being added to keep the final DMSO concentration low (ideally ≤ 0.1%).[4] 2. Add the DMSO stock dropwise to the aqueous solution while continuously vortexing or stirring. 3. Consider using a carrier agent like carboxymethyl cellulose or a surfactant such as Tween 80 in your aqueous solution.[6]
The final solution appears cloudy or contains visible particulates. Incomplete dissolution or formation of micro-precipitates.1. Try gentle warming of the solution in a water bath (e.g., 37°C). Use with caution to avoid compound degradation. 2. Sonication of the final solution can help break down aggregates and improve dissolution. 3. If particulates persist, they may be insoluble impurities. The solution can be filtered through a 0.22 µm syringe filter, but be aware this may reduce the concentration of your compound if it is not fully dissolved.
Inconsistent or non-reproducible results in biological assays. Poor solubility leading to variable effective concentrations of the compound.1. Visually inspect your final solution for any signs of precipitation before each experiment. 2. Prepare fresh dilutions from your organic stock solution for each experiment. 3. Optimize your solubilization protocol to ensure a clear, homogenous solution. Consider the use of co-solvents or surfactants as part of your standard protocol.[4][6]

Quantitative Solubility Data Summary

CompoundSolventSolubilityReference
Phorbol 12,13-dibutyrate (PDBu)Chloroform10 mg/mL[3]
Phorbol 12,13-dibutyrate (PDBu)DMSO25 mg/mL[3]
Phorbol 12,13-dibutyrate (PDBu)Ethanol20 mg/mL[3]
12-O-tetradecanoylphorbol-13-acetate (TPA)Aqueous Solution~2 x 10⁻⁶ M[7]
Phorbol-didecanoateAqueous Solution~5 x 10⁻⁸ M[7]

Note: For Tigilanol tiglate (EBC-46), specific quantitative solubility data is not publicly available, but it has been formulated in PEG400, Tween 80, and Carboxymethyl cellulose for in vivo use.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Compound Stock Solution
  • Objective: To prepare a concentrated stock solution of a this compound compound for subsequent dilution in aqueous media.

  • Materials:

    • This compound compound (e.g., Phorbol 12-myristate 13-acetate - PMA)

    • High-purity Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of the this compound compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube vigorously until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.[3]

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium for Cell-Based Assays
  • Objective: To prepare a working solution of a this compound compound in an aqueous medium (e.g., cell culture medium) with minimal precipitation.

  • Materials:

    • This compound compound stock solution in DMSO (from Protocol 1)

    • Sterile aqueous medium (e.g., DMEM with 10% FBS)

    • Sterile polypropylene tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Warm the aqueous medium to 37°C.

    • In a sterile polypropylene tube, add the required volume of the pre-warmed aqueous medium.

    • While vortexing the aqueous medium at a moderate speed, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below 1%, and ideally at or below 0.1%.[4]

    • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Signaling Pathway of this compound-Mediated PKC Activation

This compound compounds, such as phorbol esters and Tigilanol tiglate (EBC-46), are potent activators of Protein Kinase C (PKC).[8] They mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.[9] This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream target proteins, initiating various cellular responses including cell proliferation, inflammation, and apoptosis.[10][11]

PKC_Activation_by_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (e.g., Phorbol Ester, EBC-46) C1_domain C1 Domain This compound->C1_domain Binds to PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation & Activation Downstream_Targets Downstream Targets PKC_active->Downstream_Targets Phosphorylates Cellular_Responses Cellular Responses (e.g., Inflammation, Apoptosis) Downstream_Targets->Cellular_Responses Leads to

Caption: this compound-mediated activation of Protein Kinase C (PKC).

Experimental Workflow for Solubilizing this compound Compounds

The following workflow outlines the recommended steps for successfully solubilizing hydrophobic this compound compounds for in vitro experiments.

Tigliane_Solubilization_Workflow Start Start: Hydrophobic this compound Compound Dissolve_DMSO Prepare Concentrated Stock in 100% DMSO (e.g., 10 mg/mL) Start->Dissolve_DMSO Dilute_Aqueous Dilute Stock into Aqueous Medium (Vortexing) Dissolve_DMSO->Dilute_Aqueous Check_Solubility Is Solution Clear? Dilute_Aqueous->Check_Solubility Troubleshoot Troubleshoot: - Use Surfactant (Tween 80) - Use Co-solvent (PEG400) - Gentle Warming/Sonication Check_Solubility->Troubleshoot No Proceed Proceed with Experiment Check_Solubility->Proceed Yes Troubleshoot->Dilute_Aqueous

Caption: Workflow for solubilizing this compound compounds.

Logical Relationship for Troubleshooting Insolubility

This diagram illustrates the decision-making process when encountering solubility issues with this compound compounds.

Troubleshooting_Logic Initial_Problem Compound Insoluble in Aqueous Buffer? Use_Organic_Solvent Dissolve in 100% DMSO first Initial_Problem->Use_Organic_Solvent Yes Precipitation_on_Dilution Precipitation upon Dilution? Use_Organic_Solvent->Precipitation_on_Dilution Optimize_Dilution Optimize Dilution: - Lower final DMSO % - Slow, dropwise addition - Continuous vortexing Precipitation_on_Dilution->Optimize_Dilution Yes Solution_Clear Clear Solution Precipitation_on_Dilution->Solution_Clear No Still_Precipitates Still Precipitates? Optimize_Dilution->Still_Precipitates Use_Additives Incorporate Additives: - Surfactants (e.g., Tween 80) - Co-solvents (e.g., PEG400) Still_Precipitates->Use_Additives Yes Still_Precipitates->Solution_Clear No Use_Additives->Solution_Clear

Caption: Decision tree for troubleshooting this compound insolubility.

References

Technical Support Center: Optimizing the Stability of Tigliane Compounds in Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tigliane compounds. This resource provides essential guidance on maintaining the stability of these valuable molecules during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound compounds, such as the potent Protein Kinase C (PKC) activator, tigilanol tiglate (EBC-46).

Issue Possible Cause Troubleshooting Steps
1. Precipitation or cloudiness observed in a stored solution. Temperature Fluctuations: Freezing and thawing cycles can cause the compound to precipitate out of solution. The commercial formulation of tigilanol tiglate, Stelfonta®, explicitly states "Do not freeze".[1]- Ensure consistent storage within the recommended temperature range. - If precipitation is observed, gently warm the solution to room temperature and swirl to see if it redissolves. - Do not use the solution if the precipitate does not dissolve , as this indicates potential degradation or concentration changes.[1]
Solvent Incompatibility: The compound's solubility may be limited in the chosen solvent at the storage temperature.- For research solutions, confirm the solubility of the this compound compound in your solvent system at the intended storage temperature. - If precipitation persists upon dilution into aqueous media for in vitro assays, consider preparing a more dilute stock solution or exploring alternative solvent systems, though validation for your specific assay is crucial.
Container Incompatibility: Leachables from certain plastics may interact with the compound or solvent.- Use high-quality, inert storage vials, such as Type I borosilicate glass. - If using plasticware for short-term handling, ensure it is compatible with your solvent (e.g., propylene glycol).[1]
2. Discoloration of the solution (e.g., yellowing). Degradation: Exposure to light or elevated temperatures can induce chemical changes, leading to discoloration.[1]- Strictly adhere to light-protection protocols by using amber vials or storing containers in the dark.[1] - Verify that the storage temperature has been consistently maintained within the recommended range. - Discoloration may indicate compromised integrity; the solution should not be used for critical experiments without re-analysis of its purity and concentration via a stability-indicating method like HPLC.[1]
3. Inconsistent or unexpected experimental results. Compound Degradation: The active compound may have degraded over time, leading to a lower effective concentration. Autoxidation of the B-ring of tiglianes can occur in solution at room temperature over long periods.[2]- Review storage and handling procedures to ensure they align with stability recommendations. - If possible, re-analyze the concentration and purity of the solution using a validated analytical method (e.g., HPLC).[1] - For critical experiments, it is best practice to prepare fresh dilutions from a concentrated stock solution that has been stored under optimal conditions.[1]
Inaccurate Concentration: This can be due to solvent evaporation from improperly sealed vials.- Ensure storage vials are tightly sealed. - For long-term storage, consider using vials with septa to minimize evaporation during repeated sampling.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound compounds like tigilanol tiglate?

A1: For long-term stability (months to years), it is recommended to store stock solutions in a dry, dark environment at -20°C. For short-term storage (days to weeks), refrigeration at 2°C to 8°C is advised.[1] Always protect solutions from light by using amber vials or keeping them in an outer carton.[1]

Q2: Are this compound compounds sensitive to light?

A2: Yes. Phorbol esters, the class of compounds to which many Tiglianes belong, are susceptible to degradation upon light exposure.[1] It is crucial to store all solutions in light-protecting containers or in the dark.

Q3: What are the primary degradation pathways for this compound compounds?

A3: this compound compounds can degrade through several pathways:

  • Hydrolysis: As diterpenoid esters, they are susceptible to the cleavage of their ester groups, particularly under acidic or basic conditions.[1]

  • Oxidation: Autoxidation of the B-ring has been observed in tiglianes when stored in solution at room temperature for extended periods.[2]

  • Photodegradation: Exposure to light, especially UV, can cause degradation.

  • Skeletal Rearrangements: Some this compound derivatives can undergo complex skeletal rearrangements, particularly when certain functional groups are present.[3][4][5]

Q4: Can I freeze my this compound compound solutions?

A4: It is generally not recommended to freeze solutions of this compound compounds, as freeze-thaw cycles can lead to precipitation.[1] The commercial formulation of tigilanol tiglate, Stelfonta®, explicitly advises against freezing.[1]

Q5: How can I monitor the stability of my this compound compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the stability of your compound. This method should be able to separate the parent compound from any potential degradation products.

Quantitative Stability Data

The stability of phorbol esters, a class of this compound compounds, is influenced by temperature and light. The following table summarizes degradation rate constants for phorbol esters in Jatropha curcas oil under various conditions. While not specific to tigilanol tiglate, this data provides a useful indication of the stability of the broader compound class.

Storage Condition Degradation Rate Constant (k) (day⁻¹) Reference
4°C, No Light0.9 x 10⁻³[6]
25°C, No Light2.1 x 10⁻³[6]
25°C, Fluorescent Light (4690 lx)4.3 x 10⁻³[6]
35°C, No Light3.0 x 10⁻³[6]
35°C, Fluorescent Light (4690 lx)5.8 x 10⁻³[6]

Data adapted from a study on phorbol esters in Jatropha curcas oil, where degradation was found to follow first-order kinetics.[6] Light exposure significantly increased degradation rates.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Compounds

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., propylene glycol and aqueous buffer, similar to commercial formulations).[1]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light, for 24 hours.[1]

  • Thermal Degradation: Store the stock solution at 70°C, protected from light, for 48 hours.[1]

  • Photostability: Expose the stock solution to a light source providing both UV and visible light as per ICH Q1B guidelines.[1] Include a control sample protected from light to differentiate between thermal and photolytic degradation.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Column and Mobile Phase Selection:

  • A reverse-phase C18 column is commonly used.

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a buffer like ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is often effective.

2. Detection:

  • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.[1]

3. Method Validation:

  • Validate the HPLC method according to ICH guidelines for parameters including linearity, accuracy, precision, specificity, and robustness.[1]

  • The specificity of the method is critical and must be demonstrated by its ability to resolve the main compound peak from all degradation product peaks generated during the forced degradation study.[1]

Visualizations

Degradation Pathways and Mechanism of Action

The stability of this compound compounds is crucial for their biological activity, which is primarily mediated through the activation of Protein Kinase C (PKC).[5] Degradation of the parent molecule can lead to a loss of this activity.

G cluster_storage Storage & Stress Conditions cluster_products Degradation Products cluster_activity Biological Activity This compound Intact this compound Compound Degradation Degradation Pathways This compound->Degradation leads to Activation PKC Activation This compound->Activation Binds to Hydrolysis Hydrolyzed Fragments Degradation->Hydrolysis Hydrolysis Oxidized Oxidized Derivatives Degradation->Oxidized Autoxidation Rearranged Skeletally Rearranged Isomers Degradation->Rearranged Rearrangement Light Light Light->Degradation Temp Heat Temp->Degradation pH Acid/Base pH->Degradation Oxygen Oxidation Oxygen->Degradation NoActivation Loss of Activity Hydrolysis->NoActivation Oxidized->NoActivation Rearranged->NoActivation PKC Protein Kinase C (PKC) CellularResponse Downstream Cellular Response PKC->CellularResponse Phosphorylates Substrates Activation->PKC NoActivation->PKC Unable to bind/ activate effectively

Figure 1: Logical relationship between storage conditions, degradation, and biological activity of this compound compounds.

Hydrolysis_Mechanism TiglianeEster This compound Diterpenoid Ester (e.g., at C12 or C13) Protonation Protonation of Carbonyl Oxygen TiglianeEster->Protonation + H⁺ (Acid Catalyst) NucleophilicAttack Nucleophilic Attack by H₂O Protonation->NucleophilicAttack Tetrahedral Tetrahedral Intermediate NucleophilicAttack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer Elimination Elimination of Alcohol (Leaving Group) ProtonTransfer->Elimination Products Carboxylic Acid + this compound Polyol (Degradation Products) Elimination->Products - H⁺

Figure 2: Simplified workflow for the acid-catalyzed hydrolysis of a this compound ester group.

Autoxidation_Mechanism This compound This compound Compound (e.g., with allylic H) Initiation Initiation: Hydrogen Abstraction This compound->Initiation Initiator (e.g., light, heat) Radical Alkyl Radical (R•) Initiation->Radical Propagation1 Propagation Step 1: Reaction with O₂ Radical->Propagation1 PeroxyRadical Peroxy Radical (ROO•) Propagation1->PeroxyRadical Propagation2 Propagation Step 2: Hydrogen Abstraction PeroxyRadical->Propagation2 + another this compound (RH) Termination Termination: Radical Combination PeroxyRadical->Termination + another radical Hydroperoxide Hydroperoxide (ROOH) + New Alkyl Radical (R•) Propagation2->Hydroperoxide StableProduct Non-Radical Stable Oxidized Product Hydroperoxide->StableProduct Further reactions Termination->StableProduct

Figure 3: General free-radical chain reaction mechanism for the autoxidation of this compound compounds.

References

Technical Support Center: Purification of Tigliane Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Tigliane esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found alongside this compound esters during purification?

A1: During the isolation and purification process, this compound esters are frequently co-extracted with other lipophilic plant constituents. The most common contaminants include fatty acids, acylglycerols, and chlorophyll[1]. Due to their similar polarities, these compounds can be challenging to separate from the target this compound esters.

Q2: What are the initial steps for extracting this compound esters from plant material?

A2: The initial extraction of this compound esters from dried and powdered plant material typically involves the use of an organic solvent like ethanol or methanol. This is followed by liquid-liquid partitioning. Because this compound esters are of low polarity, they will partition into less polar solvents such as ethyl acetate, chloroform, petroleum ether, hexane, or dichloromethane[1].

Q3: What chromatographic techniques are most effective for purifying this compound esters?

A3: A multi-step chromatographic approach is generally necessary for the successful purification of this compound esters. Commonly employed techniques include:

  • Silica Gel Column Chromatography: Often used for initial fractionation of the crude extract[1].

  • ODS (Octadecylsilyl) Silica Gel Column Chromatography: A type of reversed-phase chromatography that is also used for fractionation[1].

  • Reversed-Phase Preparative High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for the final isolation and purification of this compound esters, typically using acetonitrile/water or methanol/water mobile phases[1].

Q4: Are this compound esters stable during purification and storage?

A4: this compound esters can be susceptible to degradation. Autoxidation of the B-ring has been observed in solution over extended periods at room temperature[1]. Therefore, it is recommended to store samples, especially in solution, in the dark and at low temperatures to minimize degradation[1]. Some this compound esters have also shown instability in the presence of strong bases like sodium methylate, leading to degradation rather than the expected simple hydrolysis[2].

Q5: What is the primary mechanism of biological activity for this compound esters like EBC-46?

A5: this compound esters, including the well-known phorbol esters and the anti-cancer agent EBC-46 (tigilanol tiglate), are potent activators of Protein Kinase C (PKC)[3][4]. They mimic the endogenous ligand diacylglycerol (DAG), binding to the C1 domain of PKC, which leads to the activation of the enzyme and its downstream signaling pathways[3]. This activation is crucial for their biological effects, which can range from tumor promotion to anti-cancer activity, depending on the specific ester and cellular context[3][4].

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound esters.

Low Yield or Purity
Problem Possible Cause Suggested Solution
Low final yield of the target this compound ester. Degradation of the compound during extraction or purification. this compound esters can be sensitive to heat, light, and certain chemical conditions[1].- Perform extraction and purification steps at low temperatures where possible.- Protect samples from light by using amber vials or covering glassware with aluminum foil.- Avoid harsh chemical reagents, particularly strong bases, unless a specific reaction is intended[2].
Incomplete extraction from the plant material. - Ensure the plant material is finely ground to maximize surface area for solvent penetration.- Optimize the extraction solvent and consider sequential extractions with solvents of varying polarity.- Increase the extraction time or use methods like sonication to enhance efficiency.
Loss of compound during liquid-liquid partitioning. - Perform multiple extractions of the aqueous phase with the organic solvent to ensure complete transfer of the non-polar this compound esters.- Check the pH of the aqueous phase, as it can influence the partitioning of some compounds.
Co-elution of impurities with the target compound during HPLC. Inadequate chromatographic resolution. The complex mixture of closely related compounds in plant extracts requires optimized separation methods.- Optimize the mobile phase: Experiment with different solvent gradients (e.g., acetonitrile/water vs. methanol/water) and gradient slopes. The choice of organic modifier can significantly affect selectivity[5].- Change the stationary phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity[5].- Adjust the temperature: Column temperature can influence selectivity and resolution. Experiment with different temperatures to find the optimal condition[6].- Employ orthogonal chromatographic techniques: Use a combination of normal-phase and reversed-phase chromatography to separate impurities with different chemical properties.
Presence of fatty acids and chlorophyll in the final product. These are common lipophilic co-contaminants from plant extracts. [1]- Initial cleanup: Use a preliminary column chromatography step (e.g., silica gel) to remove a significant portion of these impurities before proceeding to HPLC.- Solvent partitioning: A liquid-liquid partitioning step between a non-polar solvent (like hexane) and a more polar solvent can help in the initial removal of highly non-polar contaminants.
Peak Shape Issues in HPLC
Problem Possible Cause Suggested Solution
Peak tailing. Interaction with active sites on the column. Residual silanol groups on silica-based columns can interact with basic functional groups on the analyte[7].- Use a high-purity silica column: Modern columns are designed with minimal residual silanol groups.- Adjust mobile phase pH: Lowering the pH can suppress the ionization of silanols, reducing interactions[7].- Add a mobile phase modifier: A small amount of a competing base, like triethylamine (TEA), can mask the active sites. However, this may not be necessary with high-purity columns[7].
Column overload. - Reduce the amount of sample injected onto the column[7].- Use a column with a larger internal diameter for preparative separations[8].
Peak fronting. Sample solvent incompatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause this issue.- Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent[9].
Split peaks. Column contamination or degradation. A void at the head of the column or a blocked frit can cause peak splitting.- Wash the column: Flush the column with a strong solvent to remove any adsorbed contaminants.- Replace the column: If washing does not resolve the issue, the column may be irreversibly damaged and need replacement.

Quantitative Data

The following table summarizes representative yields of this compound esters from different plant sources as reported in the literature. Note that yields can vary significantly based on the plant material, extraction method, and purification protocol.

This compound Ester/Diterpene Plant Source Starting Material (Weight) Final Yield (Weight) Reference
Shirakindicans A-D and known estersShirakiopsis indica (fruits)1.2 kg (dried fruits)1.1 - 12.5 mg (of individual compounds)[10]
New and known this compound diterpenoidsEuphorbia kansuensis (roots)6 kg (dried powder)3 - 60 mg (of individual compounds)[11]
New and known this compound diterpenoidsEuphorbia nicaeensis (roots)1.2 kg (dried roots)0.6 - 9.7 mg (of individual compounds)[12]
Premyrsinol and dideoxyphorbol estersEuphorbia pithyusa (aerial parts)1.5 kg (dried aerial parts)Not specified for individual compounds, but fractions yielded several mgs.[13][14]

Experimental Protocols

General Protocol for the Extraction and Purification of this compound Esters

This protocol is a generalized procedure based on methodologies reported in the literature[1][11][12]. Optimization will be required for specific plant materials and target compounds.

1. Extraction

  • Air-dry and grind the plant material into a fine powder.

  • Extract the powdered material with 95% ethanol or methanol at room temperature. This can be done by maceration with stirring for several days or through more rapid methods like Soxhlet extraction or sonication.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Liquid-Liquid Partitioning

  • Suspend the crude extract in water.

  • Partition the aqueous suspension sequentially with solvents of increasing polarity, for example, hexane, then ethyl acetate. This compound esters will typically be found in the less polar fractions (e.g., ethyl acetate).

  • Collect the desired organic phase and evaporate the solvent to yield a fraction enriched in this compound esters.

3. Column Chromatography (Initial Fractionation)

  • Subject the enriched fraction to silica gel column chromatography.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity with ethyl acetate or methanol.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles.

4. Reversed-Phase Chromatography (Intermediate Purification)

  • Further purify the fractions containing the target compounds using reversed-phase (C18 or ODS) column chromatography.

  • Elute with a gradient of methanol/water or acetonitrile/water, starting with a higher proportion of water and increasing the organic solvent concentration.

  • Again, collect and combine fractions based on TLC or analytical HPLC analysis.

5. Preparative HPLC (Final Purification)

  • Perform the final purification of the target this compound ester using preparative reversed-phase HPLC.

  • Use a high-purity C18 column and a carefully optimized gradient of acetonitrile/water or methanol/water.

  • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 227 nm[12]).

  • Collect the peak corresponding to the pure compound.

  • Remove the solvent under vacuum to obtain the purified this compound ester.

  • Confirm the structure and purity of the final compound using spectroscopic methods such as NMR and Mass Spectrometry.

Signaling Pathways and Experimental Workflows

This compound Ester Purification Workflow

G cluster_cleanup Fractionation & Purification Start Dried & Powdered Plant Material Extraction Extraction (e.g., Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., H2O/Ethyl Acetate) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel RP_Column Reversed-Phase (C18) Column Chromatography Silica_Gel->RP_Column Prep_HPLC Preparative RP-HPLC RP_Column->Prep_HPLC Pure_Compound Pure this compound Ester Prep_HPLC->Pure_Compound Analysis Structural Analysis (NMR, MS) Pure_Compound->Analysis

Caption: A generalized workflow for the purification of this compound esters.

PKC Signaling Pathway Activated by this compound Esters

G Tigliane_Ester This compound Ester (e.g., Phorbol Ester, EBC-46) PKC Protein Kinase C (PKC) Tigliane_Ester->PKC Activation Downstream Downstream Effectors PKC->Downstream MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activation Cellular_Response Cellular Response (e.g., Proliferation, Inflammation, Apoptosis) Downstream->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Simplified signaling pathway of this compound ester-mediated PKC activation.

References

Technical Support Center: Enhancing the Biological Activity of Synthetic Tiglianes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the biological activity of synthetic tiglianes.

Frequently Asked Questions (FAQs)

Q1: We have synthesized a novel tigliane analog, but it shows low biological activity. What are the key structural features we should focus on to improve potency?

A1: The biological activity of this compound diterpenoids is intrinsically linked to their complex structure and the nature of their substituents.[1][2] Low activity in a novel analog often points to suboptimal interactions with the primary molecular target, Protein Kinase C (PKC).[1][3][4] Key areas for optimization include:

  • Esterification at C-12 and C-13: The acyl groups at the C-12 and C-13 positions are critical for PKC binding and subsequent biological activity.[1][5] The potency can be significantly influenced by the chain length and nature of these ester groups. For instance, in phorbol esters, having a long-chain acyl group at the C-12 position and a short-chain group at C-13 can lead to potent activity.[6]

  • Oxygenation Pattern of the this compound Core: The oxygen functional groups at C-3, C-4, and C-20 are involved in binding to PKC.[1] Modifications to these sites can drastically alter activity.

  • Modifications to the B-ring: The presence of a β-oriented 5-hydroxy group and an α-oriented 6,7-epoxy group in the B-ring are important motifs for PKC isozyme selectivity and potent anti-cancer activity, as seen in compounds like tigilanol tiglate (EBC-46).[1][7]

Q2: Our synthetic this compound is potent but lacks selectivity for specific PKC isoforms. How can we improve isoform selectivity?

A2: Achieving PKC isoform selectivity is a significant challenge but is crucial for developing targeted therapeutics and minimizing off-target effects. The selectivity of this compound analogs for different PKC isozymes is thought to be a key factor in differentiating between "negative" biological activities like tumor promotion and "positive" activities such as anti-cancer and anti-HIV effects.[1] Strategies to enhance selectivity include:

  • Introducing Specific B-ring Functionalization: A 5-hydroxy group and a 6,7-epoxy group on the this compound B-ring are important for PKC isozyme selectivity.[1][6] Specifically, tigilanol tiglate shows high selectivity for PKCβ isozymes, with weaker activation of PKCα and PKCγ, and no activity against other isozymes.[1] This selectivity is a departure from less specific activators like phorbol 12-myristate 13-acetate (PMA).[8][9]

  • Varying Ester Substituents: The nature of the acyl groups at C-12 and C-13 can also influence PKC isoform affinity.[1] Systematic variation of these esters may lead to analogs with a more desirable selectivity profile.

Q3: What is the proposed mechanism of action for biologically active tiglianes like EBC-46, and how can we assay for these effects?

A3: The anti-tumor activity of potent tiglianes such as EBC-46 (tigilanol tiglate) is multifaceted and involves a cascade of events initiated by the activation of specific PKC isoforms.[3][10] The primary mechanisms include:

  • Direct Oncolysis: Tigilanol tiglate can directly induce tumor cell death within hours of administration by disrupting mitochondrial function.[10]

  • PKC-Mediated Inflammatory Response: Activation of a PKC signaling cascade leads to an acute inflammatory response, characterized by swelling and erythema. This response helps to restrict blood and oxygen supply to the tumor and recruits immune cells.[10]

  • Vascular Disruption: The compound increases the permeability of tumor vasculature, leading to its destruction.[10] This is thought to be mediated through the activation of the Beta-II isoform of PKC.[10]

You can assay for these effects using a combination of in vitro and in vivo models. Key assays include PKC kinase activity assays, cell viability assays on cancer cell lines, and in vivo studies in mouse models to observe tumor ablation and inflammatory responses.[1][8]

Troubleshooting Guides

Issue 1: Low Yield During Synthesis of this compound Analogs

  • Potential Cause: The complex, polycyclic structure of tiglianes presents significant synthetic challenges.[1][11] Low yields can arise from inefficient reactions at multiple steps, including the initial construction of the this compound skeleton or subsequent functional group manipulations.

  • Recommended Solutions:

    • Optimize Reaction Conditions: Systematically adjust reaction parameters such as temperature, reaction time, and stoichiometry of reagents for critical steps like esterification and epoxidation.[12]

    • Protecting Group Strategy: Employ appropriate protecting groups to prevent unwanted side reactions on the numerous hydroxyl groups of the phorbol backbone.[12]

    • Purification Techniques: Utilize high-resolution chromatographic techniques to purify intermediates, as the polarity of desired products and byproducts can be very similar.[12] In some synthetic routes, certain intermediates may be used in subsequent steps without full purification to improve overall efficiency.[12]

Issue 2: Difficulty with Regio- and Diastereo-selective Reactions

  • Potential Cause: The sterically hindered and complex three-dimensional structure of the this compound core can make regio- and diastereo-selective reactions, such as epoxidation of the B-ring, challenging. Direct epoxidation often leads to the undesired β-epoxide.[13]

  • Recommended Solutions:

    • Reagent Control: The choice of epoxidation agent is critical. While some reagents may show poor selectivity, the use of specific catalysts and ligands can overcome the intrinsic facial bias of the substrate. For example, while direct epoxidation of a phorbol derivative can result in the β-epoxide, the use of certain chiral ligands in combination with an oxidizing agent can improve the selectivity for the desired α-epoxide.[13]

    • Substrate Modification: Protecting or modifying other functional groups on the this compound skeleton can influence the stereochemical outcome of subsequent reactions by altering the steric and electronic environment of the reactive site.

Issue 3: Inconsistent Results in Biological Assays

  • Potential Cause: The biological activity of tiglianes can be highly dependent on the specific cancer cell line and the experimental protocol used. IC50 values for the same compound can vary significantly.[1]

  • Recommended Solutions:

    • Standardized Protocols: Ensure consistent experimental conditions, particularly the duration of drug exposure, when performing cell-based assays.[1]

    • Cell Line Characterization: Be aware that the expression profiles of PKC isozymes can differ significantly between cancer cell lines, which will impact the observed activity of your synthetic analogs.[1]

    • Compound Stability: Some this compound derivatives can be unstable under certain assay conditions, leading to variability in results. Assess the stability of your compounds in the assay medium.[14]

Data Presentation

Table 1: PKC Isoform Selectivity of Tigilanol Tiglate vs. Phorbol 12-myristate 13-acetate (PMA)

PKC IsoformTigilanol Tiglate ActivityPMA Activity
Classical
PKC-αModerateHigh
PKC-βIHighHigh
PKC-βIIHighHigh
PKC-γLowHigh
Novel
PKC-δLowHigh
PKC-εLowHigh
PKC-ηLowHigh
PKC-θLowHigh

Data based on translocation assays in HeLa cells. "High" indicates a high percentage of cells showing translocation, "Moderate" a lesser extent, and "Low" minimal translocation.[9]

Experimental Protocols

Protocol 1: General In Vitro PKC Kinase Assay

This protocol outlines a general method for assessing the activation of a specific PKC isoform by a synthetic this compound analog.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine a reaction buffer containing a purified recombinant PKC isoform, a suitable substrate (e.g., myelin basic protein), and lipid cofactors (phosphatidylserine and diacylglycerol).[9]

  • Compound Addition: Add the test compound (your synthetic this compound) at the desired concentration.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.[9]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.[9]

  • Reaction Termination: Stop the reaction by adding a solution containing a high concentration of EDTA.[9]

  • Separation and Quantification: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. The amount of ³²P incorporated into the substrate is then quantified using a scintillation counter.[9]

Protocol 2: Esterification of a Phorbol Derivative

This protocol provides a general procedure for the esterification of a hydroxyl group on the this compound backbone, a key step in synthesizing active analogs.

  • Substrate Preparation: Dissolve the phorbol derivative in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the desired carboxylic acid and a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to the reaction mixture. A catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) can also be added to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if using DCC/EDC). Wash the filtrate with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid and catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired esterified this compound.

Visualizations

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound Synthetic this compound (e.g., EBC-46) PKC Protein Kinase C (e.g., PKC-β) This compound->PKC Activation Oncolysis Direct Oncolysis This compound->Oncolysis Mitochondrial Disruption Downstream Downstream Effectors PKC->Downstream Phosphorylation Inflammation Inflammatory Response Downstream->Inflammation Vascular_Disruption Vascular Disruption Downstream->Vascular_Disruption

Caption: PKC signaling pathway activated by synthetic tiglianes.

experimental_workflow start Start: Phorbol Backbone synthesis Synthetic Modification (e.g., Esterification, Epoxidation) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Assays (PKC Kinase, Cell Viability) purification->in_vitro sar_analysis Structure-Activity Relationship Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterate in_vivo In Vivo Studies (Tumor Models) sar_analysis->in_vivo Promising Candidate lead_optimization->synthesis end End: Optimized Analog in_vivo->end

Caption: General workflow for synthesis and evaluation of this compound analogs.

References

Addressing batch-to-batch variability of Tigliane extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tigliane Extracts. This resource is designed for researchers, scientists, and drug development professionals working with this compound diterpene extracts, such as those from Fontainea picrosperma, the source of tigilanol tiglate (EBC-46). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability and ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are this compound diterpenes and why are they of research interest?

A1: this compound diterpenes are a class of polycyclic organic compounds found in various plants, notably from the Euphorbiaceae and Thymelaeaceae families.[1] They are of significant scientific interest due to their potent biological activities, including the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. This mechanism of action is linked to a range of effects, such as pro-inflammatory responses, tumor promotion, and anti-cancer activity.[1] A prominent example is tigilanol tiglate (also known as EBC-46), a this compound diterpene isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma, which is under investigation as an anti-cancer agent.[2]

Q2: What is batch-to-batch variability and why is it a critical issue for this compound extracts?

A2: Batch-to-batch variability refers to the chemical and biological differences observed between different production lots of the same natural product extract. For this compound extracts, this inconsistency can lead to poor reproducibility of experimental data, compromise the safety and efficacy of potential therapeutic agents, and create challenges for regulatory approval.[3] The complex nature of these extracts, which contain a multitude of phytochemicals, makes them particularly susceptible to variation.[4]

Q3: What are the primary sources of batch-to-batch variability in this compound extracts?

A3: The variability in this compound extracts can be attributed to several factors throughout the production process, from plant cultivation to the final extract. These sources can be categorized as follows:

  • Raw Material Variability: This is often the most significant contributor to inconsistency.

    • Genetics: Different plant populations or even individual plants can have varying genetic predispositions for producing specific this compound diterpenes.

    • Environmental Conditions: Factors such as geographic location, climate, soil composition, and altitude can influence the phytochemical profile of the plant.

    • Harvesting: The timing of harvest can significantly impact the concentration of bioactive compounds.

    • Post-Harvest Processing: Drying and storage conditions can lead to degradation or alteration of the chemical constituents.

  • Extraction and Processing: The methods used to extract and process the plant material play a crucial role.

    • Extraction Solvent: The choice of solvent (e.g., ethanol, methanol, hexane) and its concentration will selectively extract different compounds based on their polarity.[1]

    • Extraction Method: Techniques such as maceration, sonication, or reflux extraction can yield different chemical profiles.[5]

    • Processing Parameters: Temperature, extraction time, and solvent-to-material ratio can all affect the final composition of the extract.

  • Manufacturing and Analytical Processes:

    • Protocol Deviations: Even minor changes in the manufacturing protocol can introduce variability.

    • Equipment: Differences in equipment or its calibration can affect outcomes.

    • Analytical Methods: Variations in analytical procedures for quality control can lead to inconsistent results.

Troubleshooting Guides

Guide 1: Inconsistent Analytical Results (HPLC)

Problem: I am observing significant variations in the chromatograms (peak areas, retention times) of different batches of my this compound extract using High-Performance Liquid Chromatography (HPLC).

Possible Cause Troubleshooting Steps
Mobile Phase Preparation Ensure the mobile phase is prepared consistently for every run. Use high-purity solvents and accurately measure all components. Inconsistent pH or solvent ratios can lead to shifts in retention times.
Column Degradation The column's stationary phase can degrade over time, especially with complex matrices like natural extracts. This can lead to peak broadening, tailing, and loss of resolution. Try flushing the column with a strong solvent or, if necessary, replace it.
Injector Issues Inconsistent injection volumes can lead to variations in peak areas. Check the injector for any blockages or air bubbles.
Sample Preparation Ensure a consistent and reproducible sample preparation protocol. This includes precise weighing, consistent solvent for dissolution, and thorough vortexing or sonication. Filter all samples through a 0.22 or 0.45 µm filter before injection.[6]
System Leaks Check for any leaks in the HPLC system, particularly at fittings and connections. Leaks can cause pressure fluctuations and inconsistent flow rates.
Detector Lamp Issues A deteriorating detector lamp can result in a noisy baseline and inconsistent peak detection. Check the lamp's energy output and replace it if necessary.
Guide 2: Inconsistent Biological Activity

Problem: I am seeing variable results in my cell-based or in-vitro assays (e.g., cytotoxicity, PKC activation) with different batches of this compound extract, even when the concentration is normalized.

Possible Cause Troubleshooting Steps
Variation in Bioactive Compound Concentration The concentration of the primary active compounds (e.g., tigilanol tiglate) may vary between batches. Quantify the key bioactive marker(s) in each batch using a validated analytical method like HPLC-UV and normalize the extract concentration based on the marker compound content.
Presence of Synergistic or Antagonistic Compounds The biological effect of an extract can be influenced by the interplay of multiple compounds. A change in the ratio of these compounds, even if the primary active is consistent, can alter the overall bioactivity. Perform comprehensive phytochemical profiling (e.g., LC-MS) to compare the chemical fingerprints of different batches.
Compound Degradation This compound diterpenes can be sensitive to storage conditions. Ensure that all batches are stored under identical, appropriate conditions (e.g., protected from light and heat) to prevent degradation of active components.
Assay Interference Components in the extract other than the primary actives may interfere with the assay. This could be due to factors like autofluorescence or non-specific binding. Run appropriate controls, including vehicle controls and extract-only controls (without the assay reagents), to identify potential interference.
Inconsistent Cell Culture Conditions For cell-based assays, ensure that cell passage number, confluency, and media composition are consistent across all experiments.

Data Presentation: Batch-to-Batch Variability of Tigilanol Tiglate

The following table summarizes reported variations in the concentration of tigilanol tiglate (EBC-46) in Fontainea picrosperma, illustrating the potential for significant batch-to-batch differences based on plant part and individual plant characteristics.

Plant Material Tigilanol Tiglate (EBC-46) Concentration (% of dry weight) Reference
F. picrosperma Leaves (High-producing individuals)>0.039%[7]
F. picrosperma Leaves (Low-producing individuals)<0.008%[7]

Experimental Protocols

Protocol 1: HPLC-UV Quantification of Tigilanol Tiglate

This protocol provides a general method for the quantification of tigilanol tiglate in a this compound extract. It is recommended to optimize the method for your specific extract and instrumentation.

1. Materials and Reagents:

  • Tigilanol tiglate certified reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable acid for mobile phase modification)

  • This compound extract

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Standard Solutions:

  • Prepare a stock solution of tigilanol tiglate reference standard in methanol (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of tigilanol tiglate in your samples.

4. Preparation of Sample Solution:

  • Accurately weigh a known amount of the dried this compound extract.

  • Dissolve the extract in a known volume of methanol. Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Program: A typical gradient might be: 0-5 min, 10-15% B; 5-10 min, 15% B; 10-15 min, 15-16% B; 15-20 min, 16-17% B; 20-35 min, 17-15% B; 35-40 min, 15-28% B; 40-45 min, 28% B; 45-55 min, 28-60% B; followed by a re-equilibration step. This should be optimized for your specific separation.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 249 nm[7]

6. Data Analysis:

  • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Determine the concentration of tigilanol tiglate in the samples by comparing their peak areas to the calibration curve.

Protocol 2: In Vitro Protein Kinase C (PKC) Kinase Activity Assay

This protocol describes a general method to assess the ability of a this compound extract to activate PKC using a commercially available PKC kinase activity assay kit.

1. Materials and Reagents:

  • PKC Kinase Activity Assay Kit (containing PKC substrate, ATP, kinase assay buffer, etc.)

  • Purified PKC enzyme (if not included in the kit)

  • This compound extract

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Appropriate solvent for the extract and controls (e.g., DMSO)

  • 96-well microplate

2. Preparation of Reagents:

  • Prepare all reagents as per the instructions provided with the PKC Kinase Activity Assay Kit.

  • Prepare a stock solution of the this compound extract in a suitable solvent.

  • Prepare a stock solution of PMA in the same solvent.

  • Prepare serial dilutions of the this compound extract and PMA to test a range of concentrations.

3. Assay Procedure:

  • To the appropriate wells of the 96-well plate, add the kinase assay buffer.

  • Add the diluted this compound extract, PMA (positive control), or solvent (vehicle control) to the respective wells.

  • Add the purified PKC enzyme to all wells except the negative control wells.

  • Add the PKC substrate to all wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the recommended temperature and for the specified time according to the kit's protocol.

  • Stop the reaction using the stop solution provided in the kit.

  • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader at the appropriate wavelength.

4. Data Analysis:

  • Subtract the background signal (wells without PKC enzyme) from all other readings.

  • Plot the signal as a function of the concentration of the this compound extract and PMA.

  • Determine the EC50 (half-maximal effective concentration) for PKC activation by the this compound extract.

Visualizations

Signaling Pathway: this compound Diterpene-Induced PKC Activation

PKC_Activation_Pathway This compound This compound Diterpene (e.g., Tigilanol Tiglate) Membrane Cell Membrane This compound->Membrane Binds to C1 domain PKC Protein Kinase C (PKC) PKC_active Activated PKC PKC->PKC_active Conformational Change & Activation Substrates Downstream Substrates PKC_active->Substrates Phosphorylation Response Cellular Response (e.g., Inflammation, Apoptosis) Substrates->Response

Caption: this compound diterpenes activate Protein Kinase C (PKC) by binding to its C1 domain in the cell membrane, leading to the phosphorylation of downstream targets and subsequent cellular responses.

Experimental Workflow: Quality Control of this compound Extracts

QC_Workflow cluster_extraction Extraction & Processing cluster_analysis Analytical & Biological QC cluster_decision Batch Disposition RawMaterial Raw Plant Material (Fontainea picrosperma) Extraction Solvent Extraction RawMaterial->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract HPLC HPLC-UV Analysis (Quantification of Tigilanol Tiglate) CrudeExtract->HPLC LCMS LC-MS Fingerprinting (Phytochemical Profile) CrudeExtract->LCMS PKC_Assay PKC Activation Assay (Bioactivity Assessment) CrudeExtract->PKC_Assay Compare Compare to Reference Standard & Specifications HPLC->Compare LCMS->Compare PKC_Assay->Compare Pass Batch Pass Compare->Pass Meets Specs Fail Batch Fail (Investigate & Reject) Compare->Fail Out of Specs

Caption: A typical quality control workflow for this compound extracts, involving phytochemical analysis and bioactivity assessment to ensure batch-to-batch consistency.

Logical Relationship: Troubleshooting Inconsistent Bioactivity

Troubleshooting_Logic Start Inconsistent Bioactivity Observed CheckQuant Quantify Key Bioactive Marker(s) (e.g., HPLC) Start->CheckQuant ConsistentQuant Marker Concentration Consistent? CheckQuant->ConsistentQuant CheckProfile Perform Chemical Fingerprinting (e.g., LC-MS) ConsistentQuant->CheckProfile Yes RootCause1 Root Cause: Variation in Bioactive Concentration ConsistentQuant->RootCause1 No ProfileMatch Chemical Profiles Match? CheckProfile->ProfileMatch CheckDegradation Assess Sample Stability & Storage Conditions ProfileMatch->CheckDegradation Yes RootCause2 Root Cause: Variation in Other Phytochemicals (Synergy/Antagonism) ProfileMatch->RootCause2 No CheckAssay Investigate Assay Interference & Experimental Conditions CheckDegradation->CheckAssay RootCause3 Root Cause: Compound Degradation CheckDegradation->RootCause3 RootCause4 Root Cause: Assay-specific Issues CheckAssay->RootCause4

Caption: A logical decision tree for troubleshooting inconsistent bioactivity in this compound extracts, guiding the researcher through a systematic investigation.

References

Technical Support Center: Overcoming Resistance to Tigliane-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating resistance to tigliane-based therapies in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in this field.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-based therapies like tigilanol tiglate (EBC-46)?

Tigilanol tiglate is a potent activator of Protein Kinase C (PKC). Its anti-tumor effects are multi-faceted, involving:

  • PKC-Dependent Hemorrhagic Necrosis: Activation of a specific subset of PKC isoforms (primarily α, βI, βII, and γ) leads to the disruption of tumor vasculature, causing hemorrhagic necrosis and rapid tumor cell death.

  • Immunogenic Cell Death (ICD): The therapy induces a form of cell death that triggers an anti-tumor immune response through the release of damage-associated molecular patterns (DAMPs).

  • Direct Oncolysis: Tigilanol tiglate can also directly induce mitochondrial swelling and plasma membrane destruction in tumor cells.[1][2]

Q2: What are the hypothesized mechanisms of acquired resistance to this compound-based therapies?

While specific clinical data on acquired resistance is still emerging, based on the mechanism of action, potential resistance mechanisms include:

  • Alterations in the PKC Signaling Pathway:

    • Downregulation or mutation of the specific PKC isoforms activated by the therapy.

    • Upregulation of inhibitory proteins within the PKC pathway.

  • Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative survival pathways to counteract the effects of PKC activation, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.[3][4][5][6][7][8][9][10][11]

  • Reduced Intracellular Drug Concentration: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can lead to the efflux of the drug from the cancer cell.[12][13][14][15][16]

  • Altered Apoptosis Signaling: Changes in the expression of pro- and anti-apoptotic proteins can make cells more resistant to therapy-induced cell death. For example, increased expression of PKCη has been linked to resistance to apoptosis in Hodgkin's lymphoma cell lines.[17][18]

Q3: Are there any clinical data on tumor recurrence after treatment with tigilanol tiglate?

Yes, clinical studies in canine patients with mast cell tumors have provided data on the durability of the response to tigilanol tiglate. In one study, 89% of dogs that had a complete response remained tumor-free at the treatment site after 12 months.[19][20] Most recurrences were observed within the first 6 months.[19][20] In a phase 2a trial for soft tissue sarcoma in humans, none of the 14 tumors that were completely ablated had recurred by the 6-month follow-up.[21][22]

Q4: How do I determine if my cell line is sensitive or resistant to a this compound-based therapy?

The sensitivity or resistance of a cell line is typically determined by its half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates higher sensitivity, meaning a lower concentration of the drug is needed to inhibit cell growth by 50%. Conversely, a higher IC50 value suggests resistance.[23] To establish resistance, a resistant subline is often generated from a sensitive parental line, and the fold-change in IC50 is calculated.

Troubleshooting Guides

Issue 1: High variability in IC50 values in cell viability assays.

Possible CauseTroubleshooting Steps
Inconsistent Cell Seeding Density Ensure accurate and consistent cell counting and seeding in each well. Use a multichannel pipette for consistency.
Compound Solubility Issues Prepare fresh drug dilutions for each experiment. Visually inspect for precipitation at higher concentrations. Consider using a different solvent if compatible with your cell line.
Assay Choice The chosen viability assay (e.g., MTT, CellTiter-Glo) may not be optimal for your cell line or the drug's mechanism. Consider trying an alternative assay.
Incubation Time The duration of drug exposure can significantly impact IC50 values. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line and experimental question.

Issue 2: My cell line is not developing resistance after prolonged drug exposure.

Possible CauseTroubleshooting Steps
Drug Concentration Too High Starting with a lethal dose may prevent the selection of resistant clones. Begin with a sub-lethal concentration (around the IC20) and gradually increase the dose with each passage.
Insufficient Duration of Exposure Developing resistance can be a lengthy process, sometimes taking several months. Be patient and continue the incremental dose escalation.
Cell Line Heterogeneity The parental cell line may lack the inherent heterogeneity to select for resistant clones. Consider using a different cell line or a patient-derived model.
Drug Stability Ensure the drug is stable in the culture medium for the duration of the exposure. Replace the medium with fresh drug at regular intervals.

Data Presentation

Table 1: Clinical Response to Tigilanol Tiglate in Canine Mast Cell Tumors

Study PhaseNumber of DogsTreatmentComplete Response (CR) RateRecurrence Rate in CR Dogs (by 84 days)
Phase 181Single Tigilanol Tiglate Injection75%7%
Phase 2 (Retreatment)8Second Tigilanol Tiglate Injection88% (overall)N/A

Data from a randomized controlled clinical study.[24]

Table 2: Long-Term Recurrence Following Tigilanol Tiglate Treatment in Canine Mast Cell Tumors

Follow-up PeriodNumber of Evaluable DogsRecurrence-FreeRecurrence
12 Months6457 (89%)7 (11%)

Data from a retrospective study of dogs that achieved a complete response.[19][20]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to a this compound-based therapy, such as tigilanol tiglate, through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Tigilanol tiglate (or other this compound-based compound)

  • DMSO (or appropriate solvent for the drug)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the parental cell line to the this compound-based drug.

  • Initial Drug Exposure:

    • Culture the parental cells in their complete medium containing the this compound-based drug at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitoring and Passaging:

    • Monitor the cells for growth. Initially, a significant portion of the cells may die.

    • When the surviving cells reach 70-80% confluency, passage them and re-seed them in a new flask with fresh medium containing the same drug concentration.

  • Dose Escalation:

    • Once the cells are proliferating steadily at the initial drug concentration, increase the drug concentration by a small factor (e.g., 1.5 to 2-fold).

    • Repeat the monitoring and passaging process.

  • Continue Escalation:

    • Continue this stepwise increase in drug concentration over several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher drug concentration than the parental line.

  • Confirmation of Resistance:

    • After several months of selection, perform a dose-response assay on the selected cell population and compare its IC50 value to that of the parental cell line. A significant increase in the IC50 value confirms the development of resistance.

  • Clonal Selection (Optional):

    • To obtain a more homogenous resistant population, single-cell cloning can be performed from the resistant pool.

  • Maintenance of Resistant Line:

    • Continuously culture the resistant cell line in the presence of the highest tolerated drug concentration to maintain the resistant phenotype.

Protocol 2: Western Blot Analysis of PKC Isoform Expression

This protocol outlines the steps for assessing the expression levels of different PKC isoforms in sensitive versus resistant cancer cell lines.

Materials:

  • Sensitive (parental) and resistant cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for different PKC isoforms (α, βI, βII, γ, δ, ε, η, θ, ζ, ι)

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Grow sensitive and resistant cells to 80-90% confluency.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the specific PKC isoform overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize them to the loading control to compare the expression levels of each PKC isoform between the sensitive and resistant cell lines.

Visualizations

Signaling_Pathway_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-based Therapy (EBC-46) PKC PKC Isoforms (α, βI, βII, γ) This compound->PKC Activates Raf Raf PKC->Raf Activates RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates ABC ABC Transporter (e.g., P-glycoprotein) ABC->this compound Efflux Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential mechanisms of resistance to this compound-based therapies.

Experimental_Workflow Parental Parental Cell Line IC50_initial Determine Initial IC50 Parental->IC50_initial Exposure Continuous Exposure (Escalating Doses) IC50_initial->Exposure Resistant Resistant Cell Line Exposure->Resistant IC50_final Determine Final IC50 Resistant->IC50_final Analysis Molecular Analysis (e.g., Western Blot, RNA-seq) Resistant->Analysis

Caption: Workflow for generating and characterizing a resistant cell line.

Troubleshooting_Logic Start Experiment: Resistance to This compound Therapy Check_Resistance Is the cell line developing resistance? Start->Check_Resistance Check_Variability Are IC50 values consistent? Check_Resistance->Check_Variability Yes Troubleshoot_Resistance Troubleshoot: - Adjust drug concentration - Extend exposure time - Consider new cell line Check_Resistance->Troubleshoot_Resistance No Success Proceed with Molecular Analysis Check_Variability->Success Yes Troubleshoot_Variability Troubleshoot: - Check cell seeding - Verify compound solubility - Optimize assay Check_Variability->Troubleshoot_Variability No Troubleshoot_Resistance->Start Re-evaluate Troubleshoot_Variability->Start Re-evaluate

Caption: Troubleshooting logic for resistance development experiments.

References

Technical Support Center: Refinement of Tigliane Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigliane compounds. The focus is on refining dosage to minimize off-target effects while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound diterpenoids like EBC-46 (tigilanol tiglate)?

A1: The primary on-target effect of this compound diterpenoids is the activation of Protein Kinase C (PKC) isoforms.[1] By mimicking the endogenous ligand diacylglycerol (DAG), tiglianes bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] This activation triggers a cascade of downstream signaling events. In the context of cancer therapy, as with EBC-46, this leads to a rapid, localized inflammatory response, disruption of tumor vasculature, and hemorrhagic necrosis of the tumor tissue.[2][3]

Q2: What are the main off-target effects associated with this compound compounds?

A2: The off-target effects of tiglianes are largely extensions of their on-target PKC activation, but occurring in unintended tissues or at an excessive level. The most common off-target effects are localized to the injection site and include excessive inflammation, swelling, erythema (redness), and pain.[4] While inflammation is part of the therapeutic mechanism, excessive or widespread inflammation is considered an off-target effect.[4] Some phorbol esters, a class of tiglianes, are known tumor promoters, which is a significant off-target concern.[1] Systemic toxicity, though generally low with localized administration of compounds like EBC-46, can occur if the drug enters systemic circulation at sufficient concentrations.[5]

Q3: How does the dosage of tigilanol tiglate affect its efficacy and off-target effects?

A3: Dosage is a critical factor in balancing the therapeutic efficacy and off-target effects of tigilanol tiglate. Clinical and preclinical studies have shown a dose-dependent response. Higher concentrations generally lead to a greater and more rapid anti-tumor effect.[5][6] However, higher doses are also associated with more pronounced local site reactions, such as swelling and wound formation.[7] The goal of dosage refinement is to identify the optimal concentration that maximizes tumor necrosis while keeping the local inflammatory response and potential for systemic exposure within a manageable range.

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects involves several strategies:

  • Precise Intratumoral Injection: Ensure the compound is delivered accurately and contained within the tumor mass to limit exposure to surrounding healthy tissue.[4]

  • Dose Optimization: Conduct dose-response studies to identify the minimum effective dose that achieves the desired therapeutic outcome with the fewest side effects.

  • Use of Analogs with Improved Selectivity: Some this compound analogs show greater selectivity for specific PKC isoforms, which may offer a better therapeutic window.[1]

  • Coadministration of Anti-inflammatory Agents: In veterinary medicine, corticosteroids and H1/H2 blockers are used to manage the acute inflammatory response associated with mast cell degranulation.[8]

Troubleshooting Guides

Issue 1: Excessive Local Inflammation and Tissue Damage

  • Possible Cause: The administered dose is too high for the specific tumor type or size, leading to an overly robust inflammatory response.

  • Troubleshooting Steps:

    • Reduce Dose: In subsequent experiments, decrease the concentration or volume of the this compound compound.

    • Ensure Accurate Dosing: Double-check calculations for dose based on tumor volume.

    • Refine Injection Technique: Use a "fanning" technique to ensure even distribution within the tumor and avoid large depots of the drug in one area.[9]

    • Consider Animal Model: Different animal models and tumor types may have varying sensitivities.

Issue 2: Incomplete Tumor Response or Recurrence

  • Possible Cause: The dose is too low to induce complete necrosis, or the drug was not distributed throughout the entire tumor volume.

  • Troubleshooting Steps:

    • Increase Dose: Gradually escalate the dose in subsequent cohorts to find the optimal therapeutic window.

    • Optimize Injection Volume: Ensure the injected volume is sufficient to cover the entire tumor mass. Dosing is often based on tumor volume (e.g., 0.5 mL of a 1 mg/mL solution per cm³ of tumor).[5]

    • Multiple Injection Sites: For larger tumors, consider injecting at multiple points to ensure even drug distribution.

    • Repeat Dosing: A second injection may be necessary for tumors that show a partial response.[7]

Issue 3: High Variability in Experimental Results

  • Possible Cause: Inconsistent injection technique, inaccurate tumor volume measurement, or biological variability between subjects.

  • Troubleshooting Steps:

    • Standardize Injection Protocol: Ensure all researchers are using the exact same technique for intratumoral injection.

    • Accurate Tumor Measurement: Use calipers to measure tumor dimensions (length, width, height) and a consistent formula to calculate volume (e.g., Volume = 0.5 x L x W x H).[10]

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

    • Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the experiment.

Data Presentation

Table 1: Dose-Response of Tigilanol Tiglate (EBC-46) in Canine Mast Cell Tumors

Drug Concentration (mg/mL)Dosing RegimenNumber of DogsComplete Response (Day 21)Key Adverse Events
1.00.5 mL per cm³ of tumor volume1090%Local inflammation, wound formation
0.50.5 mL per cm³ of tumor volume1070%Local inflammation, wound formation
0.20.5 mL per cm³ of tumor volume743%Local inflammation, wound formation

Data adapted from a dose characterization study in dogs with mast cell tumors.[5][6][9][11]

Table 2: Phase I Human Dose-Escalation Study of Tigilanol Tiglate (EBC-46)

Dose Level (mg/m²)Number of PatientsTreatment ResponseDose-Limiting ToxicityCommon Adverse Events
0.06 - 3.6226/22 (27%) responded, 4/22 (18%) had a complete response1 patient (upper airway obstruction)Injection site reactions (pain, swelling, redness)

Data from a first-in-human, single-dose study. The maximum tolerated dose was not reached.[2][12][13][14]

Table 3: In Vitro Cytotoxicity of this compound Analogs in K562 Leukemia Cells

CompoundIC₅₀ (nM)
Tigilanol Tiglate (EBC-46)11.9
Phorbol 12-myristate 13-acetate (PMA)Not specified in provided context
EBC-47Lower than EBC-46
EBC-83Higher than EBC-46
EBC-147Higher than EBC-46

IC₅₀ values are a surrogate for PKC activation and indicate the concentration required to inhibit cell growth by 50%.[15]

Table 4: PKC Isoform Activation by Tigilanol Tiglate vs. PMA

PKC IsoformTigilanol Tiglate (500 nM) (% Cells with Translocation)PMA (500 nM) (% Cells with Translocation)
Classical PKCs
PKCαModerateHigh
PKCβIHighHigh
PKCβIIHighHigh
PKCγModerateHigh
Novel PKCs
PKCδLowHigh
PKCεLowHigh
PKCθLowModerate
Atypical PKCs
PKCζNoneNone

Data based on translocation assays in HeLa cells. "High" indicates a high percentage of cells showing translocation, "Moderate" a lesser extent, and "Low" minimal translocation.[16]

Experimental Protocols

1. In Vitro PKC Translocation Assay

This assay visually assesses PKC activation by monitoring its translocation from the cytosol to the plasma membrane upon treatment with a this compound compound.

  • Cell Culture and Transfection:

    • Plate suitable host cells (e.g., HeLa) on glass-bottom dishes.

    • Transfect cells with an expression vector encoding a specific PKC isoform fused to a fluorescent protein (e.g., GFP).

    • Allow 24-48 hours for protein expression.

  • Treatment and Imaging:

    • Replace the culture medium with an imaging buffer.

    • Acquire baseline images showing the cytosolic localization of the PKC-GFP fusion protein using a confocal microscope.

    • Add the this compound compound at the desired concentration.

    • Immediately begin time-lapse imaging to monitor the translocation of the fluorescent signal to the plasma membrane.

  • Analysis:

    • Quantify the fluorescence intensity at the plasma membrane and in the cytosol over time to determine the kinetics and extent of translocation.

2. In Vivo Tumor Vascular Permeability Assay (Evans Blue Assay)

This assay quantifies the disruption of tumor vasculature by measuring the leakage of Evans Blue dye, which binds to serum albumin, from blood vessels into the tumor interstitium.

  • Animal Preparation: Use tumor-bearing mice with established subcutaneous tumors.

  • Procedure:

    • Inject Evans Blue dye (e.g., 50 mg/kg) intravenously into the tail vein.

    • Allow the dye to circulate for a short period (e.g., 10 minutes).

    • Inject the this compound compound or vehicle control directly into the tumor.

    • After a defined time (e.g., 30-60 minutes), euthanize the animal and excise the tumor.

  • Quantification:

    • Weigh the tumor and extract the Evans Blue dye using formamide.

    • Measure the absorbance of the extracted dye at 620 nm.

    • Calculate the concentration of Evans Blue per gram of tumor tissue and compare treated to control groups.

3. Assessment of Cell Death (Apoptosis vs. Necrosis) via Flow Cytometry

This protocol distinguishes between viable, apoptotic, and necrotic cells following treatment with a this compound compound.

  • Cell Preparation and Treatment:

    • Seed cells in a multi-well plate and treat with various concentrations of the this compound compound for different time points.

  • Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Tigliane_Mechanism_of_Action This compound This compound (e.g., EBC-46) PKC Protein Kinase C (PKC) This compound->PKC Activates Vasculature Tumor Vasculature PKC->Vasculature Disrupts Integrity TumorCell Tumor Cell PKC->TumorCell Induces Oncosis Inflammation Localized Inflammation PKC->Inflammation Initiates Necrosis Hemorrhagic Necrosis Vasculature->Necrosis TumorCell->Necrosis Inflammation->Necrosis

Caption: Simplified signaling pathway of this compound-induced tumor necrosis.

Experimental_Workflow_Dosage_Refinement cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies PKC_Assay PKC Isoform Activation Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) PKC_Assay->Cytotoxicity Correlate Activation DoseEscalation Dose Escalation in Tumor Models Cytotoxicity->DoseEscalation Inform Starting Dose Permeability Endothelial Cell Permeability Assay Efficacy Tumor Volume Measurement DoseEscalation->Efficacy Toxicity Assessment of Local & Systemic Toxicity DoseEscalation->Toxicity Histology Histopathological Analysis Efficacy->Histology Validate Necrosis Toxicity->Histology Assess Tissue Damage

Caption: Experimental workflow for refining this compound dosage.

Troubleshooting_Logic Start Start Experiment Observe Observe Outcome Start->Observe Desired Desired Efficacy with Tolerable Toxicity? Observe->Desired End Optimal Dose Identified Desired->End Yes ExcessToxicity Excessive Toxicity Desired->ExcessToxicity No, High Toxicity LowEfficacy Low Efficacy Desired->LowEfficacy No, Low Efficacy DecreaseDose Decrease Dose or Refine Injection ExcessToxicity->DecreaseDose IncreaseDose Increase Dose or Optimize Distribution LowEfficacy->IncreaseDose DecreaseDose->Observe IncreaseDose->Observe

Caption: Troubleshooting logic for this compound dosage optimization.

References

Methods for preventing degradation of Tigliane during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tigliane diterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound compounds in experimental settings, with a focus on preventing degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during experiments?

A1: this compound diterpenoids, like other phorbol esters, are susceptible to several factors that can cause degradation. The primary causes include exposure to light, non-optimal pH conditions (both acidic and alkaline), elevated temperatures, and oxidation.[1][2][3] Autoxidation of the B-ring can occur in solutions stored at room temperature over long periods.[4] As esters, they are also prone to hydrolysis.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound and related phorbol esters like Phorbol 12-myristate 13-acetate (PMA).[1][5] Ethanol and ethyl acetate are also suitable solvents. These compounds are practically insoluble in water, so direct preparation in aqueous buffers is not advised.

Q3: How should I store this compound compounds and their solutions?

A3: Proper storage is critical to maintaining the stability and activity of Tiglianes. Recommendations are summarized in the table below. For solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][5]

Q4: For how long are this compound solutions stable?

A4: Stability is highly dependent on the solvent and storage conditions. A 20 mM stock solution of the related phorbol ester PMA in DMSO shows no detectable autoxidation for approximately 14 days at room temperature when exposed to diffuse daylight. When stored at -20°C and protected from light, DMSO stock solutions are stable for at least six months.[1] Aqueous working solutions are much less stable and should ideally be prepared fresh for each experiment and not stored for more than one day.[1]

Q5: My experimental results with a this compound compound are inconsistent. Could this be a degradation issue?

A5: Yes, inconsistent results are a common indicator of compound degradation.[1] If you observe a loss of biological activity or variability between experiments, the first troubleshooting step should be to prepare a fresh stock solution from the solid compound that has been stored correctly.[1]

Q6: Are there any special precautions for using Tiglianes in cell culture?

A6: When using a DMSO stock solution to prepare your working concentration in cell culture media, ensure the final concentration of DMSO is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.[5] The working solution in media should be prepared immediately before use.[5] Additionally, be aware that components in serum may interact with phorbol esters, potentially affecting their binding to receptors.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound compounds.

Problem Possible Cause Troubleshooting Steps & Solutions
Reduced or No Biological Activity Compound Degradation: The stock or working solution has degraded due to improper storage (light exposure, wrong temperature) or age.1. Prepare a fresh stock solution from solid compound stored at -20°C in the dark.[1]2. Aliquot the new stock solution into single-use tubes to minimize freeze-thaw cycles.[1][5]3. Always prepare aqueous working solutions fresh on the day of the experiment.[1]
Inaccurate Concentration: Error in weighing the compound or in dilution calculations.1. Review all calculations for stock and working solution preparation.2. When reconstituting from a film, ensure the entire compound is dissolved by rinsing the vial walls with the solvent.
High Cytotoxicity in Cell Culture Concentration Too High: The concentration of the this compound compound is toxic to the specific cell line being used.1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental endpoint.2. Review the literature for concentrations used in similar cell lines.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.1. Ensure the final DMSO concentration is at a non-toxic level, typically <0.1%.[5]2. Include a vehicle control (medium with the same final DMSO concentration but without the this compound) in your experiment to assess solvent effects.
Inconsistent Results Between Experiments Partial Degradation of Stock Solution: The stock solution is degrading over time due to repeated freeze-thaw cycles or prolonged storage at 4°C.1. Use a fresh, single-use aliquot of the stock solution for each experiment.[1]2. Avoid storing working dilutions in aqueous buffers for more than a day.[1]
Light Exposure During Experiment: The compound is degrading in the culture plate or assay tube due to ambient light.1. Protect plates and tubes from direct light during incubation and handling steps. Use amber tubes or cover plates with foil.[1][2]
Precipitation in Media or Buffer Poor Aqueous Solubility: The concentration of the this compound compound exceeds its solubility limit in the aqueous medium.1. When diluting the DMSO stock into media/buffer, add the aliquot to a larger volume and mix rapidly and thoroughly.2. Consider using a carrier like a water-soluble detergent (e.g., Cremophor EL) for aqueous preparations, if compatible with your experimental system.

Data Presentation: Storage and Stability Summary

The stability of this compound compounds is paramount for reliable experimental outcomes. The following tables summarize the recommended storage conditions and stability data, largely based on the well-characterized phorbol ester, PMA, which serves as a reliable model for the this compound class.

Table 1: Recommended Storage Conditions
Form Solvent Temperature Light/Moisture Conditions Notes
Solid/As Supplied N/A-20°CProtect from light; store with desiccant for long-term.[5]Allow vial to warm to room temperature before opening to prevent condensation.[1]
Concentrated Stock Solution DMSO-20°C or -80°CStore in light-protective (e.g., amber) single-use aliquots.[1]Avoid repeated freeze-thaw cycles.[5]
Working Solution Aqueous Media/Buffer2-8°CPrepare fresh before use.Not recommended for storage longer than one day.[1]
Table 2: Solution Stability Data (Based on PMA)
Solvent Concentration Storage Condition Observed Stability
DMSO20 mMRoom Temperature, Diffuse DaylightNo detectable autoxidation for ~14 days.
Methylene Chloride0.2 mMRoom Temperature, Diffuse DaylightNo detectable autoxidation for ~14 days.
Ethyl Acetate0.2 mMRoom Temperature, Diffuse DaylightNo detectable autoxidation for ~14 days.
DMSO10-20 mM-20°C, Protected from LightStable for at least 6 months.[1]
Aqueous Buffer (PBS)3.7 µM (Saturated)Not SpecifiedShould be prepared fresh; avoid storage.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a stable, concentrated stock solution of a this compound compound for long-term storage.

Materials:

  • This compound compound (solid film or powder)

  • Anhydrous DMSO

  • Sterile, light-protective microcentrifuge tubes (e.g., amber color)

  • Syringe and needle or calibrated micropipettes

Methodology:

  • Allow the vial containing the solid this compound compound to equilibrate to room temperature before opening. This prevents moisture from condensing inside the vial.[1]

  • Under a chemical fume hood, carefully add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-20 mM). If the compound is a film, use a syringe to inject the DMSO and gently roll the vial to ensure the entire film dissolves.[8]

  • Vortex the solution gently until the compound is completely dissolved.

  • Aliquot the stock solution into sterile, single-use, light-protective microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid thawing the entire stock repeatedly.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Preparation of a Working Solution for Cell Culture

Objective: To dilute the concentrated stock solution into cell culture medium for immediate use in an experiment.

Materials:

  • Aliquot of concentrated this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile conical tube or microcentrifuge tube

Methodology:

  • Thaw one aliquot of the concentrated stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. Crucially, ensure the final concentration of DMSO will be less than 0.1% of the total culture volume.

  • In a sterile tube, add the required volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.

  • Mix immediately and thoroughly by gentle vortexing or inversion to prevent precipitation of the compound.

  • Add the final working solution to your cell cultures immediately after preparation. Do not store the diluted aqueous solution.[1][5]

Visualizations

Signaling Pathway: PKC Activation by this compound

This compound diterpenoids, like other phorbol esters, are known to mimic the function of endogenous diacylglycerol (DAG). They bind to and activate the C1 domain of conventional and novel isoforms of Protein Kinase C (PKC), triggering a downstream signaling cascade.

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC_inactive PKC (Inactive) PKC_active PKC (Active) PKC_inactive->PKC_active Conformational Change Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Membrane PKC_inactive_cyto PKC (Inactive) PKC_inactive_cyto->PKC_inactive Translocation to Membrane Response Cellular Response (e.g., Proliferation, Differentiation, Inflammation) Downstream->Response This compound This compound Diterpenoid This compound->PKC_inactive Binds to C1 Domain DAG Diacylglycerol (DAG) DAG->PKC_inactive Binds to C1 Domain

Caption: Canonical signaling pathway of Protein Kinase C (PKC) activation by a this compound diterpenoid.

Experimental Workflow: Preventing Degradation

This workflow outlines the critical steps and considerations for handling this compound compounds from storage to experimental use to minimize degradation.

Experimental_Workflow cluster_storage Long-Term Storage cluster_prep Stock Preparation cluster_exp Experimental Use Solid Solid Compound (-20°C, Dark, Dry) Stock Prepare Concentrated Stock (e.g., 10-20 mM in Anhydrous DMSO) Solid->Stock Equilibrate to RT before opening Aliquot Aliquot into Single-Use Tubes (-20°C or -80°C, Dark) Stock->Aliquot Thaw Thaw Single Aliquot Aliquot->Thaw For each experiment Dilute Dilute into Aqueous Medium (Prepare Fresh, <0.1% DMSO) Thaw->Dilute Mix rapidly Assay Perform Experiment (Protect from Light) Dilute->Assay Use immediately

References

Enhancing the yield of Tigliane extraction from plant materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to enhance the yield of Tigliane extraction from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are Tiglianes and why are they important? A1: Tiglianes are a class of diterpenoids, with a notable example being Tigilanol Tiglate (also known as EBC-46).[1][2] These compounds are sourced from plants like Fontainea picrosperma (Blushwood tree) and species within the Euphorbiaceae and Thymelaeaceae families.[1][3][4] They are significant in drug development for their potent biological activities, including anti-cancer properties.[3][4][5] Tigilanol Tiglate, for instance, is a powerful activator of Protein Kinase C (PKC) and is used in veterinary oncology to treat solid tumors.[6][7][8][9]

Q2: What are the primary plant sources for high-yield this compound extraction? A2: The kernels of the Australian Blushwood tree, Fontainea picrosperma, are currently the most prominent and high-yield source for Tiglianes like EBC-46.[10][11] The concentration of this compound esters in these kernels can be significantly higher than in other traditional sources, such as croton oil.[11] While other plants in the Euphorbiaceae and Thymelaeaceae families also produce Tiglianes, F. picrosperma is the source for the clinically developed drug Stelfonta®.[3][7][11]

Q3: What is the general workflow for this compound extraction? A3: The process begins with preparing the plant material (e.g., drying and grinding seeds or kernels) to increase the surface area for extraction.[6] This is followed by solvent extraction using a polar solvent like ethanol or methanol.[3][6] The resulting crude extract then undergoes liquid-liquid partitioning to separate the Tiglianes from highly lipophilic or polar impurities.[3][6] Finally, the enriched fraction is subjected to multiple stages of chromatographic purification, often including column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the pure this compound compounds.[6][7]

Q4: Which solvents are most effective for the initial extraction? A4: Polar organic solvents are typically used for the initial extraction step.[3][6] Ethanol and methanol are commonly cited as effective solvents for drawing out this compound diterpenoids from the powdered plant material.[3][6][7] Acetone has also been used effectively for extracting kernels.[10] The choice of solvent is critical and should be tailored to the specific plant material and target compounds.

Q5: How does Protein Kinase C (PKC) relate to Tiglianes like EBC-46? A5: Tiglianes such as EBC-46 are potent activators of the Protein Kinase C (PKC) family of enzymes.[6][8] They function by mimicking an endogenous signaling molecule, diacylglycerol (DAG), binding to a specific domain on PKC and activating it.[6] This activation triggers a cascade of downstream signaling events that can lead to a localized immune response, disruption of tumor blood vessels, and ultimately, hemorrhagic necrosis of the tumor.[7][8][9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Tiglianes in Crude Extract 1. Improper Plant Material Preparation: Insufficient grinding of seeds/kernels reduces the surface area available for solvent contact.[6] 2. Suboptimal Solvent Choice: The solvent may not be polar enough to efficiently extract the target Tiglianes. 3. Insufficient Extraction Time/Temperature: The extraction duration may be too short, or the temperature too low to allow for efficient diffusion of the compounds into the solvent.[12]1. Ensure plant material is dried and ground into a fine, consistent powder.[6] 2. Use polar solvents like ethanol, methanol, or acetone for the primary extraction.[3][6][10] 3. Increase extraction time or consider techniques like Soxhlet extraction or gentle heating to improve efficiency, while being mindful of potential degradation of sensitive compounds.[6][13]
Extract is Contaminated with Fats and Oils (Lipids) 1. High Lipid Content in Source Material: Plant kernels, a primary source, are naturally rich in fatty acids and acylglycerols.[3][11] 2. Ineffective Partitioning: The liquid-liquid partitioning step may not be adequately separating the lipophilic impurities from the moderately polar Tiglianes.1. Perform a defatting step by partitioning the crude extract between a non-polar solvent (e.g., hexane or petroleum ether) and an aqueous polar solvent (e.g., 80-90% methanol). The Tiglianes will preferentially move to the polar phase.[6] 2. For stubborn fatty acid contamination, consider using ion exchange or basic resin-based column chromatography to specifically remove acidic components.[3] In the case of F. picrosperma, a basic wash (e.g., with 2% KOH) can remove the free fatty acid matrix.[11]
Difficulty Separating this compound Isomers or Structurally Similar Compounds 1. Co-elution in Chromatography: Structural isomers often have very similar chemical behaviors, making them difficult to separate using standard reversed-phase HPLC.[3] 2. Complex Mixture: The crude or partially purified extract contains a large number of closely related diterpenoids.1. If partial separation is achievable with reversed-phase HPLC, employ recycling HPLC to improve resolution.[3] 2. If compounds cannot be separated by reversed-phase HPLC, they are likely structural isomers. Switch to normal-phase HPLC using mobile phases such as n-hexane/ethyl acetate or chloroform/methanol mixtures.[3]
Presence of Chlorophyll and Other Pigments in the Final Product 1. Extraction from Leaf Material: Using leaves or other aerial parts of the plant can introduce significant chlorophyll contamination. 2. Inadequate Purification: The purification steps may not be sufficient to remove all pigments.1. If possible, use plant parts with lower chlorophyll content, such as seeds or kernels. 2. Employ purification steps specifically designed to remove pigments, such as using Sephadex LH-20 column chromatography.[14]

Quantitative Data on this compound Yield

The yield of Tiglianes can vary significantly based on the plant species, the specific part of the plant used, and even individual plant genetics.

Plant MaterialCompoundConcentration (% of dry weight)Reference(s)
Fontainea picrosperma Kernels (High-producing)Total this compound EstersUp to 7%[6][11]
Fontainea picrosperma KernelsThis compound Triesters (Cryptic Fraction)Constitutes ~35% of the total this compound content[11]
Fontainea picrosperma Leaves (High-producing)Tigilanol Tiglate (EBC-46)>0.039%[6][15]
Fontainea picrosperma Leaves (Low-producing)Tigilanol Tiglate (EBC-46)<0.008%[15]

Experimental Protocols

Protocol 1: General Extraction and Purification of Tiglianes

This protocol is a composite representation based on methodologies described for extracting Tigilanol Tiglate and related compounds from Fontainea picrosperma.[3][6][7]

1. Plant Material Preparation:

  • Harvest the source material (e.g., seeds/kernels of F. picrosperma).

  • Dry the material thoroughly to remove moisture.

  • Grind the dried material into a fine, homogenous powder using a laboratory mill. This maximizes the surface area for efficient solvent penetration.[6]

2. Solvent Extraction:

  • Transfer the powdered material to a suitable extraction vessel.

  • Add a polar solvent, such as 95% ethanol or methanol, at a solid-to-liquid ratio sufficient to fully immerse the powder (e.g., 1:10 w/v).[3][16]

  • Perform the extraction using maceration (soaking at room temperature for several days with occasional agitation) or a more exhaustive method like Soxhlet extraction for several hours.[6][13]

  • Filter the mixture to separate the solvent (containing the crude extract) from the solid plant residue.

  • Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

3. Liquid-Liquid Partitioning (Defatting):

  • Dissolve the crude extract in an aqueous methanol solution (e.g., 80-90% MeOH).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a non-polar solvent, such as n-hexane or petroleum ether, and mix thoroughly.[7]

  • Allow the layers to separate. The more polar Tiglianes will remain in the aqueous methanol phase, while highly lipophilic compounds (fats, oils) will partition into the non-polar hexane/petroleum ether phase.[6]

  • Collect the aqueous methanol phase and repeat the partitioning process 2-3 times to ensure complete removal of lipids.

  • Evaporate the methanol from the collected phase to yield a defatted, this compound-enriched extract.

4. Chromatographic Purification:

  • Step 4a: Silica Gel Column Chromatography:

    • Adsorb the enriched extract onto a small amount of silica gel.

    • Load the adsorbed material onto a silica gel column pre-equilibrated with a non-polar solvent.

    • Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate or another more polar solvent.[3][17]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target Tiglianes.

  • Step 4b: Reversed-Phase (C18) Chromatography:

    • Pool the this compound-containing fractions from the silica column and concentrate them.

    • Further purify the material using a reversed-phase (RP-C18) column.

    • Elute with a gradient of decreasing polarity, typically using a methanol/water or acetonitrile/water mobile phase.[3][4]

    • Collect and analyze fractions as before.

  • Step 4c: Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to achieve high purity (>97%), use preparative or semi-preparative HPLC, often with a C18 column.[6][8]

    • Use an isocratic or gradient mobile phase (e.g., acetonitrile/water) optimized for the separation of the target compound.[6]

    • Collect the peak corresponding to the desired this compound, concentrate the solvent, and perform final characterization.

Visualizations

Experimental Workflow

ExtractionWorkflow General Workflow for this compound Extraction and Purification Plant Plant Material (e.g., F. picrosperma kernels) Grind Drying & Grinding Plant->Grind Extraction Solvent Extraction (Ethanol/Methanol) Grind->Extraction Crude Crude Extract Extraction->Crude Partition Liquid-Liquid Partitioning (Hexane vs. aq. MeOH) Enriched Enriched Fraction Partition->Enriched Waste1 Lipid Waste Partition->Waste1 ColumnChrom Column Chromatography (Silica Gel, RP-C18) SemiPure Semi-Purified Fractions ColumnChrom->SemiPure Waste2 Impurities ColumnChrom->Waste2 HPLC Preparative HPLC Pure Purified this compound (e.g., EBC-46) HPLC->Pure Crude->Partition Enriched->ColumnChrom SemiPure->HPLC SignalingPathway Simplified Signaling Pathway of Tigilanol Tiglate (EBC-46) cluster_outcomes Cellular & Tissue Responses EBC46 Tigilane (EBC-46) PKC Protein Kinase C (PKC) EBC46->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Vascular Vascular Disruption & Hemorrhagic Necrosis Downstream->Vascular Immune Inflammation & Immune Cell Influx Downstream->Immune Death Direct Tumor Cell Death Downstream->Death TumorAblation Tumor Ablation Vascular->TumorAblation Immune->TumorAblation Death->TumorAblation

References

Troubleshooting unexpected results in Tigliane-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tigliane-based assays. Tiglianes, such as phorbol esters (e.g., PMA), prostratin, and tigilanol tiglate (EBC-46), are powerful research tools that can yield complex biological data. This guide is designed to help you navigate unexpected results and ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound-based assays in a question-and-answer format.

Issue 1: Inconsistent or No Cellular Response

Q: My cells are not responding, or the response is highly variable between experiments after treatment with a this compound compound. What are the possible causes?

A: This is a common issue that can stem from several factors related to the compound itself, the cells, or the experimental setup.

  • Compound Degradation: this compound compounds, particularly phorbol esters, can be sensitive to light, temperature, and repeated freeze-thaw cycles.[1] Ensure your stock solutions are stored correctly at -20°C or -80°C in the dark and aliquot them to minimize freeze-thaw cycles.[1] It is best practice to prepare fresh dilutions from a properly stored stock for each experiment.[1] For instance, PMA solutions in DMSO stored at -20°C in the dark show minimal degradation for at least six months.

  • Suboptimal Concentration: The effective concentration of Tiglianes can vary significantly between different cell lines.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad range of concentrations (e.g., 1 nM to 10 µM) is a good starting point.[1]

  • Cell Line Insensitivity: Some cell lines may have low expression levels of the primary targets of Tiglianes, the Protein Kinase C (PKC) isozymes.[1] You can confirm PKC isozyme expression in your cell line using techniques like Western blot or qPCR.[1] Consider using a positive control cell line known to be responsive to phorbol esters.[1]

  • Solubility Issues: Tiglianes are often poorly soluble in aqueous solutions.[1] They are typically dissolved in solvents like DMSO. Ensure that the final concentration of the solvent in your culture medium is low (typically <0.1%) and consistent across all experimental and control wells to avoid solvent-induced artifacts.[1][2]

Issue 2: High Levels of Cell Death or Toxicity

Q: I am observing significant cell death in my cultures after treatment, even at concentrations where I expect a specific biological response, not cytotoxicity. Why is this happening?

A: Unintended cytotoxicity can obscure your experimental results. Here are the likely culprits:

  • Concentration is Too High: While you may be aiming for a specific biological effect, high concentrations of Tiglianes can be toxic to cells.[3] It is important to perform a toxicity assay to determine the cytotoxic concentration range for your specific cell line. Different cell lines can exhibit varying sensitivity.

  • Prolonged Exposure: The duration of exposure to the this compound compound can influence its toxic effects. Consider reducing the incubation time. For some applications, like latency reversal experiments with prostratin, an exposure of 24 hours may be sufficient.[3]

  • Solvent Toxicity: As mentioned previously, the solvent used to dissolve the this compound (commonly DMSO) can be toxic at higher concentrations. Ensure the final DMSO concentration in your cell culture medium is non-toxic (generally below 0.1%). Always include a vehicle control (cells treated with the same concentration of DMSO alone) to rule out solvent toxicity.[2][3]

Issue 3: Results Are Not Reproducible Between Experiments

Q: I am struggling with the reproducibility of my results from one experiment to the next. What factors could be contributing to this variability?

A: Reproducibility is key in scientific research. Several factors can lead to inconsistent results in this compound-based assays:

  • Variability in Primary Cells: If you are using primary cells, be aware that there can be significant donor-to-donor variability.[3] Whenever possible, use cells from the same donor for a set of comparative experiments to minimize this source of variation.[3]

  • Inconsistent Reagent Preparation: Ensure that all reagents, including the this compound compound, media, and buffers, are prepared consistently for each experiment. This includes thorough mixing and avoiding foaming.

  • Pipetting Inaccuracy: Assays often involve pipetting small volumes. To minimize imprecision, ensure your pipettes are properly calibrated and pre-rinse the pipette tips with the reagent before dispensing.[4]

  • Inconsistent Incubation Times: Absorbance and other readouts can be a function of incubation time.[4] Plan your experiments to ensure equal elapsed time for each pipetting step and incubation period.[4]

Quantitative Data Summary

The following tables summarize typical concentration ranges and cytotoxicities for commonly used this compound compounds. Note that these values can be highly cell-type and assay-dependent.

Table 1: Effective Concentrations of this compound Compounds in Cell-Based Assays

CompoundAssay TypeCell Line(s)Effective Concentration RangeReference(s)
PMA T-cell activation (IL-2 production)Jurkat50 ng/mL[5]
Neurotransmitter ReleaseRat brain cortical slices0.1 - 3.0 µM[6]
DifferentiationTHP-1, HL-600.3 - 0.9 µM[7]
Prostratin HIV Latency ReversalJ-lat 9.20.1 - 1 µM[8]
T-cell ActivationPrimary T-cells100 nM - 10 µM[9]
HIV Latency ReversalJ-Lat 10.6, J-Lat 5A80.1 - 5.0 µM[10]
Tigilanol Tiglate (EBC-46) Cell KillingHuman cancer cell lines (melanoma, SCC, breast, prostate)1 - 20 nM (EC50)[11]
PKC Isoform TranslocationHeLa5 - 500 nM[3]

Table 2: Cytotoxicity of Phorbol Esters

CompoundCell Line(s)MetricValueReference(s)
Phorbol Esters (from Jatropha meal) Chang (human hepatocyte), Vero (monkey kidney)CC50125.9 µg/mL, 110.3 µg/mL[12]
PMA Chang (human hepatocyte), Vero (monkey kidney)CC50124.5 µg/mL, 106.3 µg/mL[12]
PMA THP-1-Cytotoxicity observed at 50, 100, 500, and 1000 ng/mL after 72h[13]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound compounds.

1. Protocol: Protein Kinase C (PKC) Activation Assay

This protocol is a general guideline for measuring PKC activity in response to this compound treatment.

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • For adherent cells, wash with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and lyse.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cell extract.

  • Kinase Reaction:

    • Prepare a reaction mixture containing a PKC substrate (e.g., a specific peptide or protamine sulfate), a lipid activator (e.g., phosphatidylserine), and the cell extract.

    • Initiate the kinase reaction by adding a solution containing MgCl2 and [γ-32P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).

    • Stop the reaction by adding a stop solution (e.g., 5% acetic acid).

  • Detection:

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Measure the radioactivity incorporated into the substrate using a scintillation counter.

2. Protocol: Cell Viability/Cytotoxicity Assay

This protocol can be used to determine the cytotoxic effects of this compound compounds.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Use a commercially available cell viability reagent (e.g., MTT, MTS, or a reagent based on ATP content like CellTiter-Glo®).

    • Follow the manufacturer's instructions for adding the reagent and incubating.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control.

Signaling Pathways and Workflows

This compound-Induced PKC Signaling Pathway

Tiglianes are potent activators of Protein Kinase C (PKC). They mimic the action of the endogenous second messenger diacylglycerol (DAG). Upon binding to the C1 domain of conventional and novel PKC isoforms, Tiglianes induce a conformational change that leads to the activation of the kinase. This initiates a downstream signaling cascade that can affect numerous cellular processes, including proliferation, differentiation, apoptosis, and inflammation.

Tigliane_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Nucleus PKC PKC Downstream Downstream Effectors (e.g., MAPK/ERK, NF-κB) PKC->Downstream Phosphorylates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->PKC Activates This compound This compound (e.g., PMA, Prostratin) This compound->PKC Activates Response Cellular Responses (Proliferation, Differentiation, Apoptosis, Cytokine Release) Downstream->Response Leads to

Caption: this compound-induced PKC signaling pathway.

General Experimental Workflow for a this compound-Based Assay

The following diagram outlines a typical workflow for conducting an experiment with a this compound compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagent_Prep Reagent & Compound Preparation Cell_Culture Cell Culture & Seeding Reagent_Prep->Cell_Culture Treatment Cell Treatment with This compound Compound Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Data_Acquisition Data Acquisition (e.g., Plate Reader) Incubation->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: A typical experimental workflow.

Troubleshooting Decision Tree

This logical diagram can help you pinpoint the source of unexpected results in your this compound-based assays.

Troubleshooting_Tree Start Unexpected Results No_Response No or Low Response? Start->No_Response High_Toxicity High Cell Death? Start->High_Toxicity Variability High Variability? Start->Variability No_Response->High_Toxicity No Check_Compound Check Compound: - Fresh Dilution? - Proper Storage? No_Response->Check_Compound Yes High_Toxicity->Variability No Check_Toxicity_Conc Reduce Concentration & Incubation Time High_Toxicity->Check_Toxicity_Conc Yes Check_Technique Review Technique: - Pipetting Accuracy? - Consistent Timing? Variability->Check_Technique Yes Check_Concentration Optimize Concentration: - Dose-Response Curve? Check_Compound->Check_Concentration Check_Cells Check Cell Line: - PKC Expression? - Positive Control? Check_Concentration->Check_Cells Check_Solvent Check Solvent: - Final Concentration <0.1%? - Vehicle Control? Check_Toxicity_Conc->Check_Solvent Check_Primary_Cells Consider Primary Cell Variability Check_Technique->Check_Primary_Cells

Caption: A decision tree for troubleshooting.

References

Validation & Comparative

Validating Tigliane Bioactivity: A Comparative Guide to In Vitro and Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the bioactivity of tigliane diterpenes, potent activators of Protein Kinase C (PKC). We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying signaling pathways and experimental workflows.

This compound diterpenes, such as the well-known phorbol esters and the clinical-stage drug tigilanol tiglate, are a class of natural products with significant biological activities, including potent pro-inflammatory, anti-cancer, and anti-HIV properties.[1] The primary mechanism of action for these compounds is the activation of the PKC family of serine/threonine kinases.[1][2] Validating the bioactivity of novel this compound analogues and comparing them to other PKC modulators is crucial for drug discovery and development. This guide outlines the key assays used for this purpose and provides a comparative analysis of their performance.

Mechanism of Action: Tiglianes as PKC Activators

Tiglianes mimic the function of endogenous diacylglycerol (DAG), a second messenger that activates conventional and novel PKC isoforms.[3][4] Upon binding to the C1 domain of PKC, tiglianes induce a conformational change that relieves autoinhibition, leading to kinase activation and translocation from the cytosol to the plasma membrane and other cellular compartments.[4][5] This activation triggers a cascade of downstream signaling events that can lead to diverse cellular responses, including cell proliferation, apoptosis, and inflammation.[3]

Tigilanol tiglate, a recently developed this compound, activates a specific subset of PKC isoforms, primarily PKCα, PKCβI, PKCβII, and PKCγ.[2] This isoform-specific activation is believed to contribute to its potent anti-tumor effects, which involve direct tumor cell necrosis and disruption of the tumor vasculature.[2][6]

Below is a diagram illustrating the activation of the PKC signaling pathway by this compound diterpenes.

This compound-PKC Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound (e.g., Tigilanol Tiglate, PMA) PKC_inactive Inactive PKC (Cytosol) This compound->PKC_inactive mimics DAG, activates PKC_active Active PKC (Membrane-associated) PKC_inactive->PKC_active Translocation Downstream Downstream Effectors PKC_active->Downstream phosphorylates DAG Diacylglycerol (DAG) DAG->PKC_inactive activates PLCB PLCβ PLCB->DAG generates Gq Gq Gq->PLCB activates GPCR GPCR GPCR->Gq Ligand binding Response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) Downstream->Response

This compound-PKC Signaling Pathway Diagram

Comparative Bioactivity of Tiglianes and Other PKC Modulators

The bioactivity of tiglianes can be quantified and compared to other PKC activators, such as phorbol 12-myristate 13-acetate (PMA) and bryostatin-1, using various in vitro and cell-based assays. The following tables summarize key quantitative data.

Table 1: Comparison of IC50 Values for PKC Activation and Cytotoxicity

CompoundAssay TypeCell Line/TargetIC50 ValueReference
Tigilanol Tiglate Cell ViabilityMM649 (Melanoma)~3-fold less potent than PMA[2]
Phorbol 12-myristate 13-acetate (PMA) PKC TranslocationVarious Cell LinesHigh Activity at 500 nM[7]
Bryostatin-1 PKC BindingPKCα1.35 nM[8]
PKCβ20.42 nM[8]
PKCδ0.26 nM[8]
PKCε0.24 nM[8]
Various this compound Analogues NO Production InhibitionRAW264.74.8–11.3 μM[3]

Table 2: Clinical Efficacy of Tigilanol Tiglate in Soft Tissue Sarcoma (Phase IIa Trial)

EndpointResultReference
Objective Response Rate (ORR) 80% of evaluable patients[9][10]
Complete Ablation 52% of treated tumors[9][11]
Partial Ablation 30% of treated tumors[9][11]
Recurrence at 6 months (in completely ablated tumors) 0%[9][11]

Experimental Protocols for Validating this compound Bioactivity

Detailed methodologies for key experiments are provided below.

PKC Translocation Assay

This assay visually confirms the activation of PKC by observing its movement from the cytosol to the plasma membrane.

Materials:

  • HEK293T or other suitable cells

  • Expression vector for PKC isoform fused to a fluorescent protein (e.g., GFP)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound compound or other PKC activators

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes.

    • Transfect cells with the PKC-GFP expression vector using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Treatment:

    • Replace the culture medium with imaging buffer.

    • Acquire baseline images of the cells showing cytosolic GFP fluorescence.

    • Add the this compound compound or other activators at the desired concentration.

  • Imaging:

    • Acquire time-lapse images using a confocal microscope to monitor the translocation of the PKC-GFP fusion protein from the cytosol to the plasma membrane.

  • Quantification:

    • Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time.

PKC Translocation Assay Workflow start Start cell_culture Plate and Transfect Cells with PKC-GFP start->cell_culture incubation Incubate 24-48h cell_culture->incubation imaging_setup Prepare for Imaging incubation->imaging_setup baseline_imaging Acquire Baseline Image imaging_setup->baseline_imaging treatment Add this compound Compound baseline_imaging->treatment timelapse_imaging Acquire Time-Lapse Images treatment->timelapse_imaging quantification Quantify Translocation timelapse_imaging->quantification end End quantification->end

PKC Translocation Assay Workflow
In Vitro PKC Kinase Assay

This assay directly measures the enzymatic activity of PKC by quantifying the phosphorylation of a substrate.

Materials:

  • Purified recombinant PKC isoforms

  • PKC substrate (e.g., myelin basic protein or a specific peptide)

  • [γ-³²P]ATP or a fluorescence-based kinase assay kit

  • This compound compound or other PKC activators

  • Assay buffer

  • Phosphocellulose paper or microplate reader

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, purified PKC enzyme, and the PKC substrate.

    • Add the this compound compound or other activators at various concentrations.

  • Initiate Reaction:

    • Start the kinase reaction by adding [γ-³²P]ATP or the ATP solution from the kit.

  • Incubation:

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop Reaction and Detection:

    • Stop the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.

    • If using [γ-³²P]ATP, wash the phosphocellulose paper to remove unincorporated ATP and quantify the incorporated radioactivity using a scintillation counter.

    • If using a fluorescence-based assay, measure the fluorescence signal using a microplate reader according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PKC activity relative to a control and determine the EC50 or IC50 value of the compound.

In Vitro PKC Kinase Assay Workflow start Start prepare_mix Prepare Reaction Mix (PKC, Substrate, Buffer) start->prepare_mix add_compound Add this compound Compound prepare_mix->add_compound initiate_reaction Add ATP (radiolabeled or cold) add_compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Phosphorylation (Scintillation or Fluorescence) stop_reaction->detect_signal analyze_data Calculate Activity/% Inhibition detect_signal->analyze_data end End analyze_data->end

In Vitro PKC Kinase Assay Workflow
Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound compounds on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the this compound compound. Include vehicle-only and no-treatment controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value of the compound.

MTT Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound Compound seed_cells->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Cell Viability Assay Workflow

Conclusion

The validation of this compound bioactivity relies on a combination of in vitro and cell-based assays that probe their primary mechanism of action: the activation of Protein Kinase C. The PKC translocation assay provides a direct visualization of target engagement in a cellular context, while the in vitro kinase assay allows for the precise quantification of enzymatic activation. Cell viability and cytotoxicity assays are essential for determining the functional consequences of PKC activation in relevant cell models, such as cancer cell lines.

The comparative data presented in this guide highlight the potent and specific activity of tigilanol tiglate, which has translated into promising clinical efficacy. By utilizing the detailed protocols and understanding the underlying signaling pathways, researchers can effectively validate the bioactivity of novel this compound compounds and contribute to the development of this important class of therapeutic agents.

References

A Comparative Analysis of Tigliane Diterpenes and Phorbol Esters on Protein Kinase C Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of t-type diterpenes, exemplified by tigilanol tiglate (EBC-46), and phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), on Protein Kinase C (PKC) isoforms. This analysis is supported by experimental data to elucidate their distinct mechanisms of action and potential therapeutic implications.

Introduction

Tigliane diterpenes and phorbol esters are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction. While both classes of compounds bind to the C1 domain of PKC, their effects on specific PKC isoforms and downstream signaling pathways can differ significantly. Understanding these differences is crucial for the development of targeted therapeutics. Tigilanol tiglate, a novel t-type diterpene, is under investigation as an intratumoral cancer treatment, distinguishing itself from the well-studied, tumor-promoting phorbol esters like PMA.

Data Presentation: Comparative PKC Isoform Activation

The primary distinction between tigilanol tiglate and PMA lies in their selectivity for PKC isoforms. While PMA is a broad-spectrum activator of conventional and novel PKC isoforms, tigilanol tiglate demonstrates a more specific activation profile, with a preference for conventional PKC isoforms, particularly PKCβI and PKCβII.[1] This isoform selectivity may contribute to its favorable therapeutic window.[1]

PKC IsoformTigilanol Tiglate (500 nM) - % Cells with TranslocationPhorbol 12-Myristate 13-Acetate (PMA) (500 nM) - % Cells with Translocation
Classical PKCs
PKCαModerateHigh
PKCβIHighHigh
PKCβIIHighHigh
PKCγModerateHigh
Novel PKCs
PKCδLowHigh
PKCεLowHigh
PKCηLowHigh
PKCθLowHigh
Atypical PKCs
PKCζNo TranslocationNo Translocation

Data based on translocation assays in HeLa cells. "High" indicates a high percentage of cells showing translocation, "Moderate" a lesser extent, and "Low" minimal translocation.[1] The atypical PKCζ, which lacks a phorbol ester-binding C1 domain, does not show translocation in response to either compound.

Signaling Pathways

The activation of PKC by both this compound and phorbol esters initiates a cascade of downstream signaling events. However, the isoform selectivity of tigilanol tiglate is believed to result in a more targeted therapeutic effect compared to the broad and often tumor-promoting signaling induced by PMA.

Tigliane_Signaling_Pathway Tiglianes Tiglianes (e.g., Tigilanol Tiglate) PKC_beta PKCβI / PKCβII (preferential activation) Tiglianes->PKC_beta PKC_alpha_gamma PKCα / PKCγ (moderate activation) Tiglianes->PKC_alpha_gamma Downstream_Targeted Targeted Downstream Effectors PKC_beta->Downstream_Targeted PKC_alpha_gamma->Downstream_Targeted Vascular_Disruption Vascular Disruption Downstream_Targeted->Vascular_Disruption Immune_Response Immunogenic Cell Death Downstream_Targeted->Immune_Response Tumor_Necrosis Hemorrhagic Necrosis Vascular_Disruption->Tumor_Necrosis Phorbol_Ester_Signaling_Pathway Phorbol_Esters Phorbol Esters (e.g., PMA) PKC_conventional Conventional PKCs (α, β, γ) Phorbol_Esters->PKC_conventional PKC_novel Novel PKCs (δ, ε, η, θ) Phorbol_Esters->PKC_novel Broad_Downstream Broad Downstream Effectors PKC_conventional->Broad_Downstream PKC_novel->Broad_Downstream Cell_Proliferation Cell Proliferation Broad_Downstream->Cell_Proliferation Inflammation Inflammation Broad_Downstream->Inflammation Tumor_Promotion Tumor Promotion Broad_Downstream->Tumor_Promotion PKC_Translocation_Assay_Workflow start Start cell_culture Culture cells (e.g., HeLa) on glass-bottom dishes start->cell_culture transfection Transfect cells with GFP-tagged PKC isoform plasmids cell_culture->transfection treatment Treat cells with this compound, phorbol ester, or vehicle control transfection->treatment imaging Visualize GFP translocation using fluorescence microscopy treatment->imaging quantification Quantify the percentage of cells with membrane-localized GFP imaging->quantification end End quantification->end In_Vitro_PKC_Kinase_Assay_Workflow start Start prepare_mix Prepare reaction mixture: - Purified PKC isoform - Substrate (e.g., myelin basic protein) - Lipid cofactors (PS, DAG) - Test compound start->prepare_mix initiate_reaction Initiate reaction by adding [γ-³²P]ATP prepare_mix->initiate_reaction incubation Incubate at 30°C for a specific time initiate_reaction->incubation stop_reaction Stop reaction (e.g., add EDTA) incubation->stop_reaction separation Separate phosphorylated substrate from free [γ-³²P]ATP (e.g., phosphocellulose paper) stop_reaction->separation quantification Quantify radioactivity of the phosphorylated substrate (scintillation counter) separation->quantification end End quantification->end Western_Blot_PKC_Downregulation_Workflow start Start cell_treatment Treat cells with this compound, phorbol ester, or vehicle for an extended period (e.g., 24h) start->cell_treatment cell_lysis Lyse cells and collect protein extracts cell_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by size using SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block non-specific binding sites on the membrane transfer->blocking primary_antibody Incubate with primary antibody specific to a PKC isoform blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect signal using chemiluminescence secondary_antibody->detection analysis Analyze and quantify band intensity detection->analysis end End analysis->end

References

A Comparative Guide to the In Vitro Efficacy of Tigliane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various Tigliane derivatives, a class of diterpenoids known for potent biological activities. The information presented is supported by experimental data from peer-reviewed studies, focusing on their anti-cancer and anti-HIV activities.

Introduction to this compound Derivatives

This compound and the structurally related daphnane diterpenoids are natural products characteristically found in plants of the Euphorbiaceae and Thymelaeaceae families.[1][2] These compounds are renowned for their wide range of biological effects, including anti-tumor, anti-inflammatory, and anti-HIV activities.[3][4][5] Their primary mechanism of action involves the activation of Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction.[1][6] This guide focuses on prominent derivatives such as EBC-46 (Tigilanol Tiglate), Prostratin, and the widely studied Phorbol 12-myristate 13-acetate (PMA), comparing their in vitro efficacy.

Mechanism of Action: Protein Kinase C Activation

This compound diterpenoids are structural analogs of diacylglycerol (DAG), a natural second messenger.[1] They bind to and activate PKC isozymes, initiating downstream signaling cascades.[6][7] One of the most significant pathways activated is the NF-κB signaling pathway. This activation is critical for many of the observed biological effects, including the reversal of HIV latency, where NF-κB binds to the HIV-1 Long Terminal Repeat (LTR) to drive the transcription of the dormant provirus.[8][9][10]

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC PKC This compound->PKC Activates IKK IKK Complex PKC->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (Leads to Degradation) NFkB_inactive NF-κB (p50/RelA) (Inactive) IkBa->NFkB_inactive Inhibits NFkB_active NF-κB (p50/RelA) (Active) NFkB_inactive->NFkB_active Releases Transcription Gene Transcription (e.g., HIV LTR) NFkB_active->Transcription Translocates & Initiates

Caption: this compound-induced PKC-NF-κB signaling pathway. (Within 100 characters)

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes quantitative data on the in vitro efficacy of various this compound and Daphnane derivatives across different biological assays.

Derivative Assay Type Cell Line / System Efficacy Metric (IC₅₀/LD₅₀/EC₅₀) Reference
EBC-46 (Tigilanol Tiglate) Cytotoxicity (Cell Survival)B16-F0 (Murine Melanoma)LD₅₀: ~52.3 µM[11]
EBC-46 (Tigilanol Tiglate) Cytotoxicity (Cell Survival)SK-MEL-28 (Human Melanoma)LD₅₀: ~52.6 µM[11]
PMA (Phorbol 12-myristate 13-acetate) Cytotoxicity (Cell Survival)B16-F0 (Murine Melanoma)LD₅₀: ~17.6 µM[11]
PMA (Phorbol 12-myristate 13-acetate) Cytotoxicity (Cell Survival)SK-MEL-28 (Human Melanoma)LD₅₀: ~17.8 µM[11]
Prostratin HIV Latency ReversalLatently Infected Primary CD4+ T-cellsEffective at 1-5 µM[9]
Prostratin Analog (11c) HIV Latency ReversalLatently Infected Primary CD4+ T-cellsEffective at 50 nM[10]
Prostratin Analog (11f) HIV Latency ReversalLatently Infected Primary CD4+ T-cellsEffective at 5-50 nM[10]
This compound Derivative 2 Anti-HIV ActivityMT-4 Cells (HIV-1)IC₅₀: 7.5 µM[5]
This compound Derivative 2 Anti-HIV ActivityMT-4 Cells (HIV-2)IC₅₀: 1.7 µM[5]
This compound Derivative 8 Anti-HIV ActivityMT-4 Cells (HIV-1)IC₅₀: 3.3 µM[5]
This compound Derivative 8 Anti-HIV ActivityMT-4 Cells (HIV-2)IC₅₀: 1.1 µM[5]
Kansuensins A-C, F Anti-inflammatory (NO Inhibition)RAW264.7 MacrophagesIC₅₀: 4.8–11.3 μM
Huratoxin Cytotoxicity (Cell Growth)Caco-2 (Colorectal Cancer)Significant Inhibition (Qualitative)[12]
Note: Derivatives 2 and 8 are from an extract of Euphorbia nicaeensis.[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

This protocol is used to determine the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀ or LD₅₀). It measures the metabolic activity of cells via mitochondrial dehydrogenase enzymes.[13]

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of this compound derivatives. Incubate 24-72h. A->B C 3. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4h at 37°C. B->C D 4. Solubilize Formazan Remove medium, add DMSO or solubilization buffer. C->D E 5. Measure Absorbance Read absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability vs. control and determine IC₅₀/LD₅₀. E->F

Caption: Standard workflow for an MTT-based cell viability assay. (Within 100 characters)

Methodology:

  • Cell Plating: Seed cells (e.g., SK-MEL-28, HeLa, B16-F0) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Addition: Prepare serial dilutions of the this compound derivatives in the appropriate culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the LD₅₀ value.

This assay quantifies the enzymatic activity of PKC, confirming that the this compound derivatives are indeed PKC activators. This protocol is based on an ELISA method.

Methodology:

  • Plate Preparation: Use a microplate pre-coated with a specific PKC substrate peptide.

  • Reaction Setup: In each well, add the kinase assay dilution buffer, the purified or crude enzyme preparation containing PKC, and the this compound derivative to be tested (or a known activator like PMA as a positive control).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate for a defined period (e.g., 30-60 minutes) at 30°C to allow for substrate phosphorylation.

  • Stop Reaction & Wash: Terminate the reaction by emptying the wells. Wash the wells multiple times with a wash buffer to remove ATP and non-phosphorylated substrates.

  • Detection: Add a phosphospecific antibody that recognizes the phosphorylated form of the substrate to each well. Incubate for 60 minutes at room temperature.

  • Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) and incubate for 30 minutes.

  • Substrate Addition: After a final wash, add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change.

  • Data Acquisition: Stop the reaction with an acidic stop solution and measure the absorbance at 450 nm. The intensity of the color is directly proportional to the PKC activity.

This protocol is designed to measure the ability of this compound derivatives to reactivate latent HIV-1 provirus in a model cell line.[9]

Methodology:

  • Cell Culture: Culture a latently infected T-cell line, such as J-Lat 10.6, which contains an integrated HIV-1 provirus with the GFP gene inserted. In the latent state, these cells do not express GFP.

  • Compound Treatment: Plate the J-Lat cells at a density of 0.5-1 x 10⁶ cells/mL in a 24-well plate. Add the this compound derivatives (e.g., Prostratin) at desired final concentrations (e.g., 0.1, 1, 10 µM).[9] Include a vehicle control (DMSO) and a positive control (e.g., PMA or TNF-α).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Data Acquisition: Analyze the cells using a flow cytometer to quantify the percentage of GFP-positive cells. An increase in the GFP-positive population indicates the reactivation of HIV-1 LTR-driven transcription.

  • Data Analysis: Compare the percentage of GFP-positive cells in the treated samples to the vehicle control to determine the potency of the compound as a latency-reversing agent. For primary cell models, reactivation can be measured by quantifying HIV-1 p24 antigen in the culture supernatant via ELISA.[8]

References

Tigliane vs. Ingenane Diterpenes: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tigliane and ingenane diterpenes represent two prominent classes of polycyclic diterpenoids, primarily isolated from the Euphorbiaceae and Thymelaeaceae plant families. Both are renowned for their potent biological activities, which has led to their investigation for various therapeutic applications, most notably in oncology. While structurally related, these compounds exhibit distinct pharmacological profiles. This guide provides an objective comparison of their mechanisms of action, supported by experimental data, detailed protocols, and visual representations of the signaling pathways involved.

Core Mechanism: Activation of Protein Kinase C (PKC)

The primary molecular target for both this compound and ingenane diterpenes is Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. These diterpenes act as potent analogues of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, leading to their activation.

Quantitative Comparison of Biological Activity

To provide a clear comparison of the relative potency of representative compounds from each class, the following tables summarize key quantitative data from published studies.

Table 1: Comparative Binding Affinities for PKC Isoforms

CompoundClassPKC IsoformBinding Affinity (Ki, nM)
Phorbol 12-Myristate 13-Acetate (PMA)This compoundα0.03
β0.04
γ0.02
δ0.23
ε1.0
Ingenol 3-Angelate (I3A)Ingenaneα0.10
β0.11
γ0.11
δ0.29
ε0.35

Data compiled from studies measuring the inhibition of [³H]phorbol 12,13-dibutyrate ([³H]PDBu) binding.

Table 2: Comparative Cytotoxicity in Human Melanoma Cell Lines

CompoundClassCell LineIC₅₀ (µM)
Ingenol 3-Angelate (I3A)IngenaneA2058~38[1][2]
HT144~46[1][2]
Phorbol 12-Myristate 13-Acetate (PMA)This compoundA375Not explicitly found in the same study, but generally active in the nanomolar to low micromolar range in various cancer cell lines.

Signaling Pathways

Upon binding to PKC, both this compound and ingenane diterpenes trigger a cascade of downstream signaling events. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways. Activation of these pathways can lead to diverse cellular outcomes, including apoptosis, cell cycle arrest, or inflammation, depending on the specific PKC isoforms activated, the cellular context, and the duration of the signal.

Signaling_Pathway This compound This compound Diterpenes (e.g., PMA) PKC Protein Kinase C (PKC) This compound->PKC Activates Ingenane Ingenane Diterpenes (e.g., I3A) Ingenane->PKC Activates MAPK_Pathway MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκB/p65) PKC->NFkB_Pathway Cellular_Responses Cellular Responses (Apoptosis, Inflammation, etc.) MAPK_Pathway->Cellular_Responses NFkB_Pathway->Cellular_Responses

Fig. 1: General signaling cascade for this compound and Ingenane diterpenes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare this compound and ingenane diterpenes.

PKC Binding Assay ([³H]PDBu Displacement)

This competitive binding assay quantifies the affinity of a test compound for PKC by measuring its ability to displace the high-affinity radioligand [³H]phorbol 12,13-dibutyrate ([³H]PDBu).

Methodology:

  • Preparation of PKC Isoforms: Recombinant human PKC isoforms are expressed and purified.

  • Reaction Mixture: Purified PKC isoform, phosphatidylserine (PS), and CaCl₂ are incubated in a suitable buffer.

  • Competition: A constant concentration of [³H]PDBu is added to the reaction mixture along with varying concentrations of the test compound (this compound or ingenane).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand, typically by filtration through a glass fiber filter.

  • Quantification: The amount of bound [³H]PDBu is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of [³H]PDBu binding (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cells (e.g., A2058, HT144 melanoma cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or ingenane) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell viability by 50%, is determined.

Western Blot Analysis of Signaling Pathway Activation

Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins in the PKC, MAPK, and NF-κB pathways.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment (e.g., with PMA or I3A) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking (e.g., with BSA or milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-p65) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

Fig. 2: Standard workflow for Western Blot analysis.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the this compound or ingenane compound for various time points. After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., total PKCδ, phosphorylated ERK, total p65). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This light is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of the target protein in each sample.

Conclusion

Both this compound and ingenane diterpenes are potent activators of PKC, initiating downstream signaling through the MAPK and NF-κB pathways. While they share this fundamental mechanism, subtle differences in their binding affinities for various PKC isoforms and the resulting downstream signaling dynamics likely contribute to their distinct biological profiles. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and compare these two important classes of natural products in the context of drug discovery and development. Future studies focusing on direct, side-by-side comparisons of a broader range of this compound and ingenane analogues on multiple cell lines and in vivo models will be crucial for a more comprehensive understanding of their therapeutic potential.

References

A Comparative Guide to the Therapeutic Potential of Natural vs. Synthetic Tiglianes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tigliane diterpenes represent a potent class of protein kinase C (PKC) modulators with significant therapeutic potential, particularly in oncology. The natural product tigilanol tiglate (EBC-46) has paved the way, demonstrating remarkable efficacy in veterinary oncology and showing promise in human clinical trials.[1] This has spurred efforts to create synthetic analogues, aiming to replicate or improve upon the natural compound's activity, enhance its synthetic accessibility, and explore new therapeutic applications. This guide provides a detailed comparison of natural and synthetic tiglianes, supported by experimental data, to inform ongoing research and drug development.

The Core Mechanism: Protein Kinase C Activation

Tiglianes exert their primary biological effects by binding to the C1 domain of protein kinase C (PKC), mimicking the endogenous second messenger diacylglycerol (DAG).[2] This binding event triggers the translocation of PKC isoforms from the cytosol to the cell membrane, leading to their activation.[2] Activated PKCs phosphorylate a cascade of downstream substrates, initiating a range of cellular responses that form the basis of the tiglianes' therapeutic effects.[2][3]

Key downstream effects relevant to cancer therapy include:

  • Rapid Hemorrhagic Necrosis: Activation of PKC, particularly classical isoforms like PKC-β, in tumor-associated vascular endothelial cells leads to increased vascular permeability, tumor vascular disruption, and rapid hemorrhagic necrosis.[4][5]

  • Direct Tumor Cell Death (Oncolysis): Tiglianes can directly induce tumor cell death through mechanisms including the induction of a pro-inflammatory response and, in some contexts, a form of programmed necrosis called pyroptosis.[4]

  • Immune Response Activation: The acute inflammatory response and immunogenic cell death caused by this compound treatment recruit and activate innate immune cells, which can lead to a systemic, anti-tumor immune response.[5]

Tigliane_PKC_Signaling_Pathway This compound-Mediated PKC Activation Pathway This compound This compound (Natural or Synthetic) PKC Inactive PKC (Cytosol) This compound->PKC Binds to C1 Domain PKC_active Active PKC (Membrane) PKC->PKC_active Translocation & Activation Downstream Downstream Effectors PKC_active->Downstream Phosphorylation Cascade Vascular Tumor Vascular Disruption Downstream->Vascular Oncolysis Direct Tumor Cell Death Downstream->Oncolysis Immunity Inflammation & Immune Cell Recruitment Downstream->Immunity Necrosis Hemorrhagic Necrosis Vascular->Necrosis Response Anti-Tumor Response Necrosis->Response Oncolysis->Response Immunity->Response

Fig. 1: this compound-Mediated PKC Activation Pathway

Natural Tiglianes: The Benchmark of Efficacy

The most clinically advanced natural this compound is tigilanol tiglate (EBC-46) , derived from the seeds of the Australian blushwood tree, Fontainea picrosperma.[6] Its development has set a high benchmark for the therapeutic potential of this compound class.

Therapeutic Applications & Clinical Data:

  • Veterinary Medicine: Marketed as STELFONTA®, tigilanol tiglate is approved by the FDA and European Medicines Agency for the treatment of non-metastatic mast cell tumors in dogs. Clinical studies demonstrated a 75% complete response after a single injection, rising to 88% after a second dose.[1][6]

  • Human Oncology: Tigilanol tiglate is in Phase II clinical trials for solid tumors in humans.

    • In a Phase I/IIa trial for soft tissue sarcoma (STS), an impressive 80% objective response rate (ORR) was observed in injected tumors, with 52% of tumors achieving complete ablation. Notably, none of the completely ablated tumors had recurred at the 6-month follow-up.[7][8]

    • A Phase I study in patients with various refractory solid tumors showed a complete response in 18% of patients and stable disease in 64% following a single injection.[9][10]

    • Clinical trials are also underway for head and neck cancer (NCT05608876) and melanoma (NCT05234437).[9][11]

The success of tigilanol tiglate is attributed to its potent, multifactorial mechanism of action, which combines direct oncolysis, vascular disruption, and the induction of a powerful local immune response.[5]

Synthetic Tiglianes: The Quest for Optimization and Accessibility

The limited natural source of tigilanol tiglate and the desire to improve its therapeutic index have driven the development of synthetic routes. A practical 12-step semi-synthesis from the more abundant natural product phorbol has been established, enabling a sustainable supply and the creation of novel analogues not accessible from nature.[12]

The synthesis of analogues allows for systematic exploration of the structure-activity relationship (SAR) , providing insights into how specific structural modifications impact PKC binding and biological activity.

  • Role of the C6/C7-epoxide: The α-oriented 6,7-epoxy group was initially thought to be critical for the selective PKC activation of tigilanol tiglate. However, a synthetic analogue, SUW400 , which replaces this epoxide with a C6-C7 double bond, exhibited a nearly identical binding affinity and selectivity profile for PKCβI and PKCθ. This suggests the epoxide is not essential for isoform-selective binding.[12]

  • Role of the C5-hydroxyl: A synthetic analogue lacking the C5β-hydroxyl group (SUW402 ) showed stronger but less selective PKC binding, indicating that this hydroxyl group plays a key role in conferring isoform selectivity.[12]

  • Role of C12/C13 Esters: A diacetate analogue (SUW401 ) demonstrated very low PKC binding affinity, confirming that the specific ester groups at the C12 and C13 positions are crucial for potent PKC binding.[12]

These findings highlight the power of synthesis to dissect the pharmacophore of natural products and fine-tune their properties. While some synthetic tiglianes aim to mimic the PKC-dependent mechanism of natural compounds, others have been found to exhibit different modes of action, such as inducing cell death via thiol addition, independent of PKC activation in certain cell lines.

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the bioactivity of natural and synthetic tiglianes.

Table 1: PKC Isoform Binding Affinity (Ki, nM)

Compound Source PKCβI (Ki, nM) PKCθ (Ki, nM) Selectivity (PKCθ/PKCβI) Reference
Tigilanol Tiglate (EBC-46) Natural 2.5 45 18-fold [12]
SUW400 (C6,C7-alkene analogue) Synthetic 2.6 40 15-fold [12]
SUW401 (Diacetate analogue) Synthetic >10,000 >10,000 N/A [12]
SUW402 (C5-deoxy analogue) Synthetic 0.8 1.8 2-fold [12]

| Phorbol 12-myristate 13-acetate (PMA) | Natural | 0.08 | 0.08 | 1-fold |[12] |

Lower Ki values indicate stronger binding affinity.

Table 2: In Vivo Therapeutic Efficacy (Human Clinical Trials)

Compound Source Cancer Type Trial Phase Key Outcome Reference
Tigilanol Tiglate (EBC-46) Natural Soft Tissue Sarcoma Phase IIa 80% Objective Response Rate (injected tumors) [7][8]

| Tigilanol Tiglate (EBC-46) | Natural | Refractory Solid Tumors | Phase I | 18% Complete Response (injected tumors) |[9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound compounds. Below are representative protocols for key assays.

PKC Binding Assay (Radioligand Competition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., a this compound) for a specific PKC isoform.

Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [³H]PDBu - phorbol 12,13-dibutyrate) for binding to the C1 domain of a specific PKC isoform.

Materials:

  • Purified recombinant human PKC isozyme (e.g., PKCβI).

  • Radioligand: [³H]PDBu.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.

  • Phosphatidylserine (PS) liposomes.

  • Test compounds (natural and synthetic tiglianes) dissolved in DMSO.

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Assay buffer.

    • PKC isozyme (final concentration determined by optimization, e.g., 5-10 nM).

    • PS liposomes (e.g., 100 µg/mL).

    • [³H]PDBu (at a concentration near its Kd, e.g., 1-5 nM).

    • Varying concentrations of the test compound (e.g., 0.01 nM to 10 µM). Include wells for total binding (no competitor) and non-specific binding (high concentration of a known ligand like unlabeled PDBu or PMA).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate. This separates the bound radioligand (retained on the filter) from the unbound.

  • Washing: Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]PDBu binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a this compound compound.

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of viable cells.[14]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

  • Microplate spectrophotometer.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 nM to 100 µM). Include vehicle control wells (containing DMSO at the highest concentration used for the compounds).

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100 .

    • Plot the % Viability against the log concentration of the compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability) from the curve using non-linear regression.[15]

In Vivo Antitumor Efficacy (Xenograft Model)

This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice and the evaluation of intratumorally injected this compound compounds.

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, they are injected directly with the test compound, and tumor growth is monitored over time to assess therapeutic efficacy.[16]

Xenograft_Workflow In Vivo Xenograft Experimental Workflow A 1. Cell Culture (e.g., A549, HCT-116) B 2. Cell Harvest & Preparation (Resuspend in PBS/Matrigel) A->B C 3. Subcutaneous Implantation (Immunodeficient Mouse) B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization (Tumor Volume ~100 mm³) D->E F 6. Intratumoral Injection E->F G1 Treatment Group (this compound) F->G1 Test Compound G2 Control Group (Vehicle) F->G2 Control H 7. Continued Monitoring (Tumor Volume, Body Weight) G1->H G2->H I 8. Endpoint Analysis (Tumor Growth Inhibition, Histology) H->I

Fig. 2: In Vivo Xenograft Experimental Workflow

Materials:

  • Human cancer cell line.

  • Immunodeficient mice (e.g., athymic Nude or NSG mice, 4-6 weeks old).[17]

  • Matrigel® Basement Membrane Matrix.

  • Sterile PBS, syringes, and needles (e.g., 26-27 gauge).

  • Anesthetic (e.g., isoflurane).

  • Calipers for tumor measurement.

  • Test compound formulated for injection.

Methodology:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile, serum-free medium (or PBS) and Matrigel at a concentration of approximately 1 x 10⁸ cells/mL. Keep the cell suspension on ice.[18]

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10⁶ cells) into the flank of the mouse.[14][16]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[2]

  • Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Intratumoral Injection: On Day 0, inject the designated tumors directly with the test compound (e.g., tigilanol tiglate at a specific dose per mm³ of tumor) or the vehicle control.

  • Post-Treatment Monitoring: Continue to measure tumor volume and mouse body weight (as a measure of general health) regularly for the duration of the study (e.g., 21-28 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry). Calculate the tumor growth inhibition (TGI) to determine efficacy.

Conclusion

The study of this compound diterpenes offers a compelling narrative in drug discovery, from a potent natural product to rationally designed synthetic analogues.

  • Natural Tiglianes , exemplified by tigilanol tiglate, have established a powerful therapeutic paradigm, demonstrating that targeted PKC activation can lead to rapid and durable tumor ablation. The clinical success in both veterinary and human trials provides a robust validation of this mechanism.

  • Synthetic Tiglianes provide a crucial solution to the supply limitations of the natural product. More importantly, synthetic chemistry unlocks the ability to fine-tune the molecule's properties. Early SAR studies have already revealed that isoform selectivity can be modulated through specific structural changes, potentially leading to compounds with an improved therapeutic window or novel applications beyond oncology, such as in HIV eradication or Alzheimer's disease.[1][19]

For researchers, the choice between natural and synthetic tiglianes is not mutually exclusive. The natural product serves as the gold standard for efficacy, while synthetic analogues provide indispensable tools to probe biological mechanisms, explore new therapeutic hypotheses, and develop next-generation candidates with optimized and sustainable properties. The continued exploration of both natural and synthetic tiglianes holds immense promise for advancing the field of PKC-targeted therapies.

References

Head-to-Head Study of Tigliane and Daphnane Diterpenoids in HIV Latency Reversal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The "shock and kill" strategy to eradicate latent HIV-1 reservoirs remains a primary focus of cure research. Central to this approach is the identification of potent and safe latency-reversing agents (LRAs). Among the most promising candidates are diterpenoids of the tigliane and daphnane families, which are known to activate Protein Kinase C (PKC), a key enzyme in the signaling cascade that leads to HIV-1 transcription. This guide provides a head-to-head comparison of representative compounds from these two classes, supported by experimental data, to aid researchers in drug development and mechanistic studies.

Performance and Efficacy: A Quantitative Comparison

Daphnane diterpenoids, such as gnidimacrin and yuanhuacine A, have demonstrated significantly greater potency in reactivating latent HIV-1 compared to the well-studied this compound diterpenoid, prostratin. In various latently infected cell line models, daphnanes exhibit effective concentrations (EC50) in the nanomolar to picomolar range, which is several orders of magnitude lower than that of prostratin.[1][2][3][4][5]

Compound ClassCompoundCell LineLatency Reversal EC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Reference
Daphnane GnidimacrinU1~0.03 nM> 100 nM> 3333[2]
GnidilatidinJ-Lat 10.65.49 nMNot ReportedNot Reported[1][6]
Wikstroelide ENot Specified~2500-fold more potent than prostratinNot ReportedNot Reported[7]
Yuanhuacine AIn vitro assay16.7-fold lower concentration than prostratinNot Cytotoxic at tested concentrationsNot Reported[4][5]
This compound ProstratinJ-Lat 10.6720 nM> 10 µM> 13.9[1]
ProstratinACH-2Not SpecifiedNot ReportedNot Reported[8]
Ingenol-3-angelateNot SpecifiedNot ReportedNot ReportedNot Reported[1][9]

Key Findings:

  • Potency: Daphnane diterpenoids are consistently more potent LRAs than this compound diterpenoids. Gnidimacrin, in particular, shows activity at picomolar concentrations.[2]

  • Therapeutic Window: While comprehensive cytotoxicity data is not available for all compounds, the high potency of daphnanes suggests a potentially wider therapeutic window.

  • Primary Cells: Both yuanhuacine A and prostratin have been shown to reverse latency in primary CD4+ T cells from cART-suppressed donors, with yuanhuacine A being effective at a 6.7-fold lower concentration.[4][5]

Mechanism of Action: Activation of the PKC Pathway

Both this compound and daphnane diterpenoids function as PKC agonists.[2][5][10] Activation of PKC initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and binds to the HIV-1 Long Terminal Repeat (LTR), driving the transcription of the provirus.[1][5]

A key difference lies in the specific PKC isoforms they activate. Gnidimacrin has been shown to selectively activate PKCβI and PKCβII, while not affecting PKCα, which is associated with tumor promotion, or PKCθ, which is involved in T-cell differentiation.[1] In contrast, prostratin is a broader activator of conventional and novel PKC isoforms.[10] This differential activation may contribute to the observed differences in potency and side effect profiles.

PKC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diterpenoids Diterpenoids PKC PKC Diterpenoids->PKC activate IκB IκB PKC->IκB phosphorylates NF-κB_inactive NF-κB (inactive) IκB->NF-κB_inactive releases NF-κB_active NF-κB (active) NF-κB_inactive->NF-κB_active HIV_LTR HIV-1 LTR NF-κB_active->HIV_LTR binds to Transcription Viral Transcription HIV_LTR->Transcription Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture J-Lat Cells Plate Plate Cells Culture->Plate Prepare Prepare Compound Dilutions Plate->Prepare Add Add Compounds to Cells Prepare->Add Incubate Incubate 24-48h Add->Incubate Harvest Harvest & Wash Cells Incubate->Harvest FACS Analyze by Flow Cytometry Harvest->FACS Data Quantify GFP+ Cells FACS->Data

References

Comparative Transcriptomic Analysis of Tigliane Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the gene expression changes induced by Phorbol 12-Myristate 13-Acetate (PMA), Prostratin, and Tigilanol Tiglate, providing insights for drug development and scientific research.

This guide offers a comparative overview of the transcriptomic effects of three prominent Tigliane esters: Phorbol 12-Myristate 13-Acetate (PMA), Prostratin, and Tigilanol Tiglate. These compounds, known for their potent biological activities, are powerful tools in cancer research, immunology, and virology. Understanding their distinct impacts on gene expression is crucial for harnessing their therapeutic potential. This document provides a summary of quantitative transcriptomic data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Executive Summary

This compound esters are a class of diterpenoids that act as potent activators of Protein Kinase C (PKC), a crucial family of enzymes regulating a wide array of cellular processes. While sharing this primary mechanism, individual this compound esters elicit distinct biological and transcriptomic responses. This guide focuses on a comparative analysis of:

  • Phorbol 12-Myristate 13-Acetate (PMA): A widely studied, potent tumor promoter, often used as a research tool to induce cell differentiation and inflammation.

  • Prostratin: A non-tumor-promoting phorbol ester with anti-HIV activity, capable of reactivating latent HIV-1 proviruses.

  • Tigilanol Tiglate: A novel anti-cancer agent approved for the treatment of canine mast cell tumors, which induces rapid, localized tumor necrosis and an inflammatory response.

This comparison reveals both shared and unique gene expression signatures, reflecting the nuanced interactions of each compound with cellular signaling networks.

Data Presentation: Comparative Transcriptomic Insights

The following tables summarize the key differentially expressed genes (DEGs) and enriched pathways identified from RNA-sequencing (RNA-seq) studies of human cell lines treated with PMA and Prostratin. Due to the lack of publicly available, direct comparative transcriptomic data for Tigilanol Tiglate, its effects are summarized based on current literature.

Table 1: Key Differentially Expressed Genes in Response to PMA and Prostratin Treatment

Gene SymbolGene NameFunctionPMA TreatmentProstratin Treatment
JUN Jun Proto-Oncogene, AP-1 Transcription Factor SubunitTranscription factor, cell proliferation, apoptosisUpregulatedUpregulated
FOS Fos Proto-Oncogene, AP-1 Transcription Factor SubunitTranscription factor, cell differentiation, proliferationUpregulatedUpregulated
EGR1 Early Growth Response 1Transcription factor, cell growth, differentiationUpregulatedUpregulated
IL1B Interleukin 1 BetaPro-inflammatory cytokineUpregulatedUpregulated
TNF Tumor Necrosis FactorPro-inflammatory cytokine, apoptosisUpregulatedUpregulated
CCL2 C-C Motif Chemokine Ligand 2Chemokine, monocyte recruitmentUpregulatedUpregulated
CD69 CD69 MoleculeEarly activation marker of lymphocytesUpregulatedUpregulated
MYC MYC Proto-Oncogene, bHLH Transcription FactorTranscription factor, cell cycle progressionDownregulatedVariable
CDKN1A Cyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle arrestUpregulatedVariable

Data is synthesized from publicly available datasets (GEO Accessions: GSE155459, GSE117162 for PMA; GSE242997 for Prostratin) and associated publications.

Table 2: Enriched Signaling Pathways Modulated by this compound Esters

Pathway NameDescriptionPMAProstratinTigilanol Tiglate (inferred)
NF-kappa B Signaling Pathway Key regulator of inflammation, immunity, and cell survival.Highly ActivatedActivatedHighly Activated
MAPK Signaling Pathway Regulates cell proliferation, differentiation, and stress responses.ActivatedActivatedActivated
PI3K-Akt Signaling Pathway Involved in cell survival, growth, and proliferation.ModulatedModulatedModulated
Toll-like Receptor Signaling Pathway Part of the innate immune system, recognizes pathogens.ActivatedActivatedActivated
Cytokine-Cytokine Receptor Interaction Mediates communication between immune cells.Highly ActivatedActivatedHighly Activated
Apoptosis Programmed cell death.ModulatedModulatedInduced (via immunogenic cell death)
Chemokine Signaling Pathway Controls immune cell trafficking.ActivatedActivatedActivated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of transcriptomic studies. The following provides a generalized protocol based on common practices in the field for cell treatment and RNA-sequencing analysis.

Cell Culture and Treatment
  • Cell Line: Human monocytic leukemia cell lines (e.g., THP-1, U937) or primary human CD4+ T cells are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Ester Treatment:

    • PMA (Phorbol 12-Myristate 13-Acetate): A final concentration of 10-100 ng/mL (16-162 nM) is typically used.

    • Prostratin: A final concentration of 100-500 nM is commonly applied.

    • Tigilanol Tiglate: In vitro studies often use concentrations in the range of 100-1000 ng/mL.

  • Incubation Time: Cells are typically treated for 6 to 24 hours to capture significant changes in gene expression.

  • Cell Harvesting: After incubation, cells are harvested, washed with phosphate-buffered saline (PBS), and pelleted for RNA extraction.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from cell pellets using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).

  • Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples (RIN > 8) using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

    • Quantification: Gene expression levels (read counts) are quantified using tools like featureCounts or Salmon.

    • Differential Expression Analysis: Differentially expressed genes between treated and control samples are identified using packages like DESeq2 or edgeR in R.

    • Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes using tools like DAVID or g:Profiler.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound esters and a generalized experimental workflow for comparative transcriptomics.

Tigliane_Ester_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC IKK IKK Complex PKC->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade IkappaB IκB degradation IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocation AP1 AP-1 (Fos/Jun) MAPK_cascade->AP1 activates Gene_Expression Target Gene Expression NFkappaB_n->Gene_Expression AP1->Gene_Expression Tigliane_Ester This compound Ester (PMA, Prostratin, Tigilanol Tiglate) Tigliane_Ester->PKC

Caption: General signaling pathway of this compound esters via PKC activation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_data_analysis Bioinformatic Analysis start Cell Culture (e.g., THP-1) treatment Treatment with this compound Esters (PMA, Prostratin, etc.) and Control start->treatment harvest Cell Harvesting treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality Control (RIN) rna_extraction->qc1 library_prep RNA-seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc2 Raw Read Quality Control sequencing->qc2 alignment Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis quantification->dea pathway Pathway & Functional Enrichment dea->pathway

Caption: Experimental workflow for comparative transcriptomics.

A Comparative Analysis of New Tigliane Derivatives and Established PKC Activators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a detailed comparison of the performance of new-generation Tigliane derivatives, exemplified by Tigilanol tiglate (also known as EBC-46), against established Protein Kinase C (PKC) activators such as Phorbol 12-myristate 13-acetate (PMA), Prostratin, and Bryostatin-1. This document is intended for researchers, scientists, and drug development professionals, providing objective, data-driven insights into the potency, selectivity, and functional outcomes of these compounds. The information is presented through structured data tables, detailed experimental protocols, and clear visualizations of the underlying biological pathways and workflows.

Executive Summary

Tigilanol tiglate, a novel diterpene ester, has demonstrated a distinct profile as a PKC activator, showing a preference for classical PKC isoforms, particularly PKCβI and PKCβII.[1][2] This contrasts with the broad-spectrum activity of the widely used research tool, PMA.[1] The isoform selectivity of this compound derivatives may offer a more targeted therapeutic approach, potentially minimizing off-target effects. This guide provides a comprehensive toolkit for researchers to evaluate and compare these critical signaling modulators.

Data Presentation: A Quantitative and Qualitative Comparison

The following tables summarize the available data on the interaction of this compound derivatives and established activators with PKC isoforms. It is important to note that direct head-to-head quantitative comparisons across all compounds and isoforms are limited in the literature, and experimental conditions can vary between studies.

Table 1: Comparative PKC Isoform Activation Profile

PKC IsoformTigilanol Tiglate (EBC-46)PMAProstratinBryostatin-1
Classical (cPKC)
PKCαModerate Translocation[1]High Translocation[1]ActivatorHigh Affinity (Ki: 1.35 nM)
PKCβIHigh Translocation[1]High Translocation[1]ActivatorHigh Affinity
PKCβIIHigh Translocation[1]High Translocation[1]ActivatorHigh Affinity (Ki: 0.42 nM)
PKCγModerate Translocation[1]High Translocation[1]ActivatorHigh Affinity
Novel (nPKC)
PKCδLow Translocation[1]High Translocation[1]ActivatorHigh Affinity (Ki: 0.26 nM)
PKCεLow Translocation[1]High Translocation[1]Activator (via PKD3)[3]High Affinity (Ki: 0.24 nM)
PKCηNo Significant Translocation[2]High Translocation[4]Activator-
PKCθNo Significant Translocation[2]High Translocation[4]Activator-
Atypical (aPKC)
PKCζNo Translocation[2]No Translocation[2]Activator[5]-
PKCιNo Translocation[2]No Translocation[2]--

Data is compiled from multiple sources and methodologies (e.g., translocation assays, binding assays). Direct comparison of potency should be made with caution.

Table 2: Binding Affinities and Potency of Established PKC Activators

CompoundTargetKiIC50Notes
ProstratinPan-PKC12.5 nM[3]~0.5 µM (HIV-1 reactivation)[6]Non-tumor promoting.[6]
Bryostatin-1PKCα1.35 nM-Biphasic activity (activator/inhibitor).[1]
PKCβII0.42 nM-
PKCδ0.26 nM-
PKCε0.24 nM-

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the canonical PKC signaling pathway and the workflows for key benchmarking experiments.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active activates Downstream Downstream Substrates PKC_active->Downstream phosphorylates Ligand Ligand Ligand->GPCR This compound This compound Derivative (e.g., Tigilanol Tiglate) PKC_inactive Inactive PKC This compound->PKC_inactive binds to C1 domain PKC_inactive->PKC_active translocation Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC_active co-activates (cPKC) Response Cellular Response Downstream->Response Experimental_Workflow_PKC_Activity cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assays cluster_translocation Translocation Assay cluster_phosphorylation Phosphorylation Assay start_invitro Prepare reaction mix: - Purified PKC isoform - Substrate (e.g., MBP) - Lipid cofactors add_activator_invitro Add Test Activator (this compound derivative or established activator) start_invitro->add_activator_invitro initiate_reaction Initiate with [γ-³²P]ATP add_activator_invitro->initiate_reaction incubate_invitro Incubate at 30°C initiate_reaction->incubate_invitro stop_reaction Stop reaction (e.g., with EDTA) incubate_invitro->stop_reaction separate_substrate Separate phosphorylated substrate (e.g., phosphocellulose paper) stop_reaction->separate_substrate quantify_invitro Quantify radioactivity (Scintillation counting) separate_substrate->quantify_invitro start_cellular Culture cells (e.g., with PKC-GFP fusion protein or endogenous PKC) treat_cells Treat with Test Activator start_cellular->treat_cells incubate_cellular Incubate for defined time treat_cells->incubate_cellular image_cells Image cells (Confocal microscopy) incubate_cellular->image_cells lyse_cells Lyse cells incubate_cellular->lyse_cells quantify_translocation Quantify membrane fluorescence image_cells->quantify_translocation western_blot Western Blot with phospho-specific antibodies lyse_cells->western_blot quantify_phosphorylation Densitometry analysis western_blot->quantify_phosphorylation

References

Safety Operating Guide

Navigating the Safe Disposal of Tigliane Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of potent chemical compounds is a cornerstone of laboratory safety and operational integrity. Tigliane and its derivatives, such as the widely used phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA), are powerful molecules essential for various cellular studies. However, their classification as highly toxic and potent tumor promoters necessitates unwavering adherence to strict disposal protocols.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound compounds, ensuring the safety of laboratory personnel and the protection of the environment.

Core Principles of this compound Waste Management

The fundamental principle governing the disposal of this compound is to treat all related waste as hazardous.[2] Under no circumstances should these compounds be discarded with regular trash or released into the sanitary sewer system.[3] The following procedures are designed to provide a clear and safe pathway for managing this compound waste from generation to final disposal.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling any this compound compounds, ensure a complete set of PPE is worn. This includes:

  • Hand Protection: Nitrile or chloroprene gloves are recommended. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[4]

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield are mandatory.[3]

  • Body Protection: A fully fastened laboratory coat or a disposable jumpsuit is essential to protect against accidental skin contact.[5]

2. Waste Segregation: All waste streams containing this compound must be kept separate from other laboratory waste. This includes:

  • Pure this compound compounds and their solutions.

  • Contaminated lab supplies such as pipette tips, gloves, and bench paper. These items must be treated as hazardous waste.[2]

3. Container Management:

  • Utilize the original container for waste collection whenever possible.[2]

  • If the original container is compromised, transfer the waste to a compatible, properly labeled, and securely sealed container.[2]

  • All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including the name "this compound" or the specific phorbol ester.[2]

4. Decontamination Procedures:

  • Work Surfaces: Following any work with this compound, all benchtops and equipment must be thoroughly decontaminated. A recommended practice is to scrub surfaces with soap and water.[4]

  • Chemical Inactivation (for experts only): Some sources suggest that phorbol esters can be inactivated with a 5% sodium hypochlorite solution.[2][3] This procedure should only be performed by highly trained personnel after a comprehensive risk assessment, as the reaction can generate other hazardous byproducts. There is no universally established contact time, so this method should be approached with extreme caution and validation.

5. Spill Management:

  • Minor Spills: For small spills of solid this compound, carefully sweep up the material, avoiding the generation of dust. It is recommended to dampen the solid with water to prevent it from becoming airborne.[3] All materials used for cleanup must be disposed of as hazardous waste.[2]

  • Major Spills: In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures for hazardous material incidents.[3]

6. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of this compound hazardous waste.[2]

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[2]

Quantitative Data Summary

While specific quantitative data for laboratory-scale disposal is limited in publicly available resources, the following table summarizes key operational parameters.

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste[2]
UN Number (for transport) UN2928 (Toxic solids, corrosive, organic, n.o.s.)[2]
PPE - Hand Protection Nitrile or Chloroprene Gloves[4]
Chemical Inactivation 5% Sodium Hypochlorite Solution (Use with extreme caution by trained personnel only)[2][3]
Decontamination Soap and Water[4]
Final Disposal Method Approved Waste Disposal Plant via EHS[2]

Visualizing the Disposal Workflow and Biological Context

To further clarify the procedural steps and the biological relevance of this compound compounds, the following diagrams have been generated.

G cluster_prep Preparation cluster_handling Handling & Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal PPE Wear Full PPE Experiment Perform Experiment PPE->Experiment WorkArea Designated Work Area WorkArea->Experiment Waste Generate this compound Waste (Solid, Liquid, Contaminated Items) Experiment->Waste Segregate Segregate this compound Waste Waste->Segregate Container Place in Labeled, Sealed Container Segregate->Container Store Store in Secure Hazardous Waste Area Container->Store EHS Contact EHS for Pickup Store->EHS

Caption: Workflow for the safe disposal of this compound waste.

G This compound This compound (e.g., TPA/PMA) PKC Protein Kinase C (PKC) This compound->PKC activates Signaling Downstream Signaling Pathways PKC->Signaling phosphorylates Response Cellular Responses (e.g., Proliferation, Differentiation, Tumor Promotion) Signaling->Response leads to

Caption: this compound activates Protein Kinase C signaling.

References

Essential Safety and Handling of Tigliane Diterpenoids for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Indispensable Guide to the Safe Handling, Emergency Procedures, and Disposal of Potent Biological Activators

For researchers, scientists, and drug development professionals engaged with tigliane diterpenoids, a class of potent and biologically active compounds, ensuring personal and environmental safety is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling these compounds, exemplified by the well-characterized phorbol esters such as Phorbol 12-myristate 13-acetate (PMA) and the veterinary drug Tigilanol tiglate. Adherence to these guidelines is critical for minimizing risk and ensuring research integrity.

This compound diterpenoids are known activators of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways. This potent biological activity necessitates stringent handling protocols to prevent unintended exposure, which can lead to significant health effects. The information presented here is synthesized from safety data sheets and drug information for representative compounds of this class.

Hazard Identification and Personal Protective Equipment (PPE)

This compound derivatives like PMA are classified as hazardous substances, with potential health effects including skin irritation, eye irritation, and potential for tumor promotion based on animal studies.[1] Chronic exposure may have mutagenic and fetal effects.[1] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound Diterpenoids

Activity Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Weighing and Aliquoting Powder Double-gloving with nitrile glovesANSI Z87.1 compliant safety goggles with side shieldsFull-front, long-sleeved lab coat with tight cuffsNIOSH-approved respirator (e.g., N95) is recommended, especially for dust-forming preparations[2]
Reconstituting and Solution Handling Double-gloving with nitrile glovesSafety glasses with side shields or chemical splash gogglesFull-front, long-sleeved lab coat with tight cuffsNot generally required if handled exclusively within a certified chemical fume hood
Cell Culture and In Vitro Assays Disposable nitrile glovesSafety glassesLab coatNot generally required
Spill Cleanup (Powder) Chemical-resistant gloves (e.g., nitrile)Chemical safety goggles and face shieldDisposable, low-permeability gownNIOSH-approved respirator
Spill Cleanup (Liquid) Chemical-resistant gloves (e.g., nitrile)Chemical safety goggles and face shieldDisposable, low-permeability gownRecommended if significant aerosolization is possible

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe management of this compound compounds within a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][3] For long-term stability, storage in a freezer is often recommended.[3]

  • Labeling: Ensure all containers are clearly labeled with the compound name, concentration, hazard warnings, date, and responsible personnel.

Handling and Experimental Protocols
  • Designated Area: All handling of powdered this compound compounds and concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Personal Protective Equipment: Before beginning any procedure, don all required PPE as outlined in Table 1.

  • Weighing: Use a dedicated, calibrated balance inside the fume hood. Handle powders with care to avoid generating dust.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4] Remove and wash contaminated clothing before reuse.[1]

G cluster_prep Preparation and Handling Workflow Enter Fume Hood Enter Fume Hood Don PPE Don PPE Enter Fume Hood->Don PPE Weigh Powder Weigh Powder Don PPE->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace

Caption: Workflow for the safe handling of this compound compounds.

Emergency Procedures: Exposure and Spill Management

Accidents require immediate and appropriate responses to mitigate harm.

Exposure Response Plan
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][5]

  • Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[1][6]

G Exposure Event Exposure Event Remove from Area Remove from Area Exposure Event->Remove from Area Remove Contaminated PPE Remove Contaminated PPE Exposure Event->Remove Contaminated PPE Flush Affected Area Flush Affected Area Remove from Area->Flush Affected Area Seek Medical Attention Seek Medical Attention Flush Affected Area->Seek Medical Attention Remove Contaminated PPE->Flush Affected Area

Caption: Immediate steps to take in case of an exposure event.

Spill Cleanup Protocol
  • Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[7]

  • Minor Spill (Powder): Carefully sweep or vacuum up the material, avoiding dust generation.[8] Place in a sealed, labeled container for disposal. Phorbol esters may be inactivated with a 5% sodium hypochlorite solution.[8]

  • Major Spill: Evacuate the area and prevent entry.[8] Wear appropriate PPE, including respiratory protection.[8] Contain the spill and follow the cleanup procedures for minor spills. Report the incident to the appropriate safety personnel.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound Waste

Waste Type Disposal Procedure
Contaminated Labware (gloves, pipette tips, etc.) Place in a designated, sealed hazardous waste container.
Unused or Expired Compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the sink.[9]
Liquid Waste (solutions containing this compound) Collect in a clearly labeled, sealed hazardous waste container. Store until collection by a licensed waste contractor.[7]
Solid Waste (spill cleanup materials) Place in a sealed, labeled container and dispose of as hazardous chemical waste.[7]

All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[9] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tigliane
Reactant of Route 2
Tigliane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.